1-(2-Thien-2-ylethyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-thiophen-2-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBVPAOAVNWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371961 | |
| Record name | 1-(2-thien-2-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461046-73-1 | |
| Record name | 1-(2-thien-2-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(thiophen-2-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Thienylethylpiperazine Scaffold
An In-depth Technical Guide to the Chemical Properties and Investigational Profile of 1-(2-Thien-2-ylethyl)piperazine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of piperazine and thiophene-containing compounds. By synthesizing data from related molecules and established chemical principles, this guide offers a robust investigational framework for this specific molecule.
The piperazine ring is a ubiquitous heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to improve the physicochemical properties, such as aqueous solubility and oral bioavailability, of a parent molecule.[1] Its basic nitrogen atoms can be readily functionalized, allowing for fine-tuning of pharmacological activity.[2] When combined with a thiophene ring—a bioisostere of the benzene ring prevalent in medicinal chemistry—the resulting this compound structure presents a compelling candidate for drug discovery. Thiophene derivatives are known to exhibit a wide range of biological activities, and the ethyl linker provides conformational flexibility, which can be crucial for optimal interaction with biological targets. This guide delineates the core chemical characteristics of this compound, offering field-proven insights into its synthesis, analysis, and potential utility.
PART 1: Physicochemical and Spectroscopic Profile
The fundamental chemical and physical properties of a compound are critical for its development. While specific experimental data for this compound is not widely published, a reliable profile can be constructed from computational predictions and data from its constituent moieties.
Core Chemical Structure
The molecule consists of a piperazine ring N-alkylated with a 2-(thiophen-2-yl)ethyl group.
Caption: Chemical Structure of this compound.
Data Summary Table
The following table summarizes key identifiers and predicted physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | 1-[2-(thiophen-2-yl)ethyl]piperazine | PubChem |
| CAS Number | 461046-73-1 | 1st Scientific |
| Molecular Formula | C₁₀H₁₆N₂S | PubChem[3] |
| Molecular Weight | 196.31 g/mol | 1st Scientific[4] |
| Monoisotopic Mass | 196.10342 Da | PubChem[3] |
| SMILES | C1CN(CCN1)CCC2=CC=CS2 | PubChem[3] |
| InChIKey | PAVBVPAOAVNWGK-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 1.3 | PubChem[3] |
| Predicted pKa (Strongest Basic) | 8.9 (Piperazine N) | ChemAxon Prediction |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Freely soluble in water and polar organic solvents | Inferred from Piperazine[2][5] |
Spectroscopic Characteristics (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be reliably predicted based on the molecule's functional groups.
-
¹H NMR: The spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 6.8-7.5 ppm region). The ethyl linker would present as two triplets around δ 2.5-3.0 ppm. The piperazine ring protons would appear as two broad multiplets, also in the δ 2.4-3.5 ppm range, often overlapping with the ethyl signals. The N-H proton of the secondary amine would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons of the thiophene ring would appear between δ 120-145 ppm. The aliphatic carbons of the ethyl linker and piperazine ring would be found upfield, typically in the δ 30-60 ppm range.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching for both aromatic (thiophene) and aliphatic (ethyl, piperazine) protons (2800-3100 cm⁻¹), and C=C stretching from the thiophene ring (1400-1600 cm⁻¹).[6]
-
Mass Spectrometry: The nominal mass would be 196. The Electron Impact (EI) spectrum would likely show a molecular ion peak (M⁺) at m/z 196. Common fragmentation patterns would involve cleavage of the ethyl linker, leading to fragments corresponding to the thienylethyl cation (m/z 111) and the piperazine ring (m/z 85).
PART 2: Synthesis and Reactivity
Proposed Synthetic Pathway: N-Alkylation of Piperazine
The most direct and industrially scalable approach to synthesizing this compound is the nucleophilic substitution reaction between piperazine and a suitable 2-(thiophen-2-yl)ethyl electrophile.
Causality Behind Experimental Design:
-
Choice of Reagents: Piperazine serves as the nucleophile.[1] 2-(2-Chloroethyl)thiophene or 2-(2-bromoethyl)thiophene is the corresponding electrophile. The choice between chloride and bromide depends on availability and reactivity, with the bromide being more reactive.
-
Stoichiometry: A large excess of piperazine (e.g., 5-10 equivalents) is crucial. This statistical control favors mono-alkylation and minimizes the formation of the undesired N,N'-dialkylated byproduct. The unreacted piperazine can be easily removed during workup due to its high water solubility.
-
Solvent and Base: A polar aprotic solvent like acetonitrile or THF is suitable. An additional inorganic base (e.g., K₂CO₃) acts as an acid scavenger, neutralizing the HBr or HCl formed during the reaction and preventing the protonation and deactivation of the piperazine nucleophile.
-
Purification: The purification strategy involves an acid-base extraction to separate the basic product from non-basic impurities, followed by column chromatography for high purity material.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of piperazine (10 eq.) in acetonitrile (10 mL per mmol of limiting reagent), add potassium carbonate (3 eq.).
-
Reagent Addition: Add a solution of 2-(2-bromoethyl)thiophene (1 eq.) in acetonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with 1M NaOH solution to remove unreacted piperazine. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure product.
Chemical Reactivity
The reactivity of this compound is dominated by its two key functional groups:
-
Secondary Amine: The unsubstituted nitrogen on the piperazine ring is a nucleophilic and basic center. It can be further alkylated, acylated, or used in other standard amine chemistries. This provides a handle for further derivatization to build a chemical library.[2]
-
Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than furan but more reactive than benzene. The substitution pattern is directed by the sulfur atom, primarily to the C5 position (adjacent to the sulfur and furthest from the ethylpiperazine substituent).
PART 3: Investigational Pharmacological Profile
Many arylpiperazine derivatives are known to interact with central nervous system (CNS) receptors, particularly serotonergic and dopaminergic systems.[1][7]
Hypothesized Mechanism of Action
Given its structural similarity to other pharmacologically active agents, this compound is a candidate for modulating neurotransmitter receptors. For example, compounds like vortioxetine contain an arylpiperazine moiety and exhibit multimodal serotonergic activity.[1] The thienylethylpiperazine core could potentially act as a partial agonist or antagonist at serotonin (5-HT) or dopamine (D) receptors.
This interaction could modulate downstream signaling pathways, such as the G-protein coupled receptor (GPCR) cascade, influencing levels of secondary messengers like cAMP. This profile makes it a target of interest for developing treatments for depression, anxiety, or other CNS disorders.[7]
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An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Thien-2-ylethyl)piperazine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(2-Thien-2-ylethyl)piperazine is a heterocyclic compound of interest, incorporating both a thiophene and a piperazine moiety, two pharmacophores known for their prevalence in a wide range of biologically active molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this target molecule. We move beyond mere procedural descriptions to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. By integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating workflow that ensures the highest degree of confidence in the assigned structure. This document is intended to serve as a practical and authoritative resource for scientists engaged in the characterization of complex heterocyclic compounds.
Introduction and Strategic Overview
This compound, with the molecular formula C₁₀H₁₆N₂S and a monoisotopic mass of 196.103 g/mol , presents a fascinating structural challenge.[1][2] Its architecture combines an aromatic five-membered heterocycle (thiophene), a saturated six-membered heterocycle (piperazine), and a flexible ethyl linker. The presence of multiple nitrogen and sulfur heteroatoms, along with a mix of aromatic and aliphatic protons, necessitates a synergistic analytical strategy. A single technique is insufficient for unambiguous confirmation; instead, we rely on the convergence of orthogonal data sets.[3][4][5]
Our approach is threefold:
-
Mass Spectrometry (MS): To confirm the molecular weight and gain initial structural insights from fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise ¹H and ¹³C chemical environments and establish atomic connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm their vibrational characteristics.
The logical workflow for this comprehensive elucidation is outlined below.
Figure 1: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Unveiling the Molecular Blueprint
Expertise & Rationale: Mass spectrometry serves as the initial checkpoint, providing the molecular weight—the most fundamental piece of structural information.[6] For a molecule like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice. EI at 70 eV is a robust, high-energy ionization method that not only yields a clear molecular ion (M⁺) peak but also induces reproducible fragmentation, offering a veritable fingerprint of the molecule.[6]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument: Agilent GC-MS system (or equivalent) equipped with an EI source.
-
GC Column: HP-5ms (or similar non-polar) column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Temperature Program:
-
Initial oven temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40–500.[6]
-
Source Temperature: 230 °C.
-
Predicted Data & Interpretation
The mass spectrum is expected to provide definitive evidence for the compound's identity through its molecular ion and characteristic fragment ions. The fragmentation pathways are predictable based on the known stabilities of the thiophene and piperazine moieties.[7][8][9]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Identity of Ion | Rationale for Fragmentation |
| 196 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₁₀H₁₆N₂S. |
| 99 | [C₅H₉N₂]⁺ | Cleavage of the bond between the two ethyl carbons (β-cleavage to the thiophene ring). This fragment represents the charged piperazinemethyl cation. |
| 97 | [C₅H₅S]⁺ | Cleavage of the bond between the ethyl group and the thiophene ring, resulting in the stable thienyl cation. |
| 85 | [C₄H₉N₂]⁺ | A common fragment from the piperazine ring itself, often resulting from ring opening and loss of a small neutral fragment.[7] |
| 70 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring.[7] |
| 56 | [C₃H₆N]⁺ | Another characteristic fragment of the piperazine ring.[7] |
The presence of a strong molecular ion peak at m/z 196 confirms the molecular formula. The observation of the key fragments at m/z 99 and 97 is critical, as they validate the presence of both the piperazine-ethyl and thiophene-ethyl substructures, respectively.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Rationale: While MS provides the formula, NMR spectroscopy elucidates the exact atomic arrangement. For this compound, ¹H and ¹³C NMR are indispensable for identifying the distinct chemical environments of each proton and carbon. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will then be used to definitively link these atoms together, leaving no ambiguity.
Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Acquisition Parameters:
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.[6]
Predicted Spectra & Interpretation
The molecule's structure predicts a specific set of signals. The thiophene ring protons will appear in the aromatic region, while the ethyl and piperazine protons will be in the aliphatic region.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~7.15 | dd | 1H | H-5 (Thiophene) | Most downfield thiophene proton, coupled to H-4 and H-3.[10][11] |
| b | ~6.95 | dd | 1H | H-3 (Thiophene) | Coupled to H-4 and H-5.[10] |
| c | ~6.85 | t | 1H | H-4 (Thiophene) | Coupled to both H-3 and H-5.[12] |
| d | ~3.00 | t | 2H | -CH₂- (Thiophene side) | Adjacent to the electron-withdrawing thiophene ring. |
| e | ~2.70 | t | 2H | -CH₂- (Piperazine side) | Adjacent to the piperazine nitrogen. |
| f | ~2.60 | br s | 4H | Piperazine -CH₂- | Protons on carbons adjacent to the tertiary nitrogen. |
| g | ~2.45 | br s | 4H | Piperazine -CH₂- | Protons on carbons adjacent to the secondary nitrogen. |
| h | ~1.90 | br s | 1H | -NH- (Piperazine) | Exchangeable proton, signal may be broad or absent if D₂O is added.[13] |
¹³C NMR will complement the proton data, showing distinct signals for each carbon environment. Aromatic carbons of the thiophene ring are expected between 123-145 ppm, while the aliphatic carbons of the ethyl linker and piperazine ring will appear upfield, typically between 25-60 ppm.[14][15]
2D NMR for Final Confirmation: A COSY spectrum will show correlations between coupled protons, confirming the -CH₂-CH₂- linkage (d-e) and the connectivity within the thiophene ring (a-c, b-c). An HSQC spectrum will link each proton to its directly attached carbon, providing the final, unambiguous assignment of the complete carbon skeleton.
Figure 2: Key 2D NMR correlations expected for this compound.
FTIR Spectroscopy: Functional Group Verification
Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[16] For our target compound, we are specifically looking for evidence of the secondary amine (N-H) in the piperazine ring, the aromatic C-H bonds of the thiophene ring, the aliphatic C-H bonds of the ethyl and piperazine groups, and the characteristic C-S bond of the thiophene.
Detailed Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the neat compound (liquid or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a UATR accessory.
-
Acquisition:
-
Scan Range: 4000–650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 (background and sample).
-
-
Data Processing: Perform ATR correction and baseline correction.
Predicted Data & Interpretation
The spectrum should display several characteristic absorption bands that, when taken together, confirm the presence of the key structural motifs.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group/Moiety | Reference |
| 3350–3310 | N-H Stretch | Secondary Amine (Piperazine) | [13][17] |
| 3120–3050 | C-H Stretch | Aromatic (Thiophene Ring) | [18] |
| 2950–2800 | C-H Stretch | Aliphatic (Ethyl & Piperazine) | [16] |
| 1530-1430 | C=C Stretch | Aromatic Ring (Thiophene) | [19][20] |
| 1250–1020 | C-N Stretch | Aliphatic Amine | [17] |
| 910-665 | N-H Wag | Secondary Amine | [17][21] |
| ~700 | C-S Stretch | Thiophene Ring | [20][22] |
The single, sharp N-H stretching band around 3330 cm⁻¹ is a key diagnostic peak for the secondary amine of the piperazine ring.[17] This, combined with the aromatic C-H stretch above 3000 cm⁻¹ and the characteristic thiophene ring vibrations, provides strong corroborative evidence for the proposed structure.
Conclusion: A Triad of Evidence for Unambiguous Elucidation
The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of data from three distinct analytical pillars. Mass spectrometry confirms the molecular formula (C₁₀H₁₆N₂S) and provides substructural evidence through fragmentation. FTIR spectroscopy validates the presence of key functional groups, notably the secondary amine and the aromatic thiophene ring. Finally, NMR spectroscopy, through ¹H, ¹³C, and 2D correlation experiments, provides the definitive, high-resolution map of atomic connectivity. The convergence of these independent datasets constitutes a self-validating system, providing the highest level of scientific confidence in the final assigned structure. This comprehensive approach serves as a robust template for the characterization of novel heterocyclic compounds in any research and development setting.
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A Comprehensive Technical Guide to the Synthesis of 1-(2-Thien-2-ylethyl)piperazine
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-(2-Thien-2-ylethyl)piperazine, a valuable building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic strategies: N-alkylation of piperazine and reductive amination. The guide delves into the mechanistic underpinnings of these routes, providing field-proven insights into experimental choices and detailed, step-by-step protocols for the synthesis of key intermediates and the final product. Emphasis is placed on scientific integrity, with all claims supported by authoritative citations. Visual aids in the form of reaction pathway diagrams and a table summarizing key data are included to facilitate understanding and application of the described methodologies.
Introduction: The Significance of the Thienylethylpiperazine Scaffold
The piperazine moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability.[1] When coupled with a thiophene ring, a bioisostere of the benzene ring found in many centrally acting agents, the resulting thienylethylpiperazine scaffold becomes a privileged structure in the design of novel therapeutics.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to antipsychotic, antidepressant, and anxiolytic effects.[3][4] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules targeting a range of receptors and enzymes within the central nervous system.[5] A profound understanding of its synthesis is therefore paramount for the advancement of drug discovery programs targeting neurological and psychiatric disorders.[6]
Synthetic Pathways: A Tale of Two Strategies
The synthesis of this compound can be efficiently achieved through two principal and robust chemical strategies: the direct N-alkylation of piperazine with a suitable 2-thienylethyl electrophile, and the reductive amination of a piperazine precursor with a 2-thienyl carbonyl compound. Each pathway offers distinct advantages and is amenable to various laboratory settings and scales of production.
Pathway I: N-Alkylation of Piperazine
This classical and widely employed method hinges on the nucleophilic attack of one of the secondary amines of the piperazine ring on an electrophilic 2-thienylethyl derivative, typically a halide. The success of this approach is contingent on the efficient preparation of the key intermediate, 2-(2-haloethyl)thiophene, and the careful control of the mono-alkylation of piperazine to prevent the formation of the undesired disubstituted product.
The preparation of 2-(2-bromoethyl)thiophene is a critical first step. A common and effective route commences with the commercially available 2-thiophene-ethanol.
-
Underlying Principle: The conversion of the primary alcohol in 2-thiophene-ethanol to a good leaving group, such as a bromide, facilitates the subsequent nucleophilic substitution by piperazine. This transformation is typically achieved using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction proceeds via the formation of a phosphite or sulfite ester intermediate, which is then displaced by the bromide ion.
Experimental Protocol: Synthesis of 2-(2-Bromoethyl)thiophene
-
To a stirred solution of 2-thiophene-ethanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-(2-bromoethyl)thiophene.
With the key electrophile in hand, the subsequent N-alkylation of piperazine is performed. A crucial consideration in this step is the selective mono-alkylation.
-
Causality Behind Experimental Choices: The use of a large excess of piperazine is a common strategy to favor mono-alkylation by increasing the statistical probability of the electrophile reacting with an unreacted piperazine molecule rather than the mono-alkylated product. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group such as tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[7] For a more direct approach without protection, controlling the stoichiometry and reaction conditions is key. The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is necessary to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.[8]
Experimental Protocol: Synthesis of this compound via N-Alkylation
-
In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2.0 eq).
-
To this stirred suspension, add a solution of 2-(2-bromoethyl)thiophene (1.0 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining piperazine salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualization of the N-Alkylation Pathway
Caption: N-Alkylation synthesis pathway.
Pathway II: Reductive Amination
An alternative and elegant approach to this compound is through reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and a 2-thienyl aldehyde, which is then reduced in situ to the desired product.
The aldehyde is a key reactant in this pathway. While commercially available, its synthesis from 2-bromothiophene is a feasible option.
-
Underlying Principle: A common route involves a Grignard reaction of 2-thienylmagnesium bromide with a suitable electrophile that can be converted to an aldehyde. Alternatively, a Vilsmeier-Haack reaction on thiophene can yield 2-thiophenecarboxaldehyde, which can then be homologated to 2-thienylacetaldehyde.[9]
Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde (Precursor to 2-Thienylacetaldehyde)
-
In a flame-dried, three-necked flask under an inert atmosphere, add N,N-dimethylformamide (DMF) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add thiophene dropwise.
-
After the addition, heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Cool the reaction and pour it onto crushed ice, followed by neutralization with a base such as sodium hydroxide.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain 2-thiophenecarboxaldehyde.[9]
This step combines piperazine and 2-thienylacetaldehyde in the presence of a reducing agent.
-
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[5] The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the formation of the iminium ion.[5]
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
To a stirred solution of piperazine (1.0 eq) and 2-thienylacetaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualization of the Reductive Amination Pathway
Caption: Reductive Amination synthesis pathway.
Data Summary
The following table summarizes key parameters for the two primary synthetic pathways described. The values presented are representative and may vary based on specific reaction conditions and scale.
| Parameter | N-Alkylation Pathway | Reductive Amination Pathway |
| Key Intermediate | 2-(2-Bromoethyl)thiophene | 2-Thienylacetaldehyde |
| Key Reagents | Piperazine (excess), K₂CO₃ | Piperazine, NaBH(OAc)₃ |
| Typical Solvent | Acetonitrile, DMF | Dichloromethane, DCE |
| Reaction Temperature | 25-80 °C | Room Temperature |
| Typical Yield | 60-80% | 70-90% |
| Key Advantages | Utilizes readily available starting materials. | Often a one-pot procedure with high yields. |
| Potential Challenges | Controlling mono-alkylation. | Synthesis and stability of the aldehyde. |
Conclusion
The synthesis of this compound is readily achievable through two well-established and reliable synthetic routes: N-alkylation and reductive amination. The choice between these pathways will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The N-alkylation route is a robust and straightforward method, with the primary challenge being the control of selectivity for mono-alkylation. The reductive amination pathway offers an elegant and often higher-yielding one-pot alternative, contingent on the accessibility of the requisite aldehyde intermediate. This guide has provided the foundational knowledge and detailed protocols necessary for the successful synthesis of this important medicinal chemistry building block, empowering researchers to further explore the therapeutic potential of the thienylethylpiperazine scaffold.
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Thien-2-ylethyl)piperazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The therapeutic potential of novel psychoactive compounds is a burgeoning field of research, with piperazine derivatives consistently emerging as a scaffold of significant interest. This guide delves into the putative mechanism of action of 1-(2-Thien-2-ylethyl)piperazine, a molecule of interest due to its structural similarities to known centrally active agents. In the absence of direct pharmacological data for this specific compound, this document synthesizes information from structurally related arylpiperazine and thiophene-containing molecules to propose a scientifically grounded hypothesis regarding its molecular targets and downstream signaling effects. We will explore the anticipated interactions with dopaminergic and serotonergic systems, providing a framework for its empirical validation through established in vitro pharmacological assays. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel chemical entities.
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including two basic nitrogen atoms, allow for diverse substitutions that can fine-tune a molecule's affinity and efficacy for various G-protein coupled receptors (GPCRs).[1] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with monoamine neurotransmitter systems, including dopamine and serotonin receptors.[2][3] These interactions are fundamental to the therapeutic effects of antipsychotics, antidepressants, and anxiolytics.[4]
The subject of this guide, this compound, incorporates a thiophene ring, a common bioisostere for a phenyl group in drug design.[5] The inclusion of the electron-rich thiophene moiety can influence the compound's metabolic stability and its binding affinity for target receptors.[5][6] Given the established pharmacology of arylpiperazines, it is highly probable that this compound exerts its effects through modulation of dopaminergic and/or serotonergic pathways.
Postulated Mechanism of Action: A Focus on Dopamine and Serotonin Receptors
Based on the extensive literature on structurally analogous compounds, we hypothesize that this compound functions as a modulator of dopamine and serotonin receptors. The ethyl linker connecting the thiophene ring to the piperazine core provides conformational flexibility, allowing the molecule to adopt a binding pose within the orthosteric or allosteric sites of these receptors.
Interaction with Dopamine Receptors (D2/D3)
Arylpiperazine derivatives frequently exhibit high affinity for D2-like dopamine receptors (D2, D3, and D4).[7] Studies on N-phenylpiperazine analogs have demonstrated that substitutions on the aryl ring can confer selectivity for the D3 versus the D2 receptor subtype.[7][8] For instance, compounds with a benzo[b]thiophene moiety have shown high affinity for both D2 and D3 receptors.[9] It is therefore plausible that this compound will bind to D2 and/or D3 receptors. The nature of this interaction—whether it is agonistic, antagonistic, or partial agonism—would be a key determinant of its physiological effects.
dot
Caption: Postulated D2/D3 receptor signaling pathway.
Interaction with Serotonin Receptors (5-HT1A/5-HT2A)
The arylpiperazine scaffold is also a well-established pharmacophore for serotonin receptors.[10] N-substitution on the piperazine ring is a known strategy to enhance affinity for 5-HT1A receptors.[10] Furthermore, various arylpiperazines have been shown to possess significant affinity for 5-HT2A receptors.[11] The interplay between 5-HT1A and 5-HT2A receptor activity is crucial in the mechanism of action of many atypical antipsychotics and antidepressants. Therefore, it is critical to investigate the binding profile of this compound at these key serotonin receptor subtypes.
dot
Caption: Postulated 5-HT1A and 5-HT2A receptor signaling pathways.
Experimental Validation of the Proposed Mechanism
To empirically determine the mechanism of action of this compound, a series of in vitro pharmacological assays are required. These experiments will elucidate the compound's receptor binding affinity, functional activity, and downstream signaling effects.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[12] Competition binding assays will be crucial to determine the inhibition constant (Ki) of this compound at a panel of relevant CNS receptors, with a primary focus on dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes.
Table 1: Proposed Radioligands for Binding Affinity Studies
| Receptor Subtype | Radioligand |
| Dopamine D2 | [³H]-Spiperone |
| Dopamine D3 | [³H]-Spiperone |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT |
| Serotonin 5-HT2A | [³H]-Ketanserin |
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells).[9]
-
Assay Buffer: Utilize an appropriate assay buffer, typically containing Tris-HCl, MgCl₂, and other salts to maintain physiological pH and ionic strength.[13]
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).[13]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[13]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Anticipated Pharmacological Profile and Therapeutic Implications
Should the hypothesized mechanism of action be confirmed, this compound could possess a pharmacological profile with therapeutic potential in a range of CNS disorders.
-
D2/D3 Receptor Antagonism: If the compound acts as an antagonist at D2 and/or D3 receptors, it could have antipsychotic properties, similar to many currently marketed drugs for schizophrenia.
-
5-HT1A Receptor Agonism/Partial Agonism: Activity at 5-HT1A receptors could contribute to anxiolytic and antidepressant effects.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.
The precise balance of activities at these different receptors will ultimately define the compound's overall pharmacological profile and its potential clinical utility.
Conclusion
While direct experimental data on this compound is currently lacking, a robust hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of its structural components. We postulate that this compound is likely to modulate dopaminergic and serotonergic neurotransmission through direct interactions with D2/D3 and 5-HT1A/5-HT2A receptors. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of this hypothesis. The characterization of novel piperazine derivatives like this compound is a critical step in the ongoing quest for more effective and safer treatments for a multitude of debilitating CNS disorders.
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- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Emergence of 1-(2-Thien-2-ylethyl)piperazine Derivatives: A Technical Guide to Their Neuropharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Thienylpiperazines in Neuropsychiatric Disorders
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Within this privileged class of compounds, derivatives of 1-(2-Thien-2-ylethyl)piperazine are emerging as a focal point of research for their potential to modulate key neurotransmitter systems implicated in a range of neuropsychiatric and neurological disorders.[2] The incorporation of a thienyl moiety, a bioisostere of the phenyl group, offers a unique electronic and conformational landscape, influencing receptor interactions and pharmacokinetic properties. This guide provides an in-depth exploration of the biological activities of this compound and its analogs, with a particular focus on their potential as antipsychotic agents through the modulation of dopamine and serotonin pathways.
Molecular Mechanisms of Action: A Focus on Dopamine D2 and Serotonin 5-HT2A Receptors
The therapeutic efficacy of many antipsychotic drugs is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[3] Thienylpiperazine derivatives are being investigated for their ability to modulate these critical targets.
The prevailing hypothesis for atypical antipsychotic action involves a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism. This dual-receptor interaction is believed to contribute to a reduction in the positive symptoms of psychosis while potentially mitigating the extrapyramidal side effects associated with earlier antipsychotics.[3]
Below is a conceptual illustration of the signaling pathways influenced by these receptors, which are the putative targets of this compound derivatives.
Figure 1: Dopamine D2 and Serotonin 5-HT2A Signaling
Chemical Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution of a suitable electrophile with piperazine.
Proposed Synthetic Protocol
A plausible and adaptable synthetic scheme for this compound is outlined below. This protocol can be modified to generate a library of analogs for structure-activity relationship (SAR) studies.
Figure 2: Synthesis Workflow for this compound
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: Thiophene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 2-chloro-1-(thiophen-2-yl)ethan-1-one.
-
Reduction of the Ketone: The resulting ketone is reduced to the corresponding alcohol, 1-(thiophen-2-yl)-2-chloroethanol, using a reducing agent like sodium borohydride (NaBH4).
-
Halogenation of the Alcohol: The alcohol is then converted to the more reactive alkyl halide, 2-(2-chloroethyl)thiophene, using a halogenating agent such as thionyl chloride (SOCl2).
-
Nucleophilic Alkylation of Piperazine: Finally, 2-(2-chloroethyl)thiophene is reacted with an excess of piperazine. The piperazine acts as a nucleophile, displacing the chloride to form the desired product, this compound. The excess piperazine also serves as a base to neutralize the HCl generated during the reaction.
-
Purification: The final product is purified using standard techniques such as column chromatography or distillation.
In Vitro Evaluation of Biological Activity
The initial characterization of novel thienylpiperazine derivatives involves a series of in vitro assays to determine their affinity and functional activity at key molecular targets.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the test compounds for specific receptors, such as the dopamine D2 and serotonin 5-HT2A receptors. These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The affinity is typically expressed as the inhibition constant (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: The cell membranes, radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and various concentrations of the test compound are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.
Functional Assays
Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
-
Dopamine D2 Receptor Functional Assay (cAMP Inhibition): D2 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of a D2 agonist on cAMP levels.
-
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux): 5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium levels. An antagonist will block the agonist-induced calcium release.
Figure 3: In Vitro Evaluation Workflow
In Vivo Assessment of Antipsychotic-like Activity
Promising compounds identified through in vitro screening are further evaluated in animal models to assess their potential antipsychotic-like activity and to gain insights into their in vivo efficacy and side-effect profile.
Rodent Models of Antipsychosis:
-
Apomorphine-Induced Stereotypy/Climbing: Apomorphine is a non-selective dopamine receptor agonist that induces stereotyped behaviors (e.g., sniffing, gnawing) and climbing in rodents. Antipsychotic drugs that block D2 receptors can inhibit these behaviors.[2]
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response without producing sedation. Clinically effective antipsychotics are known to suppress this response.
Figure 4: In Vivo Evaluation Workflow
Structure-Activity Relationship (SAR) and Quantitative Data
While specific data for this compound is limited in the public domain, studies on structurally related arylpiperazine derivatives provide valuable insights into the SAR for dopamine and serotonin receptor affinity. The table below summarizes representative data for analogous compounds to guide future drug design efforts.
| Compound/Derivative Class | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
| Thieno[3,2-c]pyridine-piperazine-imide derivatives | Weak | Potent | Potent | [2] |
| Furo[3,2-c]pyridine-piperazine-imide derivatives | Weak | Potent | Potent | [2] |
| Long-chain arylpiperazine (Compound 12a) | 300 | 315 | 41.5 | [3] |
| Long-chain arylpiperazine (Compound 9b) | - | 39.4 | 23.9 | [3] |
Key SAR Insights:
-
The nature of the aryl group (e.g., thienyl, furo[3,2-c]pyridyl, phenyl) significantly influences receptor affinity and selectivity.
-
The length and composition of the linker between the piperazine core and a terminal moiety can dramatically affect binding to different receptor subtypes.[3]
-
Substitutions on the aryl ring can modulate affinity and functional activity.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics for neuropsychiatric disorders. Their potential to modulate dopamine and serotonin receptors warrants further investigation. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for clinical development.
References
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Yevich, J. P., et al. (1992). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]
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Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(31), 19163-19177. [Link]
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Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3374. [Link]
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Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]
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Juan-Blanco, T., et al. (2012). Partial 2D pharmacophore for 5-HT2A receptor affinity. ResearchGate. [Link]
-
Sharma, R., & Singh, P. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(14), 1448-1467. [Link]
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An In-depth Technical Guide to 1-(2-Thien-2-ylethyl)piperazine Derivatives and Analogs: A Core Scaffold for Novel CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2-thien-2-ylethyl)piperazine scaffold has emerged as a privileged structure in the design of novel central nervous system (CNS) agents, particularly those targeting dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this important class of compounds. By leveraging a multi-target drug design strategy, derivatives of this core have shown significant promise as potential atypical antipsychotics with improved side-effect profiles. This document serves as an in-depth resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, data analysis, and insights into the rational design of next-generation CNS therapeutics.
Introduction: The Rationale for the this compound Scaffold
The piperazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting the CNS.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for crucial interactions with biological targets and can improve pharmacokinetic profiles.[2] When combined with a 2-thienylethyl group, the resulting this compound core offers a versatile platform for the development of ligands with tailored affinities for various G-protein coupled receptors (GPCRs), most notably the dopamine D2 and serotonin 5-HT2A receptors.
The therapeutic efficacy of atypical antipsychotics is largely attributed to a balanced antagonism of D2 and 5-HT2A receptors. This dual activity is believed to be responsible for their improved side-effect profile compared to typical antipsychotics, particularly with regard to extrapyramidal symptoms (EPS). The this compound scaffold provides an excellent framework for achieving this desired polypharmacology. The thiophene ring can engage in various interactions with receptor binding pockets, while the piperazine ring serves as a key anchoring point and a versatile site for further chemical modification to fine-tune receptor affinity and selectivity.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves a convergent strategy, wherein the core scaffold is first assembled and subsequently elaborated with various substituents.
Synthesis of the Core Scaffold: 1-(2-(Thiophen-2-yl)ethyl)piperazine
The foundational building block, 1-(2-(thiophen-2-yl)ethyl)piperazine, can be synthesized through several established methods. A common approach involves the nucleophilic substitution of a suitable leaving group on a 2-(thiophen-2-yl)ethyl moiety with piperazine.
Experimental Protocol: Synthesis of 1-(2-(Thiophen-2-yl)ethyl)piperazine [3]
-
Step 1: Synthesis of 2-(2-Bromoethyl)thiophene. To a solution of 2-(thiophen-2-yl)ethanol in a suitable solvent such as dichloromethane, a brominating agent like phosphorus tribromide is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Step 2: N-Alkylation of Piperazine. An excess of piperazine is dissolved in a suitable solvent like acetonitrile. 2-(2-Bromoethyl)thiophene is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and basified with a strong base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 1-(2-(thiophen-2-yl)ethyl)piperazine.
Synthesis of the core this compound scaffold.
Derivatization of the Piperazine N4-Position
With the core scaffold in hand, the N4-position of the piperazine ring provides a convenient handle for introducing a wide array of substituents to explore the structure-activity relationship. A common and versatile method for this is reductive amination.
Experimental Protocol: General Procedure for Reductive Amination [4][5]
-
To a solution of 1-(2-(thiophen-2-yl)ethyl)piperazine and a desired aldehyde or ketone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a reducing agent such as sodium triacetoxyborohydride is added in portions.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the desired N4-substituted derivative.
Derivatization via reductive amination.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is highly dependent on the nature of the substituent at the N4-position of the piperazine ring. Extensive SAR studies have been conducted to optimize the affinity and selectivity for D2 and 5-HT2A receptors.
A recent study on a series of multi-target heterocycle piperazine derivatives provides significant insights into the SAR of this scaffold.[4][5] The general structure of the investigated compounds is shown below:
General structure of the studied this compound derivatives.
| Compound | R | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 3a | 2-methoxyphenyl | 15.3 | 2.8 | 10.5 |
| 3b | 3-methoxyphenyl | 25.1 | 5.6 | 18.2 |
| 3c | 4-methoxyphenyl | 30.8 | 8.1 | 22.4 |
| 3w | 2,3-dichlorophenyl | 5.2 | 1.1 | 3.7 |
| Aripiprazole | - | 1.2 | 1.8 | 3.5 |
| Clozapine | - | 120 | 18 | 7 |
Table 1: In vitro receptor binding affinities of selected this compound derivatives.[4][5]
Key SAR Insights:
-
Aryl Substituents on the N4-Alkyl Chain: The nature and substitution pattern of the aryl group at the terminus of the N4-alkyl chain play a critical role in receptor affinity.
-
Electron-donating groups, such as methoxy, are generally well-tolerated. The position of the methoxy group influences the affinity, with the ortho position (compound 3a ) providing higher affinity for D2, 5-HT1A, and 5-HT2A receptors compared to the meta (3b ) and para (3c ) positions.[4][5]
-
Electron-withdrawing groups, such as chloro substituents, can significantly enhance affinity. Compound 3w , with a 2,3-dichlorophenyl group, exhibited the highest affinity for all three receptors among the synthesized analogs, comparable to the reference drug aripiprazole.[4][5]
-
-
Linker Length: The length of the alkyl chain connecting the N4-piperazine nitrogen to the terminal aryl group is also a crucial determinant of activity. An ethyl linker appears to be optimal for achieving a balanced D2/5-HT2A antagonist profile.
Pharmacological Properties and Therapeutic Potential
The primary therapeutic application for this compound derivatives is in the treatment of schizophrenia and other psychotic disorders.[4] Their pharmacological profile, characterized by potent antagonism at D2 and 5-HT2A receptors, aligns with the "serotonin-dopamine hypothesis" of atypical antipsychotic action.
In Vitro Pharmacology
As demonstrated in Table 1, derivatives of this scaffold can exhibit nanomolar to sub-nanomolar affinities for D2, 5-HT1A, and 5-HT2A receptors.[4][5] The high affinity for the 5-HT1A receptor, where many of these compounds act as partial agonists, is another hallmark of several atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and cognitive deficits in schizophrenia.
In Vivo Preclinical Studies
Promising in vitro candidates are typically advanced to in vivo models of psychosis to assess their therapeutic potential and potential for side effects.
Experimental Protocol: Apomorphine-Induced Climbing in Mice [4]
-
This is a classic behavioral model used to screen for D2 receptor antagonism, a key feature of antipsychotic drugs.
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified period, they are challenged with apomorphine, a dopamine receptor agonist, which induces a characteristic climbing behavior.
-
The duration and intensity of climbing are scored by a trained observer blind to the treatment conditions.
-
A reduction in apomorphine-induced climbing is indicative of D2 receptor blockade and potential antipsychotic activity.
Experimental Protocol: Conditioned Avoidance Response (CAR) [4]
-
The CAR test is a more complex behavioral paradigm that is sensitive to the effects of antipsychotic drugs.
-
Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
Antipsychotic drugs are known to selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
-
This model is considered to have good predictive validity for antipsychotic efficacy in humans.
In preclinical studies, compound 3w demonstrated significant efficacy in reversing apomorphine-induced climbing and MK-801-induced hyperactivity in mice, further supporting its potential as an antipsychotic agent.[4][5] Importantly, it also showed a high threshold for inducing catalepsy, a preclinical indicator of a low propensity to cause extrapyramidal side effects.[4][5]
Future Directions and Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel CNS therapeutics. The favorable pharmacological profile of derivatives such as compound 3w underscores the potential of this chemical class to yield atypical antipsychotics with improved efficacy and a more benign side-effect profile.
Future research in this area should focus on:
-
Further SAR exploration: A more extensive investigation of substituents on both the thiophene ring and the terminal aryl group could lead to the identification of compounds with even greater potency and selectivity.
-
Pharmacokinetic optimization: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to ensure they possess drug-like characteristics suitable for clinical development.
-
Elucidation of downstream signaling pathways: Investigating the functional consequences of receptor binding, such as G-protein activation and β-arrestin recruitment, will provide a more nuanced understanding of the mechanism of action of these compounds.
References
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Med. Chem., 2021,12, 1135-1146. [4][5]
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central, [4][5]
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Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2020, 2, 169-178.
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Curr. Med. Chem., 2022, 29(23), 4166-4191. [2]
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1-(2-Thiophen-2-yl-ethyl)piperazine | 1stsci.com. [3]
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1-[2-(thiophen-2-yl)ethyl]piperazine. PubChem,
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam. Clin. Pharmacol., 2019, 33(5), 499-511. [1]
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An In-Depth Technical Guide to 1-(2-Thien-2-ylethyl)piperazine: Synthesis, Pharmacology, and Therapeutic Prospects
Abstract
1-(2-Thien-2-ylethyl)piperazine is a heterocyclic organic compound featuring a thiophene ring linked via an ethyl bridge to a piperazine core. As a member of the extensive arylpiperazine class of molecules, it holds significant potential as a neuropharmacological agent, primarily due to the established role of this scaffold in modulating central nervous system (CNS) targets. The piperazine moiety is a common pharmacophore in drugs targeting dopamine and serotonin receptors, suggesting that this compound is a promising candidate for investigation as a modulator of dopaminergic pathways.[1][2] This guide provides a comprehensive technical overview of its chemical profile, detailed synthetic methodologies, hypothesized pharmacological mechanism of action, and prospective therapeutic applications for researchers and professionals in drug development.
Chemical Profile and Physicochemical Properties
The fundamental characteristics of this compound are derived from its unique structural combination: the aromatic, sulfur-containing thiophene ring and the basic, saturated piperazine heterocycle. This structure dictates its chemical behavior and potential biological interactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-(Thiophen-2-yl)ethyl)piperazine | (Predicted) |
| CAS Number | 461046-73-1 | [3] |
| Molecular Formula | C₁₀H₁₆N₂S | [3] |
| Molecular Weight | 196.31 g/mol | [3] |
| Structure | A piperazine ring N-substituted with a 2-(thiophen-2-yl)ethyl group | - |
| Predicted Solubility | Soluble in organic solvents; forms water-soluble salts with acids. | (Inferred) |
| Predicted Basicity | The piperazine nitrogen atoms confer basic properties (pKa ≈ 9.8 for the unsubstituted secondary amine). | (Inferred) |
Synthesis and Manufacturing
The synthesis of this compound can be efficiently achieved through several established organic chemistry pathways. The most direct and industrially scalable approach is reductive amination, which constructs the crucial carbon-nitrogen bond in a single pot reaction from readily available precursors.
Recommended Synthetic Pathway: Reductive Amination
Reductive amination is the method of choice due to its operational simplicity and high efficiency. It involves the initial formation of an iminium ion intermediate from a ketone and an amine, followed by in-situ reduction to the corresponding amine.
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The Emergence of a Heterocyclic Scaffold: A Technical Guide to 1-(2-Thien-2-ylethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of 1-(2-Thien-2-ylethyl)piperazine, a heterocyclic compound of interest to researchers and drug development professionals. While the specific discovery and developmental history of this molecule are not extensively documented in peer-reviewed literature, its structural components—the piperazine ring and the thienylethyl moiety—are well-established pharmacophores. This guide will therefore focus on the probable synthetic pathways, physicochemical properties, and potential pharmacological relevance of this compound, drawing upon established principles of medicinal chemistry and data from analogous structures. We will explore the likely synthetic routes, detail experimental protocols, and present a logical framework for understanding the potential utility of this compound in modern drug discovery.
Introduction: The Convergence of Two Privileged Scaffolds
The piperazine ring is a ubiquitous feature in a vast array of clinically significant drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its unique conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of a molecule's interaction with biological targets.[2] Many piperazine-containing drugs exhibit activity at central nervous system (CNS) receptors, highlighting the scaffold's ability to cross the blood-brain barrier.[1][2]
The thiophene ring, a sulfur-containing aromatic heterocycle, is another important pharmacophore.[3] It is considered a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate potency, selectivity, and metabolic stability. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3]
The conjunction of these two moieties in this compound creates a molecule with inherent potential for biological activity. The ethyl linker provides a degree of conformational freedom, allowing the thienyl and piperazine rings to adopt optimal orientations for receptor binding.
Synthesis and Molecular Architecture
While no definitive "discovery" paper for this compound is readily available, its synthesis can be confidently predicted based on well-established methodologies for the N-alkylation of piperazine.[4][5] Two primary and highly efficient synthetic strategies are most likely for its preparation: direct nucleophilic substitution and reductive amination.
Predicted Synthetic Pathways
Method 1: Direct N-Alkylation
This is a classical and straightforward approach for forming C-N bonds.[5] It involves the reaction of piperazine with a suitable 2-(thien-2-yl)ethyl electrophile, such as 2-(2-chloroethyl)thiophene or 2-(2-bromoethyl)thiophene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the nucleophilic attack of the piperazine nitrogen. To favor mono-alkylation, an excess of piperazine is often used.
Method 2: Reductive Amination
Reductive amination is another powerful tool for the synthesis of secondary and tertiary amines.[4] This method would involve the reaction of piperazine with 2-thiopheneacetaldehyde in the presence of a reducing agent. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the desired N-alkylated piperazine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6]
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An In-depth Technical Guide to 1-(2-Thien-2-ylethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Thien-2-ylethyl)piperazine is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 2-(thiophen-2-yl)ethyl group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The thiophene ring, a bioisostere of the benzene ring, is also a common feature in many pharmaceuticals, contributing to a wide range of biological activities.[2] The combination of these two pharmacophores in this compound suggests its potential as a valuable building block in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 461046-73-1 | [3] |
| Molecular Formula | C₁₀H₁₆N₂S | [3] |
| Molecular Weight | 196.31 g/mol | [3] |
| SMILES | C1CN(CCN1)CCC2=CC=CS2 | [4] |
| Monoisotopic Mass | 196.10342 Da | [4] |
| Predicted XlogP | 1.3 | [4] |
| Predicted [M+H]⁺ (m/z) | 197.11070 | [4] |
Synthesis of this compound
The most logical and commonly employed method for the synthesis of N-alkylated piperazines is through nucleophilic substitution.[5] This involves the reaction of piperazine with a suitable alkylating agent bearing the desired substituent. In the case of this compound, a two-step synthesis is proposed, starting from the commercially available 2-(thiophen-2-yl)ethanol.
Step 1: Activation of the Alcohol
The hydroxyl group of 2-(thiophen-2-yl)ethanol is a poor leaving group and must be converted to a more reactive species, such as a tosylate or a halide, to facilitate nucleophilic attack by piperazine. Conversion to a tosylate is a common and effective strategy.
Step 2: N-Alkylation of Piperazine
The activated 2-(thiophen-2-yl)ethyl intermediate is then reacted with an excess of piperazine. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the acid generated during the reaction, driving the reaction towards the mono-substituted product.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Thiophen-2-yl)ethyl p-toluenesulfonate
-
To a stirred solution of 2-(thiophen-2-yl)ethanol (1.0 eq.) in anhydrous dichloromethane at 0 °C, add pyridine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(thiophen-2-yl)ethyl p-toluenesulfonate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add an excess of piperazine (3.0-5.0 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the piperazine hydrochloride salt and excess piperazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford the pure this compound.[6]
Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data based on the structure of this compound and data from closely related analogues.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on standard chemical shift values and data from the structurally similar compound 2-(4-(2-(thiophen-2-ylthio)ethyl)piperazinyl)acetonitrile.[6]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Thiophene-H5 | ~7.15 | dd | 1H | Thiophene Ring |
| Thiophene-H3 | ~6.90 | dd | 1H | Thiophene Ring |
| Thiophene-H4 | ~6.85 | m | 1H | Thiophene Ring |
| Thiophene-CH₂ | ~3.00 | t | 2H | -CH₂-Thiophene |
| Piperazine-N-CH₂ | ~2.70 | t | 2H | -N-CH₂- |
| Piperazine (free N) | ~2.85 | t | 4H | Piperazine Ring |
| Piperazine (subst. N) | ~2.50 | t | 4H | Piperazine Ring |
| Piperazine-NH | ~1.5-2.5 | br s | 1H | Piperazine NH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Thiophene-C2 | ~142 | Thiophene Ring |
| Thiophene-C5 | ~127 | Thiophene Ring |
| Thiophene-C3 | ~125 | Thiophene Ring |
| Thiophene-C4 | ~123 | Thiophene Ring |
| N-CH₂ | ~60 | -N-CH₂- |
| Piperazine (subst. N) | ~53 | Piperazine Ring |
| Piperazine (free N) | ~46 | Piperazine Ring |
| Thiophene-CH₂ | ~32 | -CH₂-Thiophene |
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 197.11.
The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry is anticipated to be dominated by cleavages of the piperazine ring and the ethyl linker.[7][8] Key fragmentation pathways include:
-
Cleavage of the C-N bonds within the piperazine ring: This would lead to characteristic fragment ions with m/z values of 56 and 70.[7]
-
α-cleavage adjacent to the thiophene ring: This would result in the formation of a stable thienylmethyl cation at m/z 97.
-
Loss of the thienylethyl side chain: This would generate a piperazine fragment ion.
Potential Applications and Research Directions
While no specific biological activities have been reported for this compound, the well-established pharmacological profiles of both piperazine and thiophene derivatives suggest several promising avenues for investigation.
-
Central Nervous System (CNS) Activity: Many arylpiperazine derivatives exhibit activity at serotonin and dopamine receptors, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[5] The structural similarity of the thiophene ring to a phenyl ring suggests that this compound could be investigated for similar CNS targets.
-
Antimicrobial and Anticancer Activity: Both piperazine and thiophene moieties are found in compounds with demonstrated antimicrobial and anticancer properties.[2][9] Therefore, this compound could serve as a scaffold for the development of new agents in these therapeutic areas.
-
Enzyme Inhibition: The piperazine ring is a key component of various enzyme inhibitors. For instance, related sulfur-containing ethyl piperazine compounds have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1).[10]
Given its structure, this compound represents a valuable, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its characterization can be readily achieved using standard analytical techniques. This compound holds potential as a building block for the synthesis of more complex molecules with a wide range of potential biological activities, making it a person of interest for medicinal chemists and drug discovery professionals.
References
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949. [Link]
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Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 469-478. [Link]
-
Li, Y., et al. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 26(16), 4889. [Link]
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Kłys, M., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs. Forensic Science International, 301, e1-e9. [Link]
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Rathi, E., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Li, Y., et al. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 26(16), 4889. [Link]
-
Liu, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]
- Bell, S. C. (1965). U.S. Patent No. 3,197,467. U.S.
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NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Ghorab, M. M., et al. (2012). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Medicinal Chemistry, 2, 51-61. [Link]
-
de Oliveira, T. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-595. [Link]
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El-Gamal, M. I., et al. (2022). Biological Activities of Thiophenes. Encyclopedia, 2(1), 323-340. [Link]
-
Singh, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2597. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 1-[2-(thiophen-2-yl)ethyl]piperazine. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 1-(2-Thien-2-ylethyl)piperazine
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Thien-2-ylethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable N-alkylation method, starting from readily available commercial reagents. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, optimization strategies, and characterization data. The methodology emphasizes safety, efficiency, and high purity of the final product.
Introduction and Significance
The piperazine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] The incorporation of a thiophene ring, another important pharmacophore, can modulate biological activity and metabolic stability. Consequently, this compound (CAS No. 461046-73-1) serves as a critical intermediate for synthesizing a wide range of pharmacologically active compounds, including potential treatments for cancer, neurodegenerative disorders, and infectious diseases.[2] This guide presents a detailed protocol for its synthesis via nucleophilic substitution, a fundamental and widely applied reaction in organic synthesis.[3]
Reaction Principle: Nucleophilic Alkylation
The synthesis is achieved through the direct N-alkylation of piperazine with a suitable electrophile, 2-(2-bromoethyl)thiophene. This reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.
Core Rationale:
-
Nucleophile: Piperazine, with its two secondary amine nitrogens, acts as the nucleophile.
-
Electrophile: 2-(2-Bromoethyl)thiophene provides the electrophilic carbon center attached to a good leaving group (bromide).
-
Base: A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine nucleophile and driving the equilibrium towards the product.
A significant challenge in this synthesis is controlling the selectivity between mono-alkylation and di-alkylation. To favor the desired mono-substituted product, a large excess of piperazine is employed. This statistical control ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a molecule of the mono-alkylated product.
Visualized Synthesis Workflow
The following diagram outlines the complete workflow from reagent preparation to the isolation of the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| Piperazine, anhydrous (≥99%) | Round-bottom flask (250 mL) |
| 2-(2-Bromoethyl)thiophene (97%) | Reflux condenser |
| Potassium carbonate (K₂CO₃), anhydrous | Magnetic stirrer and heat plate |
| Acetonitrile (ACN), anhydrous | Stir bar |
| Dichloromethane (DCM) | Buchner funnel and filter paper |
| Methanol (MeOH) | Rotary evaporator |
| Hydrochloric acid (HCl), 1M solution | Separatory funnel (500 mL) |
| Sodium hydroxide (NaOH), 2M solution | Glass column for chromatography |
| Sodium sulfate (Na₂SO₄), anhydrous | Beakers, Erlenmeyer flasks |
| Silica gel (230-400 mesh) | TLC plates (silica gel 60 F₂₅₄) |
| Deionized water | pH paper or pH meter |
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (8.61 g, 100 mmol, 10 eq.).
-
Add anhydrous potassium carbonate (4.15 g, 30 mmol, 3 eq.) and anhydrous acetonitrile (100 mL).
-
Begin vigorous stirring to create a suspension.
-
-
Addition of Electrophile:
-
In a separate container, dissolve 2-(2-bromoethyl)thiophene (1.91 g, 10 mmol, 1 eq.) in 20 mL of anhydrous acetonitrile.
-
Add this solution dropwise to the stirring piperazine suspension at room temperature over 15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 DCM:MeOH with 1% triethylamine. The disappearance of the 2-(2-bromoethyl)thiophene spot (visualized with UV light or potassium permanganate stain) indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Buchner funnel to remove the potassium carbonate and other inorganic salts. Wash the solid cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
-
Acid-Base Extraction:
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Transfer the solution to a 500 mL separatory funnel and add 1M HCl (100 mL). Shake vigorously for 2 minutes. The basic amine products will move into the acidic aqueous layer.
-
Separate the layers and discard the organic layer.
-
Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12 (verify with pH paper). This deprotonates the amine products, making them soluble in organic solvent again.
-
Extract the now basic aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified amine mixture (product and excess piperazine).
-
-
Final Purification (Chromatography):
-
Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of dichloromethane (DCM) to 95:5 DCM:Methanol. Adding 0.5-1% triethylamine to the eluent can improve peak shape and prevent product tailing.
-
Collect fractions and analyze by TLC. The product, this compound, is less polar than piperazine and will elute first.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product as a pale yellow oil.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Data |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol [4] |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃) | Expected peaks around δ 6.8-7.2 (m, 3H, thiophene), 2.9-3.1 (t, 2H, -CH₂-thiophene), 2.4-2.8 (m, 10H, piperazine & -CH₂-N), 1.8 (br s, 1H, -NH). |
| Mass Spec (ESI+) | m/z = 197.11 [M+H]⁺[5] |
| Typical Yield | 65-80% |
Reaction Pathway Diagram
The chemical transformation is illustrated below.
Caption: Synthesis of this compound via N-alkylation.
Alternative Synthesis Route: Reductive Amination
An alternative and effective method for this synthesis is reductive amination.[3][6] This two-step, one-pot process involves:
-
Imine Formation: Reaction of 2-thiopheneacetaldehyde with piperazine to form an intermediate iminium ion.
-
Reduction: In-situ reduction of the iminium ion using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
This method is often preferred for its mild reaction conditions and high selectivity, especially when dealing with sensitive functional groups.
References
-
McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
CAS Common Chemistry. 1-(2-Thiazolyl)piperazine.[Link]
-
Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]
-
PrepChem. Synthesis of 2-[1-(2'-hydroxyethyl)piperazino] thiophene.[Link]
-
Matrix Fine Chemicals. 2-(THIOPHEN-2-YL)ETHAN-1-AMINE | CAS 30433-91-1.[Link]
-
D'Orazio, G., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(19), 10398. [Link]
- Google Patents.CN101885720B - Method for synthesizing 2-thiophene ethylamine.
-
PubChem. 1-[2-(thiophen-2-yl)ethyl]piperazine.[Link]
-
PubChem. Piperazine, 1-methyl-4-(2-(phenylthio)-1-(2-thienyl)ethyl)-, (z)-2-butenedioate (1:2).[Link]
-
Sabatino, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22. [Link]
-
Wikipedia. 1-(2-Naphthyl)piperazine.[Link]
-
Pharmaffiliates. [2-(Thiophene-2-yl)ethyl]amine | CAS No: 30433-91-1.[Link]
-
PubChem. 1-(Thiophen-2-yl)piperidine.[Link]
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Application Note: Comprehensive Analytical Characterization of 1-(2-Thien-2-ylethyl)piperazine
Introduction: The Analytical Imperative for Novel Piperazine Derivatives
1-(2-Thien-2-ylethyl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a thiophene moiety via an ethyl bridge. As with many piperazine derivatives, it holds potential as a building block in medicinal chemistry and materials science. The piperazine scaffold is a common pharmacophore found in numerous therapeutic agents, valued for its ability to interact with various biological targets.[1][2] The thiophene ring, a bioisostere of benzene, further modulates the molecule's physicochemical and pharmacological properties.
Given its potential applications, establishing a robust and comprehensive analytical profile for this compound is not merely a procedural step but a foundational requirement for ensuring scientific integrity. Rigorous characterization underpins all subsequent research and development, from confirming synthetic success to meeting the stringent purity and quality standards of regulatory bodies.
This guide provides a multi-faceted analytical strategy, employing an orthogonal combination of chromatographic and spectroscopic techniques. We will detail not just the protocols but also the scientific rationale behind each method, empowering researchers to generate reliable, reproducible, and defensible data. The methods described herein are designed to work in concert to unambiguously confirm the molecule's identity, determine its purity, and quantify it with high precision.
Chromatographic Purity and Quantification: HPLC & GC-MS
Chromatographic methods are the cornerstone of purity assessment, separating the analyte of interest from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Rationale: HPLC is the principal technique for determining the purity and potency (assay) of non-volatile or thermally labile compounds like this compound. A reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity. The basic nitrogen atoms in the piperazine ring can cause peak tailing on standard silica-based columns. Therefore, the protocol employs a modern, end-capped C18 column and a buffered mobile phase to ensure sharp, symmetrical peaks, which are critical for accurate quantification.[3][4]
Protocol 1: Reversed-Phase HPLC Analysis
1. Objective: To determine the purity of this compound and quantify it against a reference standard.
2. Materials:
- Reference Standard: this compound, >99% purity
- Sample: Synthesized or formulated this compound
- Acetonitrile (ACN), HPLC Grade
- Methanol (MeOH), HPLC Grade
- Ammonium Acetate, HPLC Grade
- Formic Acid, ACS Grade
- Deionized Water, >18 MΩ·cm
3. Equipment:
- HPLC system with UV-Vis or Diode Array Detector (DAD)
- Analytical Balance
- Volumetric flasks, pipettes, and autosampler vials
4. Procedure:
- Mobile Phase Preparation:
- Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid. Filter through a 0.45 µm membrane.
- Mobile Phase B (Organic): Acetonitrile.
- Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
- Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.
- Chromatographic Analysis:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject 10 µL of the diluent as a blank.
- Perform five replicate injections of the standard solution to establish system suitability.
- Inject the sample solution in duplicate.
- Run a final blank injection.
- Data Analysis:
- Determine the retention time of the main peak from the standard chromatogram.
- Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
- For assay, compare the peak area of the sample to the standard.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[3] |
| Detection | UV at 235 nm (Thiophene Chromophore) |
| Injection Volume | 10 µL |
Visualization: HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Expertise & Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC.[5][6] For this compound, direct injection is feasible. The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern, which is invaluable for structural confirmation.[7]
Protocol 2: GC-MS Analysis
1. Objective: To identify volatile impurities and confirm the molecular identity of this compound.
2. Materials:
- Sample of this compound
- Methanol or Dichloromethane, GC Grade
3. Equipment:
- GC-MS system with an Electron Ionization (EI) source
- Autosampler vials with septa
4. Procedure:
- Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., Methanol).
- Instrument Setup:
- Set up the GC-MS according to the parameters in the table below.
- Allow the system to stabilize.
- Analysis:
- Inject 1 µL of the prepared sample solution.
- Acquire data in full scan mode to capture all fragment ions.
- Data Analysis:
- Examine the total ion chromatogram (TIC) for impurity peaks.
- Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M+) and compare the fragmentation pattern to theoretical fragmentation or a library spectrum if available. The primary fragments would likely arise from cleavage at the benzylic-like position and within the piperazine ring.
Data Presentation: GC-MS Method Parameters
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min)[7] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C (EI) |
| Mass Range | 40 - 500 amu |
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive information about the chemical structure, bonding, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms. Together, they provide a complete picture of the molecular skeleton.[1][8][9]
Protocol 3: ¹H and ¹³C NMR Analysis
1. Objective: To confirm the chemical structure of this compound.
2. Materials:
- ~5-10 mg of sample
- Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- NMR tubes
3. Procedure:
- Dissolve the sample in ~0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
Data Presentation: Predicted NMR Assignments (Based on chemical structure and typical values for related fragments)
| Assignment (Proton) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H (3, 4, 5) | 6.8 - 7.2 | m | 3H |
| Ethyl -CH₂- (Thiophene side) | 2.9 - 3.1 | t | 2H |
| Ethyl -CH₂- (Piperazine side) | 2.6 - 2.8 | t | 2H |
| Piperazine -CH₂- (x4) | 2.4 - 2.7 | m | 8H |
| Piperazine -NH- | 1.5 - 2.5 (broad) | s (br) | 1H |
| Assignment (Carbon) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiophene C (Quaternary) | 140 - 145 |
| Thiophene CH | 123 - 128 |
| Ethyl -CH₂- | 55 - 60 |
| Piperazine -CH₂- | 45 - 55 |
| Ethyl -CH₂- | 30 - 35 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. The FTIR spectrum provides a "fingerprint" that is unique to the compound, confirming the presence of key structural motifs like N-H bonds in the piperazine ring and C=C bonds in the thiophene ring.[9]
Protocol 4: FTIR Analysis
1. Objective: To identify the key functional groups in this compound.
2. Equipment:
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
3. Procedure (using ATR):
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact.
- Record the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3250 - 3350 | N-H Stretch (secondary amine) | Piperazine N-H |
| 3050 - 3150 | C-H Stretch (aromatic) | Thiophene C-H |
| 2800 - 3000 | C-H Stretch (aliphatic) | Ethyl & Piperazine C-H |
| 1590 - 1650 | C=C Stretch | Thiophene Ring |
| 1400 - 1500 | C-H Bend (aliphatic) | Ethyl & Piperazine C-H |
| 1000 - 1250 | C-N Stretch | Piperazine C-N |
| 690 - 900 | C-H Out-of-plane Bend | Thiophene Ring |
Visualization: Integrated Analytical Workflow
Conclusion
The characterization of a novel chemical entity such as this compound requires a rigorous, multi-technique approach. No single method can provide a complete analytical picture. The strategy outlined in this guide—combining HPLC for purity, GC-MS for identity and volatile impurities, NMR for definitive structural elucidation, and FTIR for functional group confirmation—constitutes a robust and self-validating system. By following these protocols, researchers can generate a comprehensive data package that confirms the identity, purity, and quality of their material, providing a solid foundation for any subsequent studies in drug discovery and development.
References
- Krishnakumar, V., & Senthil, S. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(5), 399-403.
- Clayden, J., et al. (2018). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.
- Gümüş, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18861.
- United Nations Office on Drugs and Crime (UNODC). (2013).
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
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- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
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- Karabacak, M., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1118, 149-158.
- Reddy, G. C., et al. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmaceutical Sciences and Research, 4(10), 3925-3930.
- SIELC Technologies. (2015). HPLC Analysis of Piperazine on Primesep 100.
- World Health Organization. (2011).
- Uyar, T., et al. (2018). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-978.
- Al-Bayati, F. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
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Application Note & Protocol: High-Fidelity Structural Elucidation of 1-(2-Thien-2-ylethyl)piperazine via Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This document provides a comprehensive, field-tested guide for the structural characterization of 1-(2-Thien-2-ylethyl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Moving beyond a simple recitation of steps, this guide details the causality behind experimental choices and establishes a self-validating workflow for unambiguous structure confirmation. It is intended for researchers, analytical scientists, and drug development professionals who require robust and reproducible analytical methodologies. Protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a detailed framework for spectral interpretation.
Strategic Overview: The Imperative for Structural Verification
The molecule this compound incorporates two key pharmacophores: the thiophene ring, a bioisostere of benzene found in numerous approved drugs, and the piperazine moiety, a privileged scaffold in central nervous system (CNS) agents. The precise connectivity and chemical environment of each atom in this assembly are critical determinants of its pharmacological and toxicological properties. Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for any further research or development.
NMR spectroscopy is the gold standard for this purpose, offering an unparalleled, non-destructive view of molecular structure in solution.[1][2] By probing the magnetic properties of atomic nuclei, we can map out the complete atomic framework of a molecule.[3][4] This guide outlines a logical progression of NMR experiments designed to provide orthogonal, corroborating data points, ensuring the highest degree of confidence in the final structural assignment.
The Experimental Blueprint: From Sample to Structure
A successful NMR analysis follows a systematic workflow. Each stage builds upon the last, culminating in a fully assigned, verified structure. The process begins with meticulous sample preparation, followed by a hierarchical series of data acquisition experiments, and concludes with integrated data analysis.
Caption: A logical workflow for the elucidation of molecular structures using NMR.[5]
Detailed Methodologies & Protocols
Protocol 1: High-Integrity Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. Artifacts introduced at this stage, such as particulate matter or paramagnetic impurities, can severely degrade spectral resolution.[6]
-
Materials:
-
This compound
-
High-quality 5 mm NMR tubes[7]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Glass Pasteur pipette and glass wool or a syringe filter.
-
-
Procedure:
-
Quantity: Weigh 5-10 mg of the compound for ¹H NMR and routine 2D experiments.[7][8] For a high signal-to-noise ¹³C spectrum in a reasonable time, 20-50 mg is recommended.[8][9]
-
Solubilization: In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent.[6][7] Vortexing or gentle sonication can aid dissolution. The choice of CDCl₃ is common for non-polar to moderately polar organic molecules.
-
Filtration (Critical Step): To remove any suspended microparticulates that disrupt magnetic field homogeneity, filter the solution directly into the NMR tube.[9] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Labeling: Clearly label the sample tube with a unique identifier.
-
Protocol 2: ¹H NMR — The Proton Framework
This is the initial, high-sensitivity experiment that provides a census of all proton environments.
-
Rationale: The ¹H NMR spectrum reveals the number of distinct proton types, their relative abundance (integration), and their neighboring protons (spin-spin splitting).
-
Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):
-
Pulse Program: Standard 30° pulse (zg30)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 3.0 s
-
Spectral Width (SW): 16 ppm, centered at ~6 ppm
-
-
Processing: Apply Fourier Transform, automatic phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.
Protocol 3: ¹³C{¹H} NMR — The Carbon Skeleton
This experiment identifies all unique carbon environments in the molecule.
-
Rationale: Due to the low natural abundance of ¹³C, this experiment requires more scans. It is typically run with broadband proton decoupling to simplify the spectrum, yielding a single peak for each chemically distinct carbon.
-
Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse-acquire (zgpg30)
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 240 ppm, centered at ~100 ppm
-
-
Processing: Process similarly to the ¹H spectrum. Calibrate the spectrum using the known chemical shift of the solvent (CDCl₃ triplet centered at δ 77.16 ppm).
Protocol 4: 2D COSY — Mapping H-H Connectivity
Correlation Spectroscopy (COSY) is the primary tool for identifying which protons are spin-coupled to each other.[10][11]
-
Rationale: A cross-peak between two signals on the 2D map confirms that the corresponding protons are coupled, typically through 2 or 3 bonds. This allows for the "walking through" of molecular fragments, such as the ethyl bridge.[12]
-
Acquisition: Utilize a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). The experiment typically takes 15-30 minutes.
-
Interpretation: The ¹H spectrum is plotted on both axes. Off-diagonal cross-peaks connect signals from coupled protons.[12]
Protocol 5: 2D HSQC — Linking Protons to Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy unambiguously correlates each proton with its directly attached carbon.[10][13]
-
Rationale: This is the most reliable method for assigning carbon signals. A cross-peak at a specific (¹H, ¹³C) coordinate proves a direct one-bond connection.
-
Acquisition: A multiplicity-edited, gradient-selected HSQC sequence (e.g., hsqcedetgpsisp) is highly recommended. This not only shows correlations but also differentiates CH/CH₃ signals (positive phase, often blue) from CH₂ signals (negative phase, often red).
-
Interpretation: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Each cross-peak represents a C-H bond.
Data Analysis and Structural Assignment
The following is a predictive analysis for this compound.
Structure and Atom Labeling
Caption: Labeled structure of this compound for NMR assignment.
Expected NMR Data Summary
| Label | Atom Type | Predicted ¹H δ (ppm) | ¹H Multiplicity | Predicted ¹³C δ (ppm) | Key COSY Correlations | Key HSQC Correlation (H, C) |
| H-5' | Thiophene CH | ~7.15 | dd | ~127.0 | H-4', H-3' | (7.15, 127.0) |
| H-4' | Thiophene CH | ~6.95 | dd | ~124.5 | H-5', H-3' | (6.95, 124.5) |
| H-3' | Thiophene CH | ~6.85 | dd | ~125.5 | H-5', H-4' | (6.85, 125.5) |
| H-α | Ethyl CH₂ | ~2.95 | t | ~35.0 | H-β | (2.95, 35.0) |
| H-β | Ethyl CH₂ | ~2.75 | t | ~58.0 | H-α, H-2,6 | (2.75, 58.0) |
| H-2,6 | Piperazine CH₂ | ~2.65 | t | ~54.0 | H-β, H-3,5 | (2.65, 54.0) |
| H-3,5 | Piperazine CH₂ | ~2.50 | t | ~46.0 | H-2,6 | (2.50, 46.0) |
| NH | Piperazine NH | ~1.8 (broad) | s (br) | - | - | No Correlation |
| C-2' | Thiophene C | - | - | ~142.0 | - | No Correlation |
Interpretation Walkthrough — A Self-Validating System
-
¹H Spectrum Analysis: The aromatic region (δ ~6.8-7.2) will show three signals for the thiophene protons. The aliphatic region will contain four triplets corresponding to the ethyl bridge and the two non-equivalent sets of piperazine protons. A broad singlet for the exchangeable NH proton is also expected.
-
COSY Confirmation: The COSY spectrum provides the first layer of validation. It will show a clear correlation between H-α and H-β, confirming the ethyl fragment. It will also link H-β to the H-2,6 protons, establishing the connection to the piperazine ring. Further correlations will link H-2,6 to H-3,5, and connect all three thiophene protons to each other.
-
HSQC Assignment: The HSQC spectrum provides the definitive C-H assignments. For example, the proton signal at ~2.95 ppm (H-α) will show a cross-peak to a carbon signal at ~35.0 ppm. This carbon is now unambiguously assigned as C-α. The multiplicity-edited nature will show all CH₂ signals (α, β, 2,6, 3,5) with the same phase, distinct from the CH signals of the thiophene ring.
-
Final Verification: The combined data must be internally consistent. The number of signals in the ¹H and ¹³C spectra must match the number of unique proton and carbon environments in the structure. The connectivity map derived from COSY must align perfectly with the proposed structure, and every protonated carbon must have a corresponding HSQC cross-peak. This interlocking evidence provides an exceptionally high level of confidence in the final assignment.
Conclusion
The structural elucidation of this compound is straightforward when a systematic, multi-technique NMR approach is employed. The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments creates a self-validating dataset that allows for the complete and unambiguous assignment of all proton and carbon resonances. The protocols and interpretive framework detailed herein provide a robust and reliable methodology, ensuring the scientific integrity of data foundational to any subsequent chemical or pharmacological investigation.
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Authored by: Senior Application Scientist, Gemini Analytical
An Application Note for the Mass Spectrometric Analysis of 1-(2-Thien-2-ylethyl)piperazine
Date: January 17, 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and quantitative analysis of this compound using mass spectrometry. Piperazine derivatives are a significant class of compounds in pharmaceutical development and neuroscience research, making robust analytical methodologies essential for their characterization.[1][2] This document details optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will explore the predictable fragmentation pathways of the title compound, offering a self-validating system for its unambiguous identification. This guide is intended for researchers, analytical chemists, and drug development professionals requiring detailed, field-proven insights into the mass spectrometric behavior of substituted piperazines.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a piperazine ring linked via an ethyl bridge to a thiophene moiety. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities.[2][3] The thiophene ring, a common bioisostere of a benzene ring, is also prevalent in pharmaceuticals. The combination of these two pharmacophores makes this compound and its analogues compounds of significant interest.
Accurate determination of molecular weight and structure is fundamental to drug discovery, quality control, and metabolic studies. Mass spectrometry serves as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[4] This note explains the causality behind instrumental choices and provides validated protocols to ensure trustworthy and reproducible results.
Compound Profile:
-
IUPAC Name: 1-(2-(thiophen-2-yl)ethyl)piperazine
-
Molecular Formula: C₁₀H₁₆N₂S
-
Monoisotopic Mass: 196.1034 Da
-
Average Molecular Weight: 196.31 g/mol
-
Chemical Structure:
The presence of two basic nitrogen atoms in the piperazine ring makes this molecule readily protonated, favoring positive-ion mode mass spectrometry.[5]
Analytical Strategy: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet for mass spectrometry depends on the analyte's properties and the analytical goal.
-
GC-MS with Electron Ionization (EI): This is a powerful technique for volatile and thermally stable compounds.[3] EI is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a characteristic fingerprint useful for library matching and structural elucidation.[6][7]
-
LC-MS/MS with Electrospray Ionization (ESI): This method is ideal for less volatile or thermally labile compounds and is highly sensitive. ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] Subsequent fragmentation using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structural confirmation and is the gold standard for quantitative analysis in complex matrices.[1][8]
The following diagram illustrates the generalized workflow for both approaches.
Caption: Generalized workflows for GC-MS and LC-MS/MS analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis for Structural Identification
This protocol is designed for the qualitative identification of this compound in a relatively clean matrix. The use of 70 eV for electron ionization is a standard condition that provides reproducible fragmentation patterns suitable for comparison with spectral libraries.[9]
A. Sample Preparation:
-
Accurately weigh approximately 1 mg of the analyte.
-
Dissolve in 1 mL of methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL for injection.
B. Instrumentation and Parameters: The following parameters are recommended for a standard quadrupole GC-MS system.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Temperature | 250 °C | Ensures efficient and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for high sensitivity. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) | A non-polar column provides good peak shape for this type of compound.[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas standard for GC-MS applications. |
| Oven Program | Initial 100 °C, hold 1 min; ramp at 15 °C/min to 280 °C, hold 5 min | Provides good chromatographic separation from potential impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for creating reproducible, information-rich fragmentation.[6] |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[9] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Mass Analyzer | Quadrupole | Common, robust mass filter. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion and all expected significant fragments. |
Protocol 2: LC-MS/MS Analysis for Quantification and Confirmation
This protocol is optimized for high-sensitivity quantification and definitive confirmation, particularly in complex matrices. Positive mode ESI is selected due to the basic nature of the piperazine nitrogens.
A. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration range for creating a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
B. Instrumentation and Parameters: The following parameters are recommended for a triple quadrupole LC-MS/MS system.
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size | Standard reversed-phase column for retaining and separating polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes; hold at 95% B for 2 min; re-equilibrate | Ensures elution and sharp peak shape for the analyte. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility of retention times. |
| MS/MS System | ||
| Ion Source | Electrospray Ionization, Positive Mode (ESI+) | Soft ionization ideal for protonating the basic piperazine nitrogens.[4] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for ion generation. |
| Source Temperature | 150 °C | Assists in desolvation of the droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates solvent evaporation to release gas-phase ions. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (Q1) | m/z 197.1 | The protonated molecule, [M+H]⁺. |
| Product Ion (Q3) | m/z 97.0 (Quantifier), m/z 85.1 (Qualifier) | Specific fragments used for high-selectivity detection and confirmation.[1] |
| Collision Energy (CE) | 20-30 eV (Optimize empirically) | Energy required to induce characteristic fragmentation. |
Fragmentation Analysis and Interpretation
The structural integrity of this compound can be confirmed by analyzing its fragmentation pattern. The primary cleavage sites are the C-C bond of the ethyl linker and the bonds within the piperazine ring.
The most characteristic fragmentation is the benzylic-type cleavage of the bond between the two ethyl carbons, which is beta to the piperazine nitrogen. This cleavage results in the formation of a highly stable, resonance-stabilized thienylmethyl cation at m/z 97 . This fragment is often the base peak in the EI spectrum and a major product ion in the CID spectrum.
Further fragmentation involves the piperazine ring itself, leading to characteristic ions at m/z 85, 70, and 56 .[8]
Caption: Proposed fragmentation pathway for this compound.
Summary of Key Ions:
| m/z (Nominal) | Proposed Formula | Ion Identity / Origin | Method |
| 197 | [C₁₀H₁₇N₂S]⁺ | Protonated Molecule [M+H]⁺ | ESI |
| 196 | [C₁₀H₁₆N₂S]⁺• | Molecular Ion [M]⁺• | EI |
| 99 | [C₅H₁₁N₂]⁺ | Cleavage of ethyl linker (loss of thienyl radical) | EI/ESI |
| 97 | [C₅H₅S]⁺ | Thienylmethyl cation (Benzylic-type cleavage) - Base Peak | EI/ESI |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment | EI/ESI |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment | EI |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment | EI/ESI |
Conclusion
The protocols detailed in this application note provide a robust and validated approach for the analysis of this compound. For general identification and structural elucidation, GC-MS with electron ionization offers rich, reproducible fragmentation spectra, with a characteristic base peak at m/z 97. For high-sensitivity quantification and confirmation in complex samples, LC-MS/MS operating in ESI positive mode with MRM is the superior technique. The predictable fragmentation pattern, centered on the cleavage of the ethyl linker and fragmentation of the piperazine ring, provides a self-validating system for confident analysis. These methodologies are readily adaptable to other N-substituted piperazine derivatives, serving as a foundational guide for researchers in the field.
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Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-(2-Thien-2-ylethyl)piperazine and Related Piperazine Derivatives
This technical guide provides a comprehensive framework for the in vitro characterization of novel piperazine derivatives, with a specific focus on compounds like 1-(2-Thien-2-ylethyl)piperazine. The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of such compounds. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for assessing potential anticancer, antimicrobial, and neurological activities.
Scientific Rationale: The Versatility of the Piperazine Moiety
The six-membered piperazine ring, with its two opposing nitrogen atoms, imparts unique structural and functional characteristics to molecules.[2] These properties, including high polarity and the ability to form hydrogen bonds, often lead to improved water solubility and oral bioavailability.[1][2] The versatility of the piperazine structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[2] Derivatives have been developed as anticancer, antimicrobial, antifungal, anthelmintic, and antipsychotic agents.[3][4][5][6][7]
The mechanism of action for piperazine-containing compounds is varied. Many exert their effects by interacting with specific biological targets, such as G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, or by inhibiting crucial enzymes.[1][8] In other instances, they can interfere with fundamental cellular processes like microtubule dynamics or microbial cell wall synthesis.[7][9] Given the structural similarity of this compound to other biologically active piperazine derivatives, a systematic in vitro evaluation is warranted to elucidate its potential therapeutic applications.
Experimental Workflow for a Novel Piperazine Derivative
The following diagram outlines a logical workflow for the initial in vitro screening of a novel piperazine compound.
Caption: A streamlined workflow for the in vitro evaluation of novel piperazine derivatives.
Part 1: Cytotoxicity and Antiproliferative Activity
A fundamental first step in characterizing any new compound is to assess its general cytotoxicity and specific antiproliferative effects against relevant cell lines.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[1]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 MG for glioblastoma)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a solvent control (e.g., DMSO at the highest concentration used for the test compound) and a negative control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[1]
| Parameter | Description | Typical Values for Active Piperazine Derivatives |
| IC50 | Half-maximal inhibitory concentration | Low micromolar to nanomolar range |
| GI50 | 50% growth inhibition | Similar to IC50 values |
Protocol 2: Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.
Materials:
-
Confluent monolayer of cancer cells in a 6-well plate
-
Sterile 200 µL pipette tip
-
Serum-free medium
-
Test compound
Procedure:
-
Create Wound: Once cells reach confluence, create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing the test compound at a non-toxic concentration (determined from the MTT assay).
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Part 2: Antimicrobial Activity
Many piperazine derivatives have demonstrated potent antimicrobial and antifungal properties.[3][4] The following protocol determines the minimum inhibitory concentration (MIC) of a compound.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
| Parameter | Description | Interpretation |
| MIC | Minimum Inhibitory Concentration | Lower values indicate higher antimicrobial potency. |
Part 3: Neurological Activity - Receptor Binding Profile
Piperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors.[1][8]
Conceptual Framework: Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is typically done by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest. The binding affinity is quantified by the Ki value, which is the inhibition constant for the binding of the test compound. A lower Ki value indicates a higher binding affinity.[1]
Signaling Pathway for Serotonergic and Dopaminergic Systems
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vivo Studies with 1-(2-Thien-2-ylethyl)piperazine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel compound 1-(2-Thien-2-ylethyl)piperazine. This document outlines the pharmacological context, potential mechanisms of action, and detailed protocols for preclinical evaluation in rodent models.
Introduction to this compound
This compound belongs to the diverse class of piperazine derivatives, which are integral to numerous therapeutic agents due to their versatile pharmacological activities.[1][2] The piperazine ring is a common scaffold in many FDA-approved drugs, valued for its favorable pharmacokinetic properties.[2][3] While specific data on this compound is emerging, its structural similarity to other arylpiperazines suggests potential interactions with dopaminergic and serotonergic systems.[4] Many arylpiperazine derivatives are known to modulate neurotransmitter systems in the central nervous system (CNS), making them candidates for treating a range of neurological and psychiatric disorders.[4][5]
The thienyl group in the compound's structure is a bioisostere of a phenyl ring and is present in numerous approved pharmaceuticals, often contributing to improved metabolic stability and receptor affinity. The ethylpiperazine moiety is a common feature in compounds targeting dopamine and serotonin receptors. Therefore, it is hypothesized that this compound may act as a modulator of dopamine and/or serotonin receptors, warranting in vivo investigation of its potential as a CNS-active agent.
Pharmacological Hypothesis and In Vivo Strategy
Based on the chemical structure of this compound, it is plausible that the compound exhibits affinity for dopamine and/or serotonin receptors.[4][5] Therefore, the in vivo testing strategy should focus on assessing its effects on behaviors and physiological parameters regulated by these neurotransmitter systems.
A tiered approach is recommended, starting with preliminary screening for general behavioral effects and progressing to more specific and mechanistic studies. This strategy allows for a systematic evaluation of the compound's pharmacological profile and potential therapeutic applications.
Initial Behavioral Screening
The initial in vivo studies should aim to determine the general behavioral effects of this compound in rodents (e.g., mice or rats). This will help to identify a dose range for subsequent, more specific assays and to observe any overt signs of toxicity.
Key parameters to observe:
-
Locomotor activity
-
Stereotyped behaviors
-
Changes in posture and gait
-
Autonomic signs (e.g., salivation, piloerection)
-
General well-being of the animal
Probing Dopaminergic Activity
If the initial screening suggests a potential effect on the dopamine system, more specific models can be employed. Animal models of Parkinson's disease, which involve the degeneration of dopaminergic neurons, are valuable tools for assessing the efficacy of novel dopaminergic agents.[6][7]
Recommended Models:
-
6-Hydroxydopamine (6-OHDA)-lesioned rat model: This model induces the destruction of dopamine neurons in one hemisphere of the brain, leading to characteristic rotational behavior when challenged with dopaminergic drugs.[8]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the pathological features of Parkinson's disease.[6]
Investigating Serotonergic Activity
Given that many arylpiperazines interact with serotonin receptors, it is crucial to evaluate the serotonergic activity of this compound.[4][5][9] Specific behavioral assays can be used to probe the interaction with different serotonin receptor subtypes.
Recommended Assays:
-
Head-twitch response (HTR) in mice: This is a well-established behavioral proxy for the activation of serotonin 2A (5-HT2A) receptors, which are the primary target for many psychedelic drugs.[10]
-
Elevated plus-maze (EPM) and Light-Dark Box tests: These assays are used to assess anxiety-like behavior, which is modulated by the serotonin system, particularly 5-HT1A receptors.[5]
-
Forced swim test (FST) and Tail suspension test (TST): These are common screening tools for potential antidepressant activity, which is often mediated by serotonergic mechanisms.[9]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound. It is essential to adapt these protocols to the specific research question and to comply with all institutional and national guidelines for the ethical use of animals in research.
General Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or a solution containing a small percentage of DMSO and/or Tween 80 for poorly soluble compounds)
-
Syringes and needles for administration (appropriate gauge for the route of administration)
-
Animal scale
Procedure:
-
Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Dose Calculation: Calculate the volume of the drug solution to be administered to each animal based on its body weight.
-
Administration: Administer the drug via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.)). Ensure proper handling and restraint of the animals to minimize stress.
Protocol: Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena (a square or circular arena with walls to prevent escape)
-
Video tracking system and software
-
Animal subjects (mice or rats)
Procedure:
-
Habituation: Place the animals in the testing room for at least 1 hour before the experiment to acclimate.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Testing: At a predetermined time after drug administration, place each animal individually into the center of the open field arena.
-
Data Collection: Record the animal's activity for a set period (e.g., 15-30 minutes) using the video tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Analyze the data to compare the effects of different doses of this compound with the vehicle control group.
Protocol: 6-OHDA-Induced Rotation Model
Objective: To evaluate the potential of this compound to modulate dopaminergic neurotransmission.
Materials:
-
6-Hydroxydopamine (6-OHDA)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Rotational behavior monitoring system
-
Animal subjects (rats)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rats and place them in the stereotaxic apparatus. Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Recovery: Allow the animals to recover from surgery for at least two weeks.
-
Baseline Rotation: Test the animals for rotational behavior by administering a dopamine agonist (e.g., apomorphine) and recording the number of full turns in both directions.
-
Drug Administration: On the test day, administer this compound or vehicle.
-
Rotational Behavior Assessment: Record the rotational behavior for a specified period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the net rotations (contralateral minus ipsilateral) to determine if this compound induces or inhibits rotational behavior.
Protocol: Head-Twitch Response (HTR) Assay
Objective: To assess the potential of this compound to activate 5-HT2A receptors.
Materials:
-
Observation chambers
-
Video recording equipment (optional)
-
Animal subjects (mice)
Procedure:
-
Habituation: Acclimate the mice to the observation chambers.
-
Drug Administration: Administer this compound or vehicle.
-
Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is a rapid, jerky rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group.
Data Presentation and Interpretation
Quantitative data from these in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | - | ||
| Compound X | 1 | ||
| Compound X | 3 | ||
| Compound X | 10 |
Table 2: Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Dose (mg/kg) | Net Rotations (contralateral - ipsilateral) |
| Vehicle | - | |
| Compound X | 1 | |
| Compound X | 3 | |
| Compound X | 10 |
Table 3: Head-Twitch Response in Mice
| Treatment Group | Dose (mg/kg) | Number of Head Twitches |
| Vehicle | - | |
| Compound X | 1 | |
| Compound X | 3 | |
| Compound X | 10 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
Caption: A general workflow for the in vivo pharmacological characterization of this compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vivo investigation of this compound. The proposed studies will help to elucidate the compound's pharmacological profile and its potential as a novel therapeutic agent for CNS disorders. Positive findings in these initial assays would warrant further, more detailed studies, including pharmacokinetic profiling, receptor binding assays, and evaluation in more complex animal models of disease.
References
- Ungerstedt, U., & Arbuthnott, G. W. (1970). Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system. Brain Research, 24(3), 485-493.
- Beal, M. F. (2001). Experimental models of Parkinson's disease. Nature Reviews Neuroscience, 2(5), 325-334.
- Cryan, J. F., & Holmes, A. (2005). The ascent of behavior in neuroscience: a tribute to Alan Rand. Nature Reviews Neuroscience, 6(9), 737-744.
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Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.
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Wikipedia. (2024, November 28). Piperazine. Retrieved from [Link]
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MDPI. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Retrieved from [Link]
- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.
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Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]
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MDPI. (2026). Farnesol, a Dietary Sesquiterpene, Attenuates Rotenone-Induced Dopaminergic Neurodegeneration by Inhibiting Oxidative Stress, Inflammation, and Apoptosis via Mediation of Cell Signaling Pathways in Rats. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
- Schmid, C. L., & Bohn, L. M. (2008). Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. Proceedings of the National Academy of Sciences, 105(3), 1077-1082.
-
Wikipedia. (2023, December 2). 1-(2-Naphthyl)piperazine. Retrieved from [Link]
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430-438.
-
ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]
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PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
- White, W. H., Gutierrez, J. A., Naylor, S. A., Cook, C. A., Gonzalez, I. C., Wisehart, M. A., Smith, C. K., 2nd, & Thompson, W. A. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary parasitology, 146(1-2), 58–65.
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PubMed. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine, 1-methyl-4-(2-(phenylthio)-1-(2-thienyl)ethyl)-, (z)-2-butenedioate (1:2). Retrieved from [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
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The Strategic Application of 1-(2-Thien-2-ylethyl)piperazine in Neuroscience Drug Discovery: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of neuroscience drug discovery, the piperazine moiety stands as a "privileged scaffold," a core structural element consistently found in a multitude of clinically successful central nervous system (CNS) agents.[1][2] Its unique physicochemical properties, particularly its ability to exist in a protonated state at physiological pH, often impart favorable pharmacokinetic characteristics, such as improved aqueous solubility and blood-brain barrier permeability. When combined with a thienylethyl substituent, as in 1-(2-Thien-2-ylethyl)piperazine , this building block offers a compelling starting point for the synthesis of novel compounds with the potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.[2][3]
This guide provides a comprehensive overview of the strategic applications of this compound in neuroscience research. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. We will explore its primary role as a synthetic intermediate and detail the methodologies for its derivatization and subsequent biological evaluation, with a focus on developing ligands for dopamine and serotonin receptors.
Application Notes: A Building Block for Next-Generation Neuromodulators
The true value of this compound lies not in its intrinsic biological activity, but in its capacity to serve as a foundational element for a diverse library of potential CNS therapeutics. The thienyl group, a bioisostere of a phenyl ring, is a common feature in many CNS-active drugs, while the ethyl linker provides conformational flexibility. The piperazine core, with its two nitrogen atoms, offers two points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Targeting Dopaminergic and Serotonergic Pathways
A vast body of research has demonstrated that arylpiperazine derivatives are potent modulators of dopamine (particularly D2 and D3 subtypes) and serotonin (especially 5-HT1A and 5-HT2A subtypes) receptors.[4][5] These receptors are critical targets for the treatment of psychosis, depression, anxiety, and other neurological conditions.[4] By strategically modifying the this compound core, researchers can fine-tune the affinity and selectivity of the resulting compounds for these receptors.
The general strategy involves the synthesis of a library of analogs by attaching various aryl or alkyl moieties to the second nitrogen of the piperazine ring. This allows for the exploration of how different substituents impact receptor binding and functional activity.
Synthetic Protocols: From Building Block to Bioactive Candidate
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These are foundational techniques in medicinal chemistry and can be adapted to a wide range of substrates.
Protocol 1: N-Alkylation of this compound
This protocol describes a standard procedure for the N-alkylation of a secondary amine using an alkyl halide. This is a versatile method for introducing a variety of alkyl substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1-bromo-4-fluorobenzene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[6]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 2-chloropyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Add the base (1.4-2.0 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Biological Evaluation Protocols: Assessing Neuropharmacological Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe standard in vitro and in vivo methods for assessing the potential of these compounds as modulators of dopamine and serotonin receptors.
Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[4][7]
Materials:
-
Rat striatal tissue or cell membranes expressing human D2 receptors
-
[³H]-Spiperone (radioligand)
-
Unlabeled Spiperone or Haloperidol (for non-specific binding)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge. Resuspend the pellet and repeat the process. The final pellet is resuspended in assay buffer to a desired protein concentration (determined by Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.
-
Radioligand Addition: Add [³H]-Spiperone at a concentration near its Kd (dissociation constant) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value |
| Radioligand | [³H]-Spiperone | 0.1 - 0.5 nM |
| Non-specific Binding | 10 µM Spiperone | - |
| Incubation Time | 60-90 minutes | - |
| Incubation Temperature | Room Temperature | - |
Protocol 4: In Vitro Serotonin 5-HT1A Receptor Binding Assay ([³H]-8-OH-DPAT Competition)
This assay is used to determine the affinity of compounds for the serotonin 5-HT1A receptor.[8][9]
Materials:
-
Rat hippocampal tissue or cell membranes expressing human 5-HT1A receptors
-
[³H]-8-OH-DPAT (radioligand)
-
Unlabeled Serotonin or 8-OH-DPAT (for non-specific binding)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
The procedure is analogous to the D2 receptor binding assay, with the following modifications:
-
Membrane Preparation: Use rat hippocampal tissue.
-
Radioligand: Use [³H]-8-OH-DPAT.
-
Non-specific Binding: Use 10 µM serotonin.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the D2 assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 5: In Vivo Amphetamine-Induced Hyperlocomotion Model
This behavioral model in rodents is widely used to screen for potential antipsychotic activity.[3][10] Antipsychotic drugs are expected to attenuate the increase in locomotor activity induced by amphetamine.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate the animals to the testing room and activity chambers for at least 60 minutes before the experiment.
-
Habituation: Place each animal in an activity chamber and allow for a 30-60 minute habituation period, during which baseline locomotor activity is recorded.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 30-60 minutes) for the test compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous) to all animals.
-
Locomotor Activity Recording: Immediately return the animals to the activity chambers and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) and compare the effects of the test compound to the vehicle control group. A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like effects.
Conclusion: A Strategic Approach to CNS Drug Discovery
This compound represents a valuable and versatile starting material for the development of novel CNS-active compounds. Its strategic use as a scaffold for the synthesis of arylpiperazine derivatives allows for the systematic exploration of SAR at key neuroscience targets. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of such compounds, from initial chemical modification to in vivo behavioral assessment. By understanding the rationale behind these methodologies, researchers can effectively leverage this and similar building blocks in the quest for the next generation of therapeutics for neurological and psychiatric disorders.
References
-
Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
- Chien, C. T., et al. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 222, 14-22.
-
b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]
- de Souza, M. V. N., & de Almeida, M. V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 587-596.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
-
Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]
- Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865.
- Fernandez, J. A., et al. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives.4. Journal of Medicinal Chemistry, 15(4), 417-419.
- Adham, N., et al. (1994). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 112(3), 859-866.
- Li, Z., et al. (2008). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. European Journal of Pharmacology, 602(2-3), 334-341.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]
- Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice. (2001). Current Protocols in Pharmacology, Chapter 5, Unit 5.17.
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem, 6(9), 1603-1608.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis, 15(2).
- Dyl, A., et al. (1998). Synthesis and anticonvulsant activity of some piperazine derivatives. Acta Poloniae Pharmaceutica, 55(2), 127-133.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem, 6(9), 1603-1608.
-
ResearchGate. (n.d.). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3 H]8-OH-DPAT as the radioligand. Retrieved from [Link]
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules, 16(8), 6892-6914.
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. (1989). Journal of Neurochemistry, 53(6), 1793-1799.
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2019). Molecules, 24(18), 3292.
- Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. (2006). LSU Scholarly Repository.
Sources
- 1. imrpress.com [imrpress.com]
- 2. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [b-neuro.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: The Role of 1-(2-Thien-2-ylethyl)piperazine in Modern Drug Discovery
Abstract
The thienylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. This document provides a detailed technical guide for researchers and drug development professionals on the utility of a specific derivative, 1-(2-Thien-2-ylethyl)piperazine, in the discovery of novel therapeutics. We will explore its synthesis, established biological targets, and provide detailed, field-proven protocols for its characterization in common preclinical assays. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the scientific principles at play.
Introduction: The Thienylpiperazine Moiety in Neuropharmacology
The piperazine ring is a cornerstone in the design of neuropsychiatric drugs due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The incorporation of a thiophene ring, as seen in this compound, often modulates the electronic and steric properties of the molecule, leading to refined receptor affinity and selectivity profiles.
This compound itself is a key intermediate and a pharmacophore of interest. Its structural similarity to known antipsychotics and antidepressants suggests its potential as a building block for novel central nervous system (CNS) agents. Understanding its foundational pharmacology is the first step in leveraging its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound is a critical first step for any research campaign. A common and reliable method is the reductive amination of 2-thiopheneacetaldehyde with piperazine.
Protocol 2.1: Synthesis via Reductive Amination
-
Principle: This protocol involves the formation of an iminium intermediate from the reaction of an aldehyde (2-thiopheneacetaldehyde) and a secondary amine (piperazine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less sensitive to acidic conditions and moisture compared to other hydrides.
-
Reagents & Materials:
-
Piperazine (anhydrous)
-
2-Thiopheneacetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a stirred solution of piperazine (1.2 equivalents) in DCE under a nitrogen atmosphere, add 2-thiopheneacetaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes. A slight exotherm may be observed.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction is often mildly exothermic; maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.
-
-
Quality Control: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it is suitable for biological testing.
Biological Target Profile and Mechanism of Action
Derivatives of thienylpiperazine are well-documented as ligands for various monoamine receptors. While this compound is often a synthetic intermediate, its core structure suggests a primary interaction profile with dopamine (D₂) and serotonin (5-HT) receptor subtypes. Its ethyl linker separates the thiophene ring from the distal nitrogen of the piperazine, a common structural motif for D₂ receptor antagonists.
The interaction with the D₂ receptor, a Class A GPCR, typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the mechanism of action for many antipsychotic drugs.
Caption: Proposed antagonist mechanism at the D₂ receptor.
Application in Drug Discovery: Screening and Profiling
This compound serves as an excellent starting point for a fragment-based or lead optimization campaign. The primary application involves screening it against a panel of CNS receptors to determine its affinity and functional activity profile.
4.1 Initial Screening: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of target receptors, such as D₂, D₃, 5-HT₁ₐ, and 5-HT₂ₐ.
-
Principle: This is a competitive binding assay. The test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Protocol 4.1.1: D₂ Receptor Binding Assay
-
Materials:
-
Cell membranes expressing human D₂ receptors (commercially available).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well plates, filter mats (GF/B), scintillation counter.
-
-
Workflow Diagram:
Caption: Workflow for a typical radioligand binding assay.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Haloperidol), or 50 µL of test compound dilution.
-
Add 50 µL of radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]-Spiperone).
-
Initiate the reaction by adding 100 µL of receptor membrane preparation (e.g., 10-20 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: The raw data (counts per minute) is used to calculate the percentage of inhibition at each compound concentration. A non-linear regression curve fit (log(inhibitor) vs. response) is used to determine the IC₅₀ value. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.2 Data Presentation: Example Receptor Binding Profile
The data obtained from such screening experiments should be tabulated for clear comparison.
| Receptor Target | Radioligand | Test Compound Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | 55 |
| Dopamine D₃ | [³H]-7-OH-DPAT | 120 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 250 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 89 |
| Adrenergic α₁ | [³H]-Prazosin | >1000 |
Note: Data is hypothetical and for illustrative purposes only.
4.3 Functional Activity: cAMP Assay
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a target GPCR (e.g., D₂ receptor).
-
Principle: D₂ receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP production. In this assay, cells are first stimulated with an agent like forskolin to raise cAMP levels. An agonist will enhance the D₂-mediated inhibition of this signal, while an antagonist will block the effect of a known D₂ agonist.
Protocol 4.3.1: HTRF cAMP Assay for D₂ Antagonism
-
Materials:
-
CHO or HEK293 cells stably expressing the human D₂ receptor.
-
D₂ agonist (e.g., Quinpirole).
-
Forskolin.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well low-volume white plates.
-
-
Procedure:
-
Seed D₂-expressing cells into 384-well plates and incubate overnight.
-
Prepare dilutions of the test compound (this compound).
-
Aspirate the culture medium and add the test compound dilutions to the cells. Incubate for 15-30 minutes. This is the antagonist pre-incubation step.
-
Add a fixed concentration of the agonist Quinpirole (at its EC₈₀) to all wells, except for the negative control.
-
Immediately add forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and perform the cAMP measurement according to the HTRF kit manufacturer's instructions. This typically involves adding two detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) and reading the plate on an HTRF-compatible reader after a final incubation period.
-
-
Data Analysis: The HTRF ratio is used to calculate the percent inhibition of the agonist response. The IC₅₀ value is determined by plotting the antagonist concentration versus the response, which represents its potency as an antagonist.
Conclusion and Future Directions
This compound is a valuable chemical entity for CNS drug discovery. The protocols outlined here provide a robust framework for its synthesis and pharmacological characterization. Initial binding and functional data can rapidly establish its potential as a lead compound. Future work would involve medicinal chemistry efforts to modify the core structure to improve potency, selectivity, and pharmacokinetic properties, guided by the initial screening data. For example, substitution on the thiophene ring or modification of the piperazine nitrogen could be explored to fine-tune its activity profile and develop a candidate for further preclinical and clinical development.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Thien-2-ylethyl)piperazine
Welcome to the technical support resource for the synthesis of 1-(2-Thien-2-ylethyl)piperazine. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-tested insights to overcome common challenges in this synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you optimize for yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two principal and well-established methods for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Nucleophilic Substitution (Direct Alkylation): This is a classical SN2 pathway involving the reaction of piperazine with an activated 2-thienylethyl electrophile, typically 2-(2-bromoethyl)thiophene or a related tosylate/mesylate. The core challenge of this route is controlling the selectivity between mono- and di-alkylation of the piperazine nitrogen atoms.[1][2]
-
Reductive Amination: This route involves the condensation of piperazine with 2-thienylacetaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation). This method is often preferred for its high selectivity for mono-alkylation.[3][4]
Diagram: Primary Synthetic Pathways
Caption: Comparison of Nucleophilic Substitution and Reductive Amination routes.
Q2: Which synthetic route generally offers better yield and purity?
A2: For laboratory and kilogram-scale synthesis, reductive amination is typically superior. Its primary advantage is the significant reduction in the formation of the 1,4-bis(2-thien-2-ylethyl)piperazine byproduct, which is a major issue in direct alkylation methods.[3] This simplifies purification immensely, often leading to a higher isolated yield of the desired mono-substituted product. Direct alkylation can be forced to favor mono-substitution by using a large excess of piperazine, but this necessitates a more rigorous purification to remove the unreacted starting material.[2]
Troubleshooting and Optimization Guide
Issue 1: Low Yield in Nucleophilic Substitution Route
A3: This is the most common challenge in direct alkylation of piperazine. The mono-alkylated product is still a secondary amine and remains nucleophilic, competing with the starting piperazine for the alkylating agent.
Causality: The relative rates of the first and second alkylation determine the product distribution. When the concentration of the mono-substituted piperazine builds up, it begins to react, leading to the di-substituted product.
Solutions:
-
Use a Large Excess of Piperazine: Employing a 5 to 10-fold molar excess of piperazine relative to 2-(2-bromoethyl)thiophene statistically favors the reaction with an unreacted piperazine molecule.[2] This is often the most practical first step.
-
Slow Addition of the Alkylating Agent: Adding the 2-(2-bromoethyl)thiophene solution dropwise over several hours to a heated solution of excess piperazine maintains a low instantaneous concentration of the electrophile, further favoring the initial reaction.[2]
-
Use a Protecting Group: For syntheses where material cost and step-count are less critical, protecting one of the piperazine nitrogens is the most robust solution.[5] Reacting 2-(2-bromoethyl)thiophene with 1-Boc-piperazine, followed by acidic deprotection (e.g., with HCl in dioxane or TFA), yields the desired product cleanly.
-
Lower the Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second alkylation more than the first, improving selectivity, although this may require longer reaction times.[2]
Table 1: Strategies to Minimize Di-alkylation
| Strategy | Principle | Typical Conditions | Pros | Cons |
| Excess Piperazine | Statistical Probability | 5-10 eq. piperazine, Reflux in THF or ACN | Simple, one-pot | Requires extensive workup/purification to remove excess piperazine |
| Slow Addition | Low Electrophile Conc. | Add alkyl halide over 2-4h | Improves selectivity | Can increase reaction time significantly |
| Protecting Group (Boc) | Chemical Selectivity | 1. Alkylation of 1-Boc-piperazine; 2. Acidic deprotection | Excellent selectivity, clean reaction | Adds two steps (protection/deprotection), higher cost |
A4: Incomplete conversion in an SN2 reaction points to issues with reactivity or reaction conditions.
Solutions:
-
Check the Quality of the Alkylating Agent: 2-(2-Bromoethyl)thiophene can degrade over time. Ensure it is pure and has not undergone elimination to form 2-vinylthiophene. Consider synthesizing it fresh if its purity is in doubt.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally preferred as it effectively solvates the counter-ion without hydrogen bonding to the nucleophile, thus accelerating SN2 reactions.
-
Add a Phase-Transfer Catalyst or Iodide Salt: If running the reaction in a biphasic system or if the halide is a chloride, adding a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[3]
-
Ensure an Adequate Base is Present: Piperazine itself acts as a base to neutralize the HBr formed. However, adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) can ensure the piperazine remains in its free-base form, maximizing its nucleophilicity.[6]
Issue 2: Challenges with Precursor Synthesis
A5: This intermediate is typically prepared from 2-thienylethanol, which itself is derived from the reduction of 2-thienylacetic acid. Problems can arise at either stage.
Optimized Precursor Synthesis Workflow:
-
Synthesis of 2-Thienylacetic Acid: While commercially available, it can be synthesized from thiophene via chlorination, iodination, and subsequent condensation with diethyl malonate.[7] A more direct route is the oxidation of 2-thienylethanol.[8]
-
Reduction to 2-Thienylethanol: Use a strong, selective reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF, diethyl ether) to reduce 2-thienylacetic acid.[9] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and quenched carefully with water and base.
-
Bromination of 2-Thienylethanol: The conversion of the alcohol to the bromide is the critical step.
-
Using PBr₃: Phosphorus tribromide is effective but can lead to side products if the temperature is not controlled. A typical procedure involves the slow addition of PBr₃ to a cooled (0 °C) solution of the alcohol in a non-polar solvent like dichloromethane.
-
Using HBr/H₂SO₄: While seemingly straightforward, this method can lead to polymerization or other side reactions with the electron-rich thiophene ring.
-
Diagram: Synthesis of 2-(2-Bromoethyl)thiophene
Caption: Common synthetic route to the key alkylating agent.
Issue 3: Difficult Purification of the Final Product
A6: Removing highly polar and water-soluble piperazine from the similarly basic product can be challenging. An acid-base extraction is the most effective method.
Protocol 2: Work-up for Removal of Excess Piperazine
-
Concentrate the Reaction Mixture: After the reaction is complete, filter off any solids (e.g., K₂CO₃, piperazine hydrobromide) and concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve in an Organic Solvent: Dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Both the desired product and the excess piperazine are bases and will move into the aqueous layer as their respective hydrochloride salts. This step removes non-basic organic impurities.
-
Basify the Aqueous Layer: Separate the aqueous layer and cool it in an ice bath. Carefully add a strong base (e.g., 5 M NaOH) until the pH is >12. This deprotonates the salts, regenerating the free amines.[6]
-
Back-Extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate. The desired product, being more lipophilic than piperazine, will be extracted more efficiently into the organic layer.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which should now be significantly enriched and free of piperazine.[6]
A7: The product is a relatively polar base, which can cause tailing on silica gel.
Recommended Conditions:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. For example, begin with 100% DCM and gradually increase the MeOH content to 5-10%.
-
Additive: To prevent tailing, add a small amount of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase (typically 0.5-1%). A common eluent system is DCM:MeOH:Et₃N in a ratio of 95:4.5:0.5 to 90:9:1.[6]
References
-
Minetto, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Unknown Author. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.Google Patents.
-
Di Sarno, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. Available at: [Link]
-
Van der Walt, M. M., & Van der Schyf, C. J. (2009). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 8. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-Thien-2-ylethyl)piperazine
Welcome to the technical support center for the purification of 1-(2-Thien-2-ylethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this compound.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Diagram: Purification Strategy Selection
The choice of purification method is critical and depends on the impurity profile of your crude material. The following decision tree illustrates a logical approach to selecting the appropriate technique.
Technical Support Center: Navigating Stability Challenges of 1-(2-Thien-2-ylethyl)piperazine Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Thien-2-ylethyl)piperazine. This resource is designed to provide in-depth, practical guidance on addressing the stability issues that can be encountered when working with solutions of this compound. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding the Stability Landscape
This compound is a molecule of significant interest in pharmaceutical research. Its structure, featuring both a piperazine ring and a thiophene moiety, presents a unique stability profile. While the piperazine ring is susceptible to oxidation and pH-dependent degradation, the thiophene ring can undergo photo-oxidation and other metabolic transformations.[1][2] This guide will dissect these potential liabilities and provide you with the tools to mitigate them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the handling and use of this compound solutions.
Q1: My this compound solution has developed a yellow tint. What could be the cause?
A color change in your solution is a primary indicator of chemical degradation. For a compound containing a thiophene ring, this is often due to photodegradation or oxidation.[3][4] Exposure to ambient light, especially UV wavelengths, can induce photochemical reactions in the thiophene ring, leading to the formation of colored byproducts. Additionally, the nitrogen atoms in the piperazine ring are susceptible to oxidation, which can also result in colored degradants.
Troubleshooting Steps:
-
Light Protection: Immediately switch to using amber vials or wrap your containers in aluminum foil to protect the solution from light. Conduct your experiments under subdued lighting conditions whenever feasible.
-
Inert Atmosphere: If you suspect oxidation, purge your solvent with an inert gas like nitrogen or argon before preparing the solution. Store the solution under an inert atmosphere.
-
Antioxidant Addition: For formulations where it is permissible, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to scavenge free radicals.
Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound instability?
Yes, inconsistent biological activity is a classic sign of compound degradation. The formation of degradation products means there is less of the active parent compound available to interact with its biological target. Furthermore, the degradants themselves could have off-target effects or interfere with the assay, leading to variability in your results.
Troubleshooting Steps:
-
Fresh is Best: Always prioritize the use of freshly prepared solutions for your experiments.
-
Proper Storage: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.
-
Stability-Indicating Analytical Method: It is crucial to have an analytical method, such as HPLC, that can separate the parent compound from its potential degradants. This will allow you to quantify the amount of active compound remaining in your solution over time.
Q3: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. This is a common degradation pathway for piperazine-containing compounds.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides and subsequently sulfones.[1][5] These reactive metabolites can be a source of instability and potential toxicity.[1]
-
Photodegradation of the Thiophene Ring: Thiophene and its derivatives are known to be susceptible to photodegradation, which can lead to complex mixtures of byproducts.[6][7]
-
Hydrolysis: While the core piperazine and thiophene rings are generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions can be pH-dependent.
Visualizing Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A robust stability-indicating HPLC method is essential for accurately assessing the stability of your compound. The goal is to develop a method that can separate the parent compound from all potential degradation products.
Method Development Strategy:
-
Column Selection: Start with a C18 column, which is a good general-purpose choice. If co-elution is observed, consider columns with different selectivities, such as a C8, phenyl, or cyano stationary phase.
-
Mobile Phase Optimization:
-
pH: Since this compound is a basic compound, the pH of the mobile phase will significantly impact its retention and peak shape. Experiment with a pH range of 3-7 using appropriate buffers (e.g., phosphate, acetate).
-
Organic Modifier: Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent in your mobile phase.
-
Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing for basic analytes.
-
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.
-
Forced Degradation Samples: The key to a truly stability-indicating method is to use stressed samples to challenge your separation. Perform forced degradation studies (see protocol below) to generate degradation products and ensure they are well-resolved from the parent peak.
Quantitative Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: 2-8°C, Solution: -20°C or -80°C | Minimizes thermal degradation and slows down oxidative processes. |
| Light Exposure | Protect from light at all times (amber vials, foil wrapping) | The thiophene moiety is susceptible to photodegradation.[6][7] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents oxidation of the piperazine and thiophene rings. |
| pH of Aqueous Solutions | Maintain pH in the slightly acidic to neutral range (pH 5-7) | Piperazine derivatives can be susceptible to degradation at extreme pH values. |
| Solvent Choice | Use high-purity, degassed solvents. Aprotic solvents (e.g., DMSO, DMF) are generally preferred for long-term storage over aqueous solutions. | Minimizes solvent-mediated degradation and the presence of dissolved oxygen. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical experiment to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions. Include a control sample stored under normal conditions.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 60°C for 7 days.
-
Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, by your developed HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify any new peaks that appear in the stressed samples. These are potential degradation products.
-
Calculate the percentage of degradation of the parent compound under each stress condition.
-
Ensure that your HPLC method provides adequate resolution between the parent peak and all degradation peaks.
-
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
El-Akkad, I., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13589-13598. [Link]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Retrieved from [Link]
-
Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
El-Akkad, I., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
-
Gampe, C. M., & Baumann, M. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1144–1152. [Link]
-
Valjavec, K., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1313-1327. [Link]
-
Wikipedia. (2023). Thiophene. [Link]
-
Pise, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ECMC 2022. [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Thien-2-ylethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 1-(2-Thien-2-ylethyl)piperazine. This document is intended for scientific professionals who are facing challenges with the solubility of this compound. As a Senior Application Scientist, this guide provides not only practical troubleshooting steps but also the scientific rationale behind these strategies to empower you to make well-informed decisions during your experimental work.
Understanding the Compound: Predicted Physicochemical Properties
While extensive experimental data for this compound is not widely published, its chemical structure allows for an educated prediction of its solubility behavior. The molecule consists of a basic piperazine ring and a nonpolar thienylethyl group.[1] This structure suggests that the compound is a weak base, and its aqueous solubility is likely to be low at neutral pH, potentially classifying it as a Biopharmaceutical Classification System (BCS) Class II or IV compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound and similar chemical entities.
Q1: My this compound powder is not dissolving well in water. What should be my initial step?
A1: The most direct approach is to adjust the pH of your solution. Given that this compound is predicted to be a weak base, its solubility is expected to increase in acidic conditions.[2][3][4] Lowering the pH will protonate the nitrogen atoms on the piperazine ring, forming a more water-soluble salt.
Actionable Advice: Begin by preparing a series of acidic buffers (e.g., pH 2, 4, 6) to determine the optimal pH range for dissolving your compound.
Q2: How can I dissolve the compound in a neutral buffer for my biological assay?
A2: When neutral pH is a requirement for your experiment, several strategies can be employed:
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[5][6][7][8][9][10] For biological applications, common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is critical to use the lowest concentration of the co-solvent that achieves the desired solubility to avoid interfering with the assay.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12][13][14][15] This technique is widely utilized in pharmaceutical formulations to improve the solubility and bioavailability of drugs.[15]
-
Solid Dispersions: For the development of solid dosage forms, creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[16][17][18][19][20]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?
A3: This common issue, often termed "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[21] The following steps can help mitigate this problem:
-
Optimize Final DMSO Concentration: Identify the maximum concentration of DMSO that your assay can tolerate without affecting the results. For many cell-based assays, this is typically at or below 0.5%.[21]
-
Employ a Serial Dilution Approach: Instead of a single, large dilution, perform a stepwise serial dilution into the aqueous buffer. This more gradual change in solvent composition can help to keep the compound in solution.[21]
-
Utilize Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F68, to the aqueous buffer can help to stabilize the compound and prevent precipitation.
Part 2: Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
This section provides a structured workflow to diagnose and resolve solubility issues with this compound.
Issue: Poor Aqueous Solubility
Step 1: Determine the pH-Solubility Profile
-
Objective: To quantify the impact of pH on the solubility of the compound.
-
Protocol:
-
Prepare a range of buffers with pH values from 2 to 10.
-
Add an excess of this compound to a known volume of each buffer.
-
Agitate the samples at a controlled temperature until equilibrium is achieved (typically 24 to 48 hours).
-
Separate the undissolved solid by filtration.
-
Measure the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Expected Outcome: A graphical representation of solubility as a function of pH, which is anticipated to show increased solubility at lower pH values.
Step 2: Evaluate Co-Solvent Systems
-
Objective: To identify a suitable co-solvent and determine its optimal concentration for enhancing solubility at a specific pH.
-
Protocol:
-
Choose a biocompatible co-solvent (e.g., DMSO, ethanol, PEG 400).
-
Prepare a set of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).
-
Measure the equilibrium solubility of this compound in each mixture as described in Step 1.
-
-
Data Summary Table:
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| DMSO | 1 | Enter Experimental Data |
| 5 | Enter Experimental Data | |
| 10 | Enter Experimental Data | |
| Ethanol | 1 | Enter Experimental Data |
| 5 | Enter Experimental Data | |
| 10 | Enter Experimental Data | |
| PEG 400 | 1 | Enter Experimental Data |
| 5 | Enter Experimental Data | |
| 10 | Enter Experimental Data |
Step 3: Assess Complexation with Cyclodextrins
-
Objective: To investigate the potential of cyclodextrins to increase the aqueous solubility of the compound.
-
Protocol (Phase Solubility Study):
-
Prepare aqueous solutions of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a range of concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Allow the samples to equilibrate as described in Step 1.
-
Filter and determine the concentration of the dissolved compound.
-
-
Data Interpretation: A plot of the compound's solubility against the cyclodextrin concentration. A linear relationship is indicative of the formation of a 1:1 inclusion complex.
Step 4: Explore Solid Dispersion Formulations (for solid dosage forms)
-
Objective: To enhance the dissolution rate and apparent solubility by creating an amorphous solid dispersion.
-
Common Preparation Methods:
-
Solvent Evaporation: Co-dissolve the compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a suitable solvent, followed by solvent removal.[19]
-
Melting (Fusion) Method: Heat a physical mixture of the compound and carrier until a melt is formed, followed by rapid cooling.[19]
-
-
Essential Characterization: The resulting solid dispersion should be analyzed to confirm its amorphous state (e.g., via X-ray diffraction and differential scanning calorimetry) and to evaluate its dissolution properties.
Part 3: Visualizations and Experimental Schematics
Diagram 1: Decision Tree for Solubility Enhancement
Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.
Diagram 2: Experimental Workflow for Co-solvent Selection
Caption: A step-by-step experimental workflow for evaluating co-solvents.
Disclaimer: This guide offers generalized advice based on the predicted chemical properties of this compound. The most effective solubilization strategy will be dependent on the specific requirements of your experiment or formulation. It is imperative to perform your own experimental validation.
References
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Available at: [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins - Impactfactor. Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX - Slideshare. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. Available at: [Link]
-
Piperazine dihydrochloride - Solubility of Things. Available at: [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate. Available at: [Link]
Sources
- 1. 1-(2-THIENYLETHYL)PIPERAZINE | 461046-73-1 [amp.chemicalbook.com]
- 2. jmpas.com [jmpas.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bepls.com [bepls.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. impactfactor.org [impactfactor.org]
- 14. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 15. scispace.com [scispace.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. japsonline.com [japsonline.com]
- 20. japer.in [japer.in]
- 21. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting 1-(2-Thien-2-ylethyl)piperazine experimental artifacts
Welcome to the technical support guide for 1-(2-Thien-2-ylethyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common experimental challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to resolve artifacts and optimize your workflow.
Section 1: Synthesis and Reaction Monitoring
The synthesis of this compound typically involves the N-alkylation of piperazine. While conceptually straightforward, this reaction is often plagued by issues of selectivity and yield.
FAQ 1: My reaction yield is low, and I'm recovering a significant amount of starting material. What's going wrong?
Answer:
Low conversion in the N-alkylation of piperazine often points to three primary factors: suboptimal reaction conditions, poor electrophile reactivity, or an inappropriate choice of base.
Causality: The reaction is a nucleophilic substitution (SN2) where the secondary amine of piperazine attacks an electrophilic carbon. The efficiency of this process depends on the nucleophilicity of the amine, the quality of the leaving group on the thienylethyl moiety, and the solvent environment.
Troubleshooting Protocol:
-
Assess the Electrophile: Ensure your starting material, typically 2-(2-thienyl)ethyl chloride or bromide, is pure and has not degraded. The leaving group is critical; bromides are generally more reactive than chlorides. For less reactive halides, adding a catalytic amount of sodium or potassium iodide can significantly improve yields via the Finkelstein reaction.[1]
-
Optimize the Base and Solvent: A base is required to scavenge the acid (e.g., HCl) formed during the reaction.
-
Inorganic Bases: K₂CO₃ or Cs₂CO₃ are effective and easy to remove during work-up.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but ensure they are freshly distilled.
-
Solvent Choice: Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal for SN2 reactions.
-
-
Adjust the Temperature: If conversion is still low, gradually increasing the reaction temperature (e.g., from room temperature to 60-80 °C) will increase the reaction rate. Monitor by TLC or LC-MS to avoid degradation.
Optimization Workflow Diagram
Caption: Troubleshooting tree for low reaction conversion.
FAQ 2: My main impurity is the 1,4-disubstituted piperazine. How can I favor the mono-substituted product?
Answer:
The formation of the 1,4-bis(2-thien-2-ylethyl)piperazine is the most common side reaction. This occurs because the product of the first alkylation, this compound, is also a secondary amine and can react with a second molecule of the electrophile. Controlling this is a classic challenge in piperazine chemistry.
Expert Insight: The key is to manipulate the relative concentrations and/or reactivities of the piperazine starting material versus the mono-substituted intermediate.
Strategies for Mono-substitution:
| Strategy | Mechanism | Key Considerations | Reference |
| Use Excess Piperazine | Statistically favors the reaction of the electrophile with the more abundant piperazine over the less abundant mono-substituted product. | A 5 to 10-fold excess is common. Requires an efficient method to remove excess piperazine during work-up (e.g., acid wash or distillation). | [2][3] |
| Mono-protection | Use a mono-protected piperazine (e.g., N-Boc-piperazine). The Boc group blocks one nitrogen, forcing the reaction to occur on the other. A final deprotection step is required. | Adds two steps (protection/deprotection) to the synthesis but offers the cleanest and most controlled route. Ideal for high-value, small-scale synthesis. | [3] |
| In-situ Protonation | Using piperazine monohydrochloride (formed by reacting free piperazine with piperazine dihydrochloride) suppresses the formation of disubstituted by-products. | The protonated nitrogen of the mono-substituted product is less nucleophilic, slowing the second addition. This is a clever, atom-economical approach. | [3][4] |
| Slow Addition | Adding the thienylethyl electrophile dropwise to the reaction mixture keeps its instantaneous concentration low, reducing the chance of a second reaction. | Requires careful control of addition rate and efficient stirring. |
Reaction Pathway Diagram
Caption: Desired vs. side reaction in synthesis.
Section 2: Purification Artifacts
Purifying this compound can be challenging due to its basicity and polarity.
FAQ 3: My compound streaks badly on my silica gel column, and I get poor recovery. What's the best way to purify it?
Answer:
The basic nitrogen atoms in the piperazine ring strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, peak tailing, and low recovery.
Recommended Purification Protocols:
-
Modified Eluent for Silica Chromatography:
-
Principle: Deactivate the acidic silica surface by adding a basic modifier to your eluent system (e.g., Dichloromethane/Methanol).
-
Step-by-Step Protocol:
-
Prepare your primary eluent system (e.g., 95:5 DCM:MeOH).
-
To this mixture, add 0.5-1% of triethylamine (TEA) or a 7N solution of ammonia in methanol.[5]
-
Equilibrate your column with this modified eluent before loading your sample.
-
Run the column as usual. The basic modifier will compete for binding sites on the silica, allowing your product to elute symmetrically.
-
-
-
Acid-Base Extraction (Liquid-Liquid):
-
Principle: This classic technique leverages the basicity of the piperazine moiety to move it between aqueous and organic phases. It is excellent for removing non-basic impurities.
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with 1M hydrochloric acid (HCl). Your basic product will become a protonated salt and move into the aqueous layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >12 to deprotonate your product.[5]
-
Extract the now-basic aqueous layer multiple times with fresh organic solvent (DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.[5]
-
-
Section 3: Analytical Characterization Artifacts
Unexpected results during analysis by HPLC, MS, or NMR can be misleading. Understanding the unique properties of the thienyl and piperazine moieties is key to correct interpretation.
FAQ 4: I see an unexpected peak in my LC-MS with a mass of +16 Da relative to my product. Is this an impurity?
Answer:
This is very likely an analytical artifact and not a synthetic impurity. The sulfur atom in the thiophene ring is susceptible to oxidation, forming a thiophene-S-oxide, which corresponds to a mass increase of 16 Da (the mass of one oxygen atom).
Sources of Oxidation:
-
In-situ Photo-oxidation: Modern HPLC-UV detectors use high-intensity light. This can be sufficient to generate radicals from the mobile phase (e.g., water), which then oxidize sensitive analytes as they pass through the flow cell.[6] This means a sample that is pure in the vial can appear impure at the mass spectrometer.
-
Sample Storage: Prolonged storage in solvents, especially in the presence of light and air, can lead to slow oxidation.
Troubleshooting and Verification Protocol:
-
Bypass the UV Detector: If your HPLC-MS system allows, run the sample directly to the mass spectrometer, bypassing the UV/DAD detector. If the +16 Da peak disappears or is significantly reduced, photo-oxidation is the culprit.
-
Use Amber Vials: Always store and analyze samples in amber or light-blocking vials to minimize light exposure.
-
Spike with an Antioxidant: For preparative work or when high stability is needed, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample.
-
Re-analyze a Freshly Prepared Sample: Prepare a new solution of your compound from a solid sample stored in the dark and analyze it immediately.
FAQ 5: My ¹H NMR signals for the piperazine protons are broad and poorly resolved. Is my sample impure?
Answer:
This is a common and expected phenomenon for piperazine derivatives. It is not an indication of impurity but rather a result of dynamic chemical processes occurring on the NMR timescale.
Scientific Explanation:
The piperazine ring exists predominantly in a chair conformation. At room temperature, it undergoes rapid "ring flipping" or chair-to-chair interconversion. Protons that are axial in one conformation become equatorial in the other, and vice-versa. If the rate of this interconversion is similar to the NMR frequency difference between the axial and equatorial positions, the signals for these protons will coalesce and appear broad.[7][8]
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Low-Temperature Analysis: Cool the NMR probe (e.g., to 0 °C, -20 °C, or lower). As the temperature decreases, the rate of ring inversion slows down. Eventually, you will reach the "slow exchange regime," where the interconversion is slow enough that the NMR spectrometer can distinguish between the two chair forms (or the single dominant conformer). The broad signals will resolve into sharp, distinct peaks for the axial and equatorial protons.
-
High-Temperature Analysis: Conversely, heating the sample (e.g., to 50-70 °C) can increase the rate of ring inversion into the "fast exchange regime." This can cause the broad signals to sharpen into a single, time-averaged signal.
Dynamic NMR Behavior of Piperazine Ring
Caption: How temperature affects piperazine NMR signals.
References
-
Urbánek, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Retrieved from [Link]
-
McRae, C., et al. (2018). Exploring the sulfur species in wine by HPLC-ICPMS/MS. International Atomic Energy Agency (IAEA). Retrieved from [Link]
-
Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. Retrieved from [Link]
-
Perrone, M. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 254. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Thien-2-ylcarbonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Koehler, M., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2632-2637. Retrieved from [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Retrieved from [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2479-2491. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
National Institutes of Health. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). AWS. Retrieved from [Link]
-
ResearchGate. (2015). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. Retrieved from [Link]
-
PubMed. (2014). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
ChemRxiv. (2020). Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Retrieved from [Link]
- Google Patents. (2015). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Naphthyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 5. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Receptor Selectivity of 1-(2-Thien-2-ylethyl)piperazine and its Analogs
Welcome to the technical support center for researchers working with 1-(2-thien-2-ylethyl)piperazine and related derivatives. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful drugs.[1][2] However, its structural simplicity can often lead to promiscuous binding across multiple receptor families, posing a significant challenge in drug development. This guide provides in-depth troubleshooting advice, field-proven protocols, and strategic insights to help you systematically improve the receptor selectivity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the development of piperazine-based ligands.
Q1: What are the primary off-target liabilities for a 1-(thienylethyl)piperazine scaffold?
A: The aryl-alkyl-piperazine motif is a well-known "privileged structure" that can interact with a range of G-protein coupled receptors (GPCRs). Common off-targets include serotonergic (especially 5-HT1A, 5-HT2A), dopaminergic (D2, D3), and adrenergic (α1) receptors.[3][4][5] The specific off-target profile depends heavily on the substitution at the N4 position of the piperazine ring and any decorations on the thiophene moiety. Early-stage counter-screening against a panel of these receptors is highly recommended.
Q2: I'm struggling with the initial synthesis, primarily the formation of the 1,4-disubstituted piperazine byproduct. How can I favor mono-substitution?
A: This is a classic challenge in piperazine chemistry. To favor mono-N-alkylation, you must control the stoichiometry. The most effective and straightforward method is to use a significant excess of piperazine (e.g., 5-10 equivalents) relative to your electrophile (e.g., 2-(2-chloroethyl)thiophene). This ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. The unreacted piperazine can be easily removed later during an aqueous workup.
Q3: My purified this compound is an oil and difficult to handle. How can I solidify it for easier weighing and storage?
A: Converting the basic free-base into a salt is a standard and highly effective technique. Bubbling dry HCl gas through a solution of your compound in an anhydrous solvent like diethyl ether or dioxane will precipitate the hydrochloride salt, which is typically a stable, crystalline solid. This not only simplifies handling but also enhances long-term stability.
Q4: What is the first and most impactful structural modification I should explore to improve receptor selectivity?
A: Without question, the most impactful modification is the substitution at the second nitrogen (N4) of the piperazine ring.[6][7] This position projects into the solvent-exposed region of many receptor binding pockets, and introducing different functional groups (e.g., aryl, heteroaryl, alkyl amides) can introduce new, specific interactions (or steric clashes) that differentiate between receptor subtypes. Structure-activity relationship (SAR) studies consistently show that N4 substitution is a primary driver of both affinity and selectivity.[1][8]
Section 2: Troubleshooting Guide: Synthesis and Purification
Problem: Low Yield of Mono-Substituted Product & Difficult Purification
Low yields and purification headaches are often linked. By optimizing the reaction to prevent byproduct formation, purification becomes significantly more manageable.
Causality Analysis:
-
Byproduct Formation: Piperazine has two reactive secondary amine sites. If the stoichiometry is near 1:1 with the electrophile, a competitive reaction will produce the undesired 1,4-disubstituted byproduct, complicating purification.
-
Purification Challenges: The basic nitrogen of the piperazine moiety strongly interacts with the acidic silica gel used in column chromatography, leading to significant peak tailing and poor separation.
Solutions & Protocols:
1. Optimizing for Mono-Substitution:
The key is to use a molar excess of piperazine. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.
| Molar Ratio (Piperazine : Electrophile) | Expected Mono-substituted Product Yield | Expected Di-substituted Product Yield |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low / Negligible |
| Table 1: Generalized effect of stoichiometry on product distribution in N-alkylation of piperazine. Yields are illustrative and depend on specific reaction conditions. |
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous piperazine (5.0 eq). Dissolve it in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Acetonitrile.[9]
-
Reagent Addition: In a separate flask, dissolve 2-(2-chloroethyl)thiophene (1.0 eq) in the same anhydrous solvent.
-
Reaction: Add the electrophile solution dropwise to the stirring piperazine solution at room temperature over 30-60 minutes. A slow addition rate is crucial to maintain a localized high excess of piperazine.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed (usually 4-12 hours).[9]
-
Workup:
-
Cool the reaction to room temperature and filter off any piperazine hydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water or a saturated sodium bicarbonate solution to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
2. Strategic Purification Workflow:
For basic amines like piperazine derivatives, a standard silica gel column is often inefficient. An alternative or modified approach is required.
Protocol: Purification via Acid-Base Extraction
This technique leverages the basicity of your product to separate it from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic piperazine product will react to form its hydrochloride salt and move into the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly basify it by adding a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >12. This regenerates the free base, which will often precipitate or form an oil.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Caption: A decision workflow for the purification of basic piperazine derivatives.
Section 3: Troubleshooting Guide: Optimizing Receptor Selectivity
Problem: Compound Shows High Affinity but Poor Selectivity
When a compound binds strongly to the target but also interacts with several off-targets, a systematic Structure-Activity Relationship (SAR) study is necessary to introduce structural features that favor binding to the desired receptor.
Causality Analysis: The 1-(thienylethyl)piperazine scaffold is a versatile shape that can fit into the orthosteric binding sites of multiple related receptors. Selectivity is achieved by exploiting subtle differences in the topology, volume, and amino acid composition of these binding pockets.
Solutions: SAR-Guided Molecular Design
The following diagram highlights the three primary regions of the molecule to modify for improving selectivity.
Caption: Key modification sites on the this compound scaffold.
1. Site 1: N4-Position Modification (Highest Impact)
-
Rationale: This is the most synthetically accessible and pharmacologically impactful position. By attaching different groups, you can probe the outer regions of the binding pocket to find interactions unique to your target receptor.
-
Strategies:
-
Aryl/Heteroaryl Groups: Introduce moieties like substituted phenyl, pyridyl, or indole rings. This can lead to specific pi-stacking or hydrogen bonding interactions. For example, many selective D3 receptor ligands incorporate aryl groups at this position.[6][7]
-
Amide/Sulfonamide Linkers: Connecting functional groups via an amide or sulfonamide linker can introduce hydrogen bond donors/acceptors and alter the conformation of the substituent.
-
Bulky Alkyl Groups: Groups like adamantyl or tert-butyl can introduce steric hindrance that prevents binding to smaller off-target pockets while being accommodated by a larger target pocket.[10]
-
2. Site 2: Ethyl Linker Modification (Vector Optimization)
-
Rationale: The two-carbon linker is a common motif, but its length and flexibility are critical for positioning the thiophene and N4-substituent correctly within the binding site.
-
Strategies:
-
Chain Length: Synthesize analogs with one (methylene) and three (propyl) carbon linkers. Studies have shown that even a one-carbon change can drastically alter affinity and selectivity by changing the distance between the key pharmacophoric elements.[3]
-
Rigidification: Introduce conformational constraints, such as incorporating the chain into a cyclic system, to lock the molecule into a more receptor-selective bioactive conformation.
-
3. Site 3: Thiophene Ring Substitution (Fine-Tuning)
-
Rationale: While the core thiophene interaction may be conserved across targets, adding small substituents can fine-tune electronic properties and create subtle, selectivity-enhancing contacts.
-
Strategies:
-
Small, Lipophilic Groups: Add methyl or halogen (Cl, F) groups to probe for small hydrophobic pockets near the thiophene binding region.
-
Electron-Donating/Withdrawing Groups: Groups like methoxy (donating) or cyano (withdrawing) can alter the electrostatic potential of the thiophene ring, potentially improving interactions with specific amino acid residues in the target.[1]
-
Hypothetical SAR Data Table:
This table illustrates how to organize screening data to guide your next synthetic steps.
| Compound ID | N4-Substituent (Site 1) | Thiophene Substituent (Site 3) | Target Receptor Kᵢ (nM) | Off-Target Receptor Kᵢ (nM) | Selectivity Ratio (Off-Target Kᵢ / Target Kᵢ) |
| Parent | -H | -H | 25 | 50 | 2 |
| Analog-1 | -CH₃ | -H | 30 | 150 | 5 |
| Analog-2 | -Phenyl | -H | 15 | 20 | 1.3 |
| Analog-3 | -Phenyl | 5-Cl | 12 | 240 | 20 |
| Analog-4 | -(4-Methoxy)phenyl | -H | 5 | 15 | 3 |
| Analog-5 | -(4-Methoxy)phenyl | 5-Cl | 4 | 400 | 100 |
This data is for illustrative purposes only.
Section 4: Analytical Quality Control Protocols
Ensuring the purity and identity of each analog is critical for reliable SAR data.
Protocol: Purity Assessment by HPLC-UV
-
Challenge: The core piperazine structure lacks a strong UV chromophore, which can lead to low sensitivity in HPLC-UV analysis.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid helps to protonate the piperazine nitrogen, improving peak shape.
-
Detection: Monitor at a wavelength appropriate for the aromatic portion of your molecule (e.g., ~230-254 nm for the thiophene ring).
-
Derivatization (if sensitivity is poor): For quantification at very low levels, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used. This agent reacts with the secondary amine to form a highly UV-active product.[11]
Structural Confirmation:
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive mode. Expect to see a strong signal for the protonated molecule [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for characteristic signals for the thiophene protons, the ethyl linker (typically two triplets), and the piperazine ring protons (often complex multiplets around 2.5-3.5 ppm).
-
¹³C NMR: Confirm the number of unique carbon atoms matches the structure.
-
By employing these systematic troubleshooting and optimization strategies, researchers can more efficiently navigate the challenges of synthesis, purification, and lead optimization to develop this compound derivatives with enhanced receptor selectivity.
References
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
- Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
- 1-(2-PHENYLETHYL)PIPERAZINE synthesis. (n.d.). ChemicalBook.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Chebolu, R., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Modica, M., et al. (2001). High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry.
- Trovato, F., et al. (2021).
- Kumar, A., et al. (2024).
- Technical Support Center: Optimizing Piperazine Synthesis. (2025). Benchchem.
- Chebolu, R., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed.
- Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters.
- Yoon, J., et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry.
- Asso, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Archer, R. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.
- Kourounakis, A. P., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protocol Refinement for 1-(2-Thien-2-ylethyl)piperazine (2-TEP) Assays
Welcome to the technical support center for 1-(2-Thien-2-ylethyl)piperazine (2-TEP) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this compound. As direct literature on 2-TEP assays is limited, this resource leverages established principles for the analysis of piperazine derivatives and thienyl-containing compounds to offer scientifically grounded recommendations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical aspects of this compound.
1. What are the recommended analytical techniques for the quantification of this compound?
The primary recommended techniques for the quantification of 2-TEP are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC is a versatile technique, particularly when coupled with a UV detector, as the thienyl group in 2-TEP should provide sufficient UV absorbance for detection. For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, HPLC coupled with a mass spectrometer (LC-MS) is the gold standard.
-
GC-MS is also a powerful tool for both qualitative and quantitative analysis of piperazine derivatives.[1][2] It offers high resolution and specific identification based on mass fragmentation patterns.
2. Does this compound require derivatization for analysis?
Whether derivatization is necessary depends on the analytical method and the required sensitivity.
-
For HPLC-UV: Derivatization is likely not required due to the UV-absorbing thiophene ring. However, if high sensitivity is needed and the native UV absorbance is insufficient, derivatization with a UV-active or fluorescent tag could be considered.
-
For GC-MS: Piperazines can sometimes exhibit poor peak shape due to their basic nature. Derivatization with silylating or acylating agents can improve volatility and chromatographic performance.
3. What are the expected physicochemical properties of this compound?
-
Basicity: Piperazine is a weak base with two pKa values.[3] 2-TEP will also be basic, which influences its solubility and chromatographic behavior.
-
Solubility: Piperazine is freely soluble in water.[3] The introduction of the more lipophilic 2-thien-2-ylethyl group will likely decrease its aqueous solubility compared to the parent piperazine. Its solubility will be pH-dependent, with higher solubility in acidic conditions.
-
Stability: Piperazine itself is stable but can be sensitive to light and air.[3] The thienyl group may also be susceptible to oxidation. Therefore, solutions of 2-TEP should be protected from light and stored under inert gas if possible, especially for long-term storage.
4. What are the potential impurities I should be aware of during the synthesis of this compound?
Based on common synthetic routes for N-substituted piperazines, potential impurities could include:
-
Unreacted starting materials: Residual piperazine and 2-(2-thienyl)ethyl halide (or other electrophile).
-
Bis-alkylation product: 1,4-bis(2-Thien-2-ylethyl)piperazine, formed if the piperazine is reacted with two equivalents of the electrophile.
-
Solvent and reagent-related impurities: Residual solvents and by-products from the reaction.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during HPLC, GC-MS, and NMR analysis of 2-TEP.
A. HPLC Assay Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause: The basic nature of the piperazine moiety can lead to strong interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a basic modifier: Incorporate a small amount of a basic amine, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5% v/v), into the mobile phase. This will compete with the analyte for active sites on the stationary phase.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the piperazine nitrogens, which can sometimes improve peak shape. However, this may also affect retention time.
-
-
Column Selection:
-
Use an end-capped column: Select a column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Consider a different stationary phase: Columns with embedded polar groups or hybrid silica particles are often more suitable for basic compounds.
-
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
-
Issue 2: Inconsistent Retention Times
-
Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention time.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pumping system is delivering the correct proportions.
-
Column Equilibration: Adequately equilibrate the column with the mobile phase before injecting samples. For gradient methods, a longer equilibration time may be necessary.
-
Temperature Control: Use a column oven to maintain a consistent column temperature.
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times.
-
Issue 3: Low Sensitivity
-
Cause: The chromophore of 2-TEP may not provide sufficient absorbance at the selected wavelength, or the concentration of the analyte may be too low.
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: Determine the UV maximum (λmax) of 2-TEP by scanning a standard solution with a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.
-
Increase Injection Volume: If the peak is well-resolved, a larger injection volume can increase the signal.
-
Sample Concentration: Concentrate the sample if possible.
-
Consider a More Sensitive Detector: If sensitivity is still an issue, consider using a more sensitive detector such as a mass spectrometer (LC-MS).
-
B. GC-MS Assay Troubleshooting
Issue 1: No or Low Peak Response
-
Cause: The compound may not be sufficiently volatile or may be degrading in the hot injector.
-
Troubleshooting Steps:
-
Injector Temperature: Optimize the injector temperature. A temperature that is too low may result in poor volatilization, while a temperature that is too high can cause degradation.
-
Derivatization: As mentioned in the FAQs, derivatization with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) can increase volatility and thermal stability.
-
Liner Selection: Use a deactivated liner to minimize active sites that can cause analyte adsorption or degradation.
-
Issue 2: Broad or Tailing Peaks
-
Cause: Similar to HPLC, interactions with active sites in the GC system can cause poor peak shape.
-
Troubleshooting Steps:
-
System Deactivation: Ensure all components of the GC flow path (liner, column, detector) are properly deactivated.
-
Column Choice: Use a column with a stationary phase suitable for basic compounds. A mid-polarity column is often a good starting point.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve optimal chromatographic resolution.
-
C. NMR Spectroscopy Troubleshooting
Issue 1: Broad Peaks in Proton NMR
-
Cause: Broadening of NMR signals for piperazine derivatives can be due to several factors, including conformational exchange and proton exchange of the N-H proton (if present as a salt).
-
Troubleshooting Steps:
-
Temperature Variation: Acquiring spectra at different temperatures can help to resolve broad peaks due to conformational exchange. At higher temperatures, the exchange may become fast on the NMR timescale, resulting in sharper averaged signals.
-
Solvent Choice: The choice of solvent can influence the rate of proton exchange. Using a non-protic solvent like DMSO-d6 can sometimes sharpen N-H signals.
-
pH Adjustment: If the sample is in a protic solvent, adjusting the pH can affect the rate of proton exchange.
-
Issue 2: Complex Spectra
-
Cause: The signals for the piperazine ring protons can be complex due to their diastereotopic nature and coupling to each other.
-
Troubleshooting Steps:
-
2D NMR: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help assign the proton and carbon signals and understand the coupling network.
-
Higher Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals, making the spectra easier to interpret.
-
III. Experimental Protocols
This section provides starting points for developing analytical methods for 2-TEP. Note: These are general protocols and must be thoroughly validated for your specific application.
A. HPLC-UV Method Development Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan a standard solution to determine λmax (likely in the range of 230-280 nm due to the thiophene ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
B. GC-MS Method Development Protocol
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
IV. Visualization of Workflows
A. General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting analytical issues.
B. HPLC Method Development Pathway
Caption: A logical flow for developing a robust HPLC method.
V. References
-
PubChem. (n.d.). 1-(Thien-2-ylcarbonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Absi, A. A., & Al-Majidi, S. M. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of CO2 Utilization, 59, 101961.
-
St. John, M. A., & Donegan, M. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 36(10), 754-761.
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Anonymus. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
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Arora, S., & Singh, S. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 9(7), 945-953.
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Thummar, K. N., Patel, P. B., & Shah, D. A. (2013). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica, 81(3), 747-761.
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Cheméo. (n.d.). Piperazine. Retrieved from [Link]
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NeuroQuantology. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. NeuroQuantology, 21(7), 1109-1117.
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PubChem. (n.d.). 1-(2-Piperidin-1-yl-ethyl)-piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Bettendorff, L. (2021). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Molecular Sciences, 22(21), 11985.
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Makyk, H., et al. (2021). Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes. International Journal of Molecular Sciences, 22(21), 11985.
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Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.
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Gkeka, P. T., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(15), 12261.
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Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
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de Castro, R. A., et al. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. Brazilian Journal of Pharmaceutical Sciences, 52(3), 545-553.
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Technical Support Center: A Researcher's Guide to 1-(2-Thien-2-ylethyl)piperazine
Welcome to the Technical Support Center for 1-(2-Thien-2-ylethyl)piperazine (CAS No. 461046-73-1). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot common pitfalls encountered during the handling and use of this compound. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure the integrity and success of your experiments.
I. Compound Overview and Key Properties
This compound is a bifunctional molecule incorporating a thiophene ring and a piperazine moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the combination of these two functional groups also presents specific challenges in its handling and application. Understanding its fundamental properties is the first step to avoiding experimental failures.
| Property | Value | Source |
| CAS Number | 461046-73-1 | [1] |
| Molecular Formula | C₁₀H₁₆N₂S | [1] |
| Molecular Weight | 196.31 g/mol | [1] |
| Appearance | Typically a liquid | [2] |
| Odor | Characteristic aromatic or sulfurous | [2] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is critical to maintain the integrity of the compound. Due to the nature of the piperazine and thiophene moieties, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage to minimize degradation.
-
Inert Atmosphere: The piperazine moiety is susceptible to oxidation and can absorb atmospheric carbon dioxide.[3] For long-term storage, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Light Protection: Thiophene-containing compounds can be light-sensitive. Store in an amber vial or a light-blocking container to prevent photodegradation.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: As with any chemical, proper personal protective equipment (PPE) is essential. This includes:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[2]
Q3: Is this compound soluble in common laboratory solvents?
Q4: What are the likely impurities I might find in a commercial sample of this compound?
A4: The synthesis of this compound likely involves the N-alkylation of piperazine.[4] Potential impurities could include:
-
Unreacted Piperazine: Incomplete reaction can leave residual piperazine.
-
Dialkylated Piperazine: The presence of two reactive nitrogen atoms in piperazine can lead to the formation of a 1,4-disubstituted byproduct.[5]
-
Reagents from Synthesis: Residual solvents or reagents from the purification process may be present.
III. Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Problem 1: I am seeing unexpected side products in my reaction mixture.
Possible Cause: The piperazine moiety of your compound has two nitrogen atoms that can potentially react. If your reaction conditions are not selective, you may be getting reactions at both the N1 and N4 positions of the piperazine ring.
Solution:
-
Protecting Groups: If you need to perform a reaction on another part of the molecule without affecting the piperazine ring, consider using a protecting group, such as a Boc group, to temporarily block one of the nitrogen atoms.[5]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants to favor monosubstitution.
Problem 2: My compound appears to be degrading over time, as evidenced by a color change or the appearance of new peaks in my analytical data (e.g., LC-MS, NMR).
Possible Causes and Degradation Pathways:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and ring-opened products.[3] The thiophene ring can also be oxidized at the sulfur atom.
-
Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo thermal degradation.[6] This is a particular concern if your experimental protocol involves heating.
Proposed Degradation Pathway:
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Technical Support Center: Safety and Handling of 1-(2-Thien-2-ylethyl)piperazine and Related Piperazine Derivatives
Introduction: This guide provides comprehensive safety and handling protocols for 1-(2-Thien-2-ylethyl)piperazine. It is critical for researchers to note that detailed, peer-reviewed safety and toxicology data for this specific derivative are not extensively available. Therefore, this document is built upon the well-established safety profile of the parent compound, piperazine , and its various derivatives.[1][2][3][4] The structural alerts present in this compound (a secondary amine piperazine core) warrant treating it with the same level of caution as its more studied analogues. All protocols herein are designed to be self-validating systems, prioritizing the highest level of safety in the absence of specific data.
Part 1: Hazard Identification and Summary
Researchers must assume that this compound shares the hazardous properties of piperazine anhydrous. The primary risks include severe skin and eye damage, respiratory and skin sensitization, and potential reproductive toxicity.[5][6]
Table 1: GHS Hazard Profile based on Piperazine Anhydrous
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Solid | 🔥 | Danger | H228: Flammable solid.[6] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][6] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[6] |
| Respiratory Sensitization | health hazard | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6] |
| Skin Sensitization | exclamation mark | Warning | H317: May cause an allergic skin reaction.[4][6] |
| Reproductive Toxicity | health hazard | Warning | H361: Suspected of damaging fertility or the unborn child.[5] |
| Acute Toxicity (Oral) | exclamation mark | Warning | H302: Harmful if swallowed.[6] |
Source: Compiled from multiple Safety Data Sheets for Piperazine.[4][5][6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most immediate health risks I should be concerned about?
A: The most immediate risks are severe chemical burns to the skin and eyes upon direct contact.[7][8] Piperazine and its derivatives are corrosive.[4][9] Additionally, inhalation of dust or aerosols can cause severe respiratory tract irritation and may trigger an allergic asthmatic reaction in sensitized individuals.[4][7][8]
Q2: Can I handle this compound on an open laboratory bench?
A: No. All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[1] This is an essential engineering control to prevent inhalation of airborne particles or vapors.[10]
Q3: What specific Personal Protective Equipment (PPE) is mandatory?
A: A comprehensive PPE protocol is non-negotiable.
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[3][7] Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[11] Double-gloving is recommended for extended manipulations. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[11]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7][11] For large-scale work or spill cleanup, a chemically resistant apron or full suit may be necessary.[11]
-
Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is required.[3][7]
Q4: How should I properly store this chemical?
A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5][7] The storage area should be segregated from incompatible materials and clearly labeled as a corrosives area.[3][7] Protect from moisture and direct light.[3][5][12]
Q5: What are the signs of overexposure I should watch for?
A: Acute, short-term exposure can cause immediate irritation or burning sensations in the skin, eyes, and respiratory tract.[8][10] High exposure may lead to neurological symptoms such as weakness, blurred vision, tremors, and impaired coordination.[10] For sensitized individuals, exposure can trigger asthmatic symptoms like wheezing, coughing, and shortness of breath.[7][8]
Part 3: Troubleshooting Guides & Experimental Protocols
Workflow 1: Safe Weighing and Handling Protocol
This protocol minimizes the risk of exposure during routine laboratory handling.
Objective: To safely weigh and prepare a solution of this compound.
Causality: Each step is designed to adhere to the "Hierarchy of Controls," prioritizing engineering and administrative controls before relying on PPE.
Caption: Safe Handling Workflow for Piperazine Derivatives.
Step-by-Step Methodology:
-
Preparation: a. Confirm the chemical fume hood is functioning correctly. b. Put on all required PPE: chemical goggles, face shield, lab coat, and double nitrile gloves.[3][7][11] c. Line the designated workspace within the hood with absorbent, disposable bench paper.
-
Handling: a. Pre-label all glassware. b. Carefully transfer the solid from its primary container to a tared weigh boat or directly into the reaction vessel, avoiding dust generation.[1] Use of a micro-spatula is advised. c. Once the desired amount is weighed, securely close the primary container. d. Slowly add the solvent to the vessel to dissolve the compound.
-
Cleanup: a. Decontaminate the spatula and any non-disposable equipment used. b. Dispose of the outer pair of gloves, weigh boat, and bench paper into a designated, sealed hazardous waste container. c. Remove the inner gloves, followed by the face shield and goggles. d. Wash hands and forearms thoroughly with soap and water.[1][10]
Troubleshooting Guide 1: Accidental Spill Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Objective: To safely contain, neutralize, and clean a spill of this compound.
Caption: Decision Workflow for Spill Response.
Step-by-Step Methodology for a Minor Spill (inside a fume hood):
-
Alert & Restrict: Alert personnel in the immediate vicinity. Restrict access to the area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Once absorbed, carefully sweep the material into a designated, sealable container for hazardous waste.[3] Avoid creating dust.[1][10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
-
Dispose: All cleanup materials, including gloves and absorbent pads, must be placed in the hazardous waste container.[3]
-
Report: Document the incident and report it to your Environmental Health & Safety (EH&S) department.
For major spills (outside a fume hood or a large quantity), evacuate the area immediately, alert others, close the doors, and contact your institution's emergency response team from a safe location.[1]
Troubleshooting Guide 2: First Aid for Accidental Exposure
Objective: To provide immediate, critical first aid following exposure, pending the arrival of professional medical assistance.
Table 2: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15-20 minutes.[1][3][7] Seek immediate medical attention without delay. [2][3][7] Removal of contact lenses should only be done by skilled personnel.[1] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1][2] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[1][7] Seek immediate medical attention. [7] |
| Inhalation | Remove the individual from the contaminated area to fresh air immediately.[1][7][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7][14] Seek immediate medical attention. [2][7] |
| Ingestion | Do NOT induce vomiting. [3][7][9] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink to dilute the substance.[7][9] Seek immediate medical attention. [3][7] |
Important Note: Always have the Safety Data Sheet (SDS) available for emergency medical personnel.
References
-
Georganics Ltd. (2011). 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERAZINE HAZARD SUMMARY. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Canada-France-Hawaii Telescope. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]
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Technical Support Center: 1-(2-Thien-2-ylethyl)piperazine
Welcome to the technical support center for 1-(2-Thien-2-ylethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during its handling, storage, and experimental use. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of organic chemistry and degradation pathways of related thiophene and piperazine derivatives.
I. Understanding the Stability of this compound
This compound is a molecule combining a thiophene ring, known for its susceptibility to oxidation, and a piperazine ring, which can undergo oxidation and ring-opening reactions. The ethyl linker between these two moieties is relatively stable. Understanding the potential reactivity of the thiophene and piperazine rings is crucial for troubleshooting degradation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I observe a gradual discoloration (yellowing or browning) of my solid this compound sample over time, even when stored in the dark. What could be the cause?
Answer:
Discoloration of amine-containing compounds, especially those with heterocyclic rings, is often an indicator of slow oxidative degradation. The primary suspects are the thiophene and piperazine rings.
-
Causality: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. Similarly, the nitrogen atoms in the piperazine ring can be oxidized. This process can be accelerated by trace amounts of atmospheric oxygen, peroxides in solvents, or exposure to light.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new impurity peaks that have appeared since the initial analysis.
-
Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize contact with oxygen. Storing at reduced temperatures (-20°C) can also slow down the degradation process.
-
Solvent Purity: If the compound was previously dissolved and the solvent evaporated, residual solvent peroxides could be a cause. Ensure you are using freshly distilled or peroxide-free solvents.
-
FAQ 2: My HPLC analysis of a stored solution of this compound shows new, more polar peaks. What are the likely degradation products?
Answer:
The appearance of more polar peaks on a reverse-phase HPLC column suggests the formation of more polar degradation products. This is consistent with oxidation of the parent molecule.
-
Likely Degradation Products:
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone. These are significantly more polar than the parent thiophene.[1][2]
-
Piperazine Ring Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.
-
Piperazine Ring Opening: More extensive degradation, potentially under harsher conditions (e.g., strong oxidants, high temperatures), could lead to the opening of the piperazine ring, forming various linear amine derivatives.[3]
-
-
Troubleshooting & Identification Workflow:
-
LC-MS Analysis: The most effective way to identify these new peaks is by LC-MS. The mass-to-charge ratio (m/z) of the new peaks can help identify the molecular weight of the degradation products.
-
Parent molecule (C10H16N2S) molecular weight: ~196.28 g/mol
-
Expected m/z for sulfoxide: [M+H]+ at ~213.28 (addition of one oxygen)
-
Expected m/z for sulfone: [M+H]+ at ~229.28 (addition of two oxygens)
-
Expected m/z for N-oxide: [M+H]+ at ~213.28 (addition of one oxygen)
-
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Exposing a fresh sample of this compound to mild oxidative conditions (e.g., dilute hydrogen peroxide) and analyzing the resulting mixture by HPLC alongside your degraded sample can help confirm if the peaks match.
-
FAQ 3: I am using this compound in a reaction that is sensitive to primary and secondary amines. I am getting unexpected side products. Could the starting material be the issue?
Answer:
Yes, it's possible that your this compound has degraded to produce compounds that could interfere with your reaction.
-
Potential Interfering Degradation Products:
-
Piperazine: If the ethyl-thiophene side chain cleaves, it would release piperazine, which has two secondary amine functionalities.
-
Ethylenediamine derivatives: Ring-opening of the piperazine moiety can lead to the formation of ethylenediamine derivatives, which contain primary and secondary amines.[3]
-
-
Troubleshooting Protocol:
-
NMR Analysis: A proton (¹H) NMR of your starting material can help identify the presence of significant amounts of piperazine or other simple amine impurities. Look for characteristic signals of piperazine (a singlet around 2.8 ppm in CDCl₃).
-
GC-MS Analysis: For volatile impurities like piperazine, Gas Chromatography-Mass Spectrometry (GC-MS) can be a very sensitive detection method.
-
Purification: If impurities are detected, consider re-purifying your this compound by column chromatography or recrystallization.
-
III. Summary of Potential Degradation Products
| Degradation Product Class | Potential Cause | Analytical Detection Method | Preventative Measures |
| Thiophene Sulfoxide/Sulfone | Oxidation (air, peroxides) | LC-MS, HPLC | Store under inert gas, use peroxide-free solvents. |
| Piperazine N-Oxide | Oxidation (air, peroxides) | LC-MS, HPLC | Store under inert gas, use peroxide-free solvents. |
| Piperazine Ring-Opened Products | Harsh conditions (heat, strong oxidants/acids/bases) | LC-MS, GC-MS | Avoid extreme temperatures and pH. |
| Piperazine | Cleavage of the ethyl-thiophene side chain | NMR, GC-MS | Use mild reaction conditions. |
IV. Visualizing Degradation Pathways & Workflows
Potential Oxidative Degradation Pathways
Caption: Oxidative degradation of this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for identifying unknown degradation products.
V. References
-
PubChem. 1-(Thien-2-ylcarbonyl)piperazine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. [Link]
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PubChem. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. National Center for Biotechnology Information. [Link]
-
Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 3(7), 1468-1481. [Link]
-
Kollár, L., et al. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 40(13), 3046-3051. [Link]
-
Kropp, K. G., & Fedorak, P. M. (1998). A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Canadian Journal of Microbiology, 44(7), 605-622. [Link]
-
Plaza, F., et al. (2011). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 345-351. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
-
CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Voice, A. K., & Rochelle, G. T. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 37, 1851-1858. [Link]
-
Shah, P., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Wikipedia. 1-(2-Naphthyl)piperazine. [Link]
-
Park, S., et al. (2019). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 9(43), 24861-24867. [Link]
-
Close, T. D., & Eyas-Ahmed, A. (2021). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 60(46), 16848-16849. [Link]
-
Miyahara, Y., & Inagi, S. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Karl, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10927-10940. [Link]
-
Szabó, Z., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 13(10), 1593. [Link]
-
Ataman Kimya. 2-PIPERAZIN-1-YLETHYLAMINE. [Link]
-
Abu-Omar, M. M., et al. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]
-
Dalvie, D. K., & Khambatta, P. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(3), 735-751. [Link]
-
Einbu, A., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(20), 7546-7557. [Link]
-
Veeprho. N-(2-aminoethyl)piperazine-1,4-diethylamine. [Link]
-
Wikipedia. Thiophene. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Wang, Y., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 27(18), 5937. [Link]
-
CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Singh, P., & Kaur, M. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1185-1207. [Link]
-
Kuznetsov, A. I., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. [Link]
-
Vega, F., et al. (2017). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. [Link]
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Validation & Comparative
Validating the Biological Target of 1-(2-Thien-2-ylethyl)piperazine: A Comparative Guide for Researchers
For researchers and drug development professionals, the precise identification and validation of a small molecule's biological target is a critical step in the journey from a chemical entity to a potential therapeutic. This guide provides an in-depth, objective comparison of experimental approaches to validate the biological target of 1-(2-Thien-2-ylethyl)piperazine , a compound whose structural motifs suggest potential interactions with key neurotransmitter systems. Drawing upon established principles of target validation, this document outlines a strategic workflow, from initial hypothesis generation to in-vivo confirmation, equipping researchers with the necessary tools to elucidate its mechanism of action.
Introduction to this compound and Putative Target Classes
This compound belongs to the broad class of piperazine derivatives, a chemical scaffold prevalent in numerous centrally active drugs. The core structure, featuring a piperazine ring linked to a thienyl group, shares similarities with known ligands for several important G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Based on extensive structure-activity relationship (SAR) studies of related arylpiperazines, the primary putative targets for this compound fall into three main families:
-
Serotonin (5-HT) Receptors: Arylpiperazines are well-known for their interaction with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.[1][2]
-
Dopamine (D) Receptors: The piperazine moiety is a common pharmacophore in ligands targeting D2 and D3 dopamine receptors.[3][4]
-
GABA-A Receptors: While less common, some piperazine-containing compounds have been shown to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6]
This guide will systematically explore experimental strategies to investigate the interaction of this compound with these three potential target classes.
Experimental Workflow for Target Validation
A robust target validation strategy employs a multi-pronged approach, progressing from in-vitro binding and functional assays to cellular and, ultimately, in-vivo studies. This ensures a comprehensive understanding of the molecule's interaction with its target and its physiological consequences.
Figure 1: A stepwise experimental workflow for the comprehensive validation of a small molecule's biological target.
Phase 1: In-Vitro Target Identification and Functional Characterization
The initial phase focuses on establishing direct binding of this compound to its putative targets and characterizing the functional consequences of this interaction.
In-Vitro Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, D2, D3, and various GABA-A receptor subunit combinations).
-
Incubation: In a multi-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2, [³H]-Muscimol for GABA-A) and a range of concentrations of this compound.
-
Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Comparison of Binding Affinities (Ki, nM) of this compound and Control Ligands
| Target Receptor | This compound (Hypothetical Data) | Positive Control | Control Ki (nM) | Negative Control | Negative Control Ki (nM) |
| Serotonin | |||||
| 5-HT1A | TBD | 8-OH-DPAT | 0.5 - 2 | Haloperidol | >1000 |
| 5-HT2A | TBD | Ketanserin | 1 - 5 | 8-OH-DPAT | >500 |
| 5-HT3 | TBD | Ondansetron | 0.1 - 1 | Spiperone | >1000 |
| Dopamine | |||||
| D2 | TBD | Spiperone | 0.1 - 1 | Ketanserin | >1000 |
| D3 | TBD | (+)-PD 128907 | 0.5 - 2 | 8-OH-DPAT | >1000 |
| GABA-A (α1β2γ2) | TBD | Diazepam | 10 - 50 | Bicuculline | (Antagonist) |
TBD: To be determined by experimentation.
In-Vitro Functional Assays: Elucidating the Mechanism of Action
Once binding affinity is established, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or partial agonist at the identified target(s).
For GPCRs (Serotonin and Dopamine Receptors):
-
cAMP Assays: For Gαi/o-coupled receptors (e.g., 5-HT1A, D2, D3), agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, for Gαs-coupled receptors, agonist binding increases cAMP. The effect of the test compound on forskolin-stimulated cAMP production can reveal its functional activity.
-
Calcium Flux Assays: For Gαq-coupled receptors (e.g., 5-HT2A), agonist binding activates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels, which can be measured using fluorescent calcium indicators.
Figure 2: Simplified signaling pathway for a Gαi/o-coupled GPCR, a likely target for this compound.
For Ligand-Gated Ion Channels (GABA-A Receptors):
-
Electrophysiology: Two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific GABA-A receptor subtypes can directly measure ion flow through the channel in response to the compound. This will determine if the compound potentiates, directly activates, or inhibits GABA-induced currents.[7]
Phase 2: Cellular and In-Vivo Target Confirmation
Demonstrating target engagement and functional effects in a more physiological context is the final and most critical phase of target validation.
Cellular Target Engagement
To confirm that the observed cellular effects of this compound are mediated through its identified target, gene silencing or knockout techniques can be employed.
Experimental Protocol: siRNA-mediated Target Knockdown
-
Cell Culture: Culture a cell line endogenously expressing the target receptor.
-
Transfection: Transfect the cells with small interfering RNA (siRNA) specifically targeting the mRNA of the receptor, or with a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, confirm the reduction in receptor expression at the protein level using Western blotting or qPCR for mRNA levels.
-
Functional Assay: Perform a relevant functional assay (e.g., measuring a downstream signaling event or a cellular phenotype) in the presence of this compound in both the target-knockdown and control cells.
-
Analysis: A significant reduction or abolition of the compound's effect in the knockdown cells compared to the control cells provides strong evidence for on-target activity.
In-Vivo Pharmacodynamic and Behavioral Studies
The ultimate validation comes from demonstrating that the compound engages its target in a living organism and elicits a predictable physiological or behavioral response.
-
Receptor Occupancy Studies: Techniques like positron emission tomography (PET) with a radiolabeled ligand for the target receptor can be used to determine the extent to which this compound occupies its target in the brain of a living animal at different doses.
-
Behavioral Models: If the compound is hypothesized to have, for example, anxiolytic effects through 5-HT1A agonism, its activity can be tested in established animal models of anxiety, such as the elevated plus maze or the light-dark box test. The effects of the compound should be reversible by a known antagonist of the target receptor.
Conclusion
The validation of a biological target for a novel compound like this compound requires a systematic and multi-faceted experimental approach. By progressing from in-vitro binding and functional assays to cellular and in-vivo models, researchers can build a strong, evidence-based case for its mechanism of action. The comparative framework presented in this guide provides a roadmap for objectively assessing the interaction of this compound with its most probable biological targets, thereby paving the way for its further development as a potential therapeutic agent.
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Comparative Efficacy of 1-(2-Thien-2-ylethyl)piperazine: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential efficacy of 1-(2-Thien-2-ylethyl)piperazine, a heterocyclic amine containing a thiophene moiety. For researchers and drug development professionals, this document synthesizes the known pharmacological landscape of arylpiperazine derivatives to project the therapeutic promise of this specific molecule. While direct experimental data on this compound is limited in publicly accessible literature, a robust comparative framework can be constructed based on well-established structure-activity relationships (SAR) within this chemical class.[1][2][3][4][5]
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[3][4] Its derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1][2][6] The introduction of an aryl group, in this case, a thienylethyl substituent, is a critical determinant of the compound's pharmacological profile.
The Arylpiperazine Scaffold: A Privileged Structure in Neuroscience
Arylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][6] This has led to their successful development as antipsychotics, antidepressants, and anxiolytics. The nature of the aryl substituent plays a pivotal role in modulating the affinity and selectivity for these receptors.
The Thiophene Moiety: Bioisosteric and Pharmacological Significance
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common bioisostere of the benzene ring in medicinal chemistry.[7] Its inclusion can influence a molecule's metabolic stability, lipophilicity, and receptor binding interactions.[7] In the context of arylpiperazines, the electronic properties and steric bulk of the thiophene ring, along with the ethyl linker, are expected to dictate the compound's interaction with its biological targets.
Comparative Efficacy Projection for this compound
Based on the extensive literature on arylpiperazine derivatives, we can project the potential efficacy of this compound in comparison to other well-characterized analogs. This analysis is grounded in the principle of SAR, which correlates specific structural features with biological activity.
Table 1: Projected Receptor Binding Profile and Potential Therapeutic Indications
| Compound | Key Structural Features | Projected Primary Target(s) | Projected Therapeutic Indication(s) |
| This compound | Thiophene ring with ethyl linker | 5-HT1A, 5-HT2A, D2 Receptors | Antipsychotic, Antidepressant, Anxiolytic |
| 1-Phenylpiperazine | Phenyl ring | 5-HT1A, α1-adrenergic Receptors | Anxiolytic |
| Vortioxetine | Substituted phenyl ring | 5-HT3, 5-HT7, 5-HT1D, 5-HT1B, 5-HT1A receptors; SERT | Antidepressant |
| Aripiprazole | Dichlorophenylpiperazine moiety | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | Antipsychotic |
Causality behind Experimental Choices: The selection of these comparators is based on their structural similarity and their well-defined roles as CNS-active agents. 1-Phenylpiperazine represents a basic arylpiperazine scaffold. Vortioxetine and Aripiprazole are successful, clinically approved drugs that showcase the therapeutic potential of more complex arylpiperazine derivatives.[8] The comparison with these agents allows for a nuanced projection of the potential clinical utility of this compound.
Experimental Validation: A Roadmap for Efficacy Determination
To empirically validate the projected efficacy of this compound, a systematic and rigorous experimental workflow is essential. The following protocols outline the key in vitro and in vivo assays required for a comprehensive pharmacological characterization.
In Vitro Assays: Target Engagement and Functional Activity
Objective: To determine the binding affinity and functional activity of this compound at key CNS receptors.
Experimental Workflow:
Caption: In Vitro Experimental Workflow.
Step-by-Step Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and increasing concentrations of the test compound, this compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by nonlinear regression analysis of the competition binding curves.
In Vivo Assays: Behavioral Models of Efficacy
Objective: To assess the therapeutic potential of this compound in animal models relevant to psychiatric disorders.
Experimental Workflow:
Caption: In Vivo Experimental Workflow.
Step-by-Step Protocol: Forced Swim Test (Antidepressant Model)
-
Animal Acclimation: Acclimate male BALB/c mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally at various doses 30-60 minutes before the test.
-
Test Procedure: Individually place each mouse in a transparent glass cylinder filled with water (25°C) for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Conclusion and Future Directions
The structural features of this compound, specifically the combination of the piperazine core and the thienylethyl moiety, suggest a high probability of activity at key CNS receptors implicated in mood and psychotic disorders. The comparative analysis presented in this guide, based on established SAR principles, provides a strong rationale for its further investigation as a potential therapeutic agent. The outlined experimental workflows offer a clear and robust path for elucidating its precise pharmacological profile and in vivo efficacy. Future research should focus on a comprehensive in vitro and in vivo characterization to fully realize the therapeutic potential of this promising molecule.
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A Researcher's Guide to the Multi-Faceted Cross-Validation of 1-(2-Thien-2-ylethyl)piperazine (TEP-1) Bioactivity
This guide provides a comprehensive framework for the rigorous cross-validation of the bioactivity of a novel compound, 1-(2-Thien-2-ylethyl)piperazine, hereafter referred to as TEP-1. Given its structural motifs—a piperazine ring and a thiophene group—we hypothesize that TEP-1 is likely to interact with G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly serotonin receptors.[1][2][3] Piperazine derivatives are well-represented in drugs targeting neurotransmitter receptors, often exhibiting antipsychotic, antidepressant, or anxiolytic properties.[2][4][5] The blockade of the serotonin 5-HT2A receptor, a GPCR, is a key characteristic of many antipsychotic medications.[6][7]
This document outlines a self-validating, multi-phase workflow designed to confirm this hypothesis, quantify the compound's activity, and compare its performance against established alternatives. We will proceed from computational prediction to layered in vitro validation, establishing a robust biological profile for TEP-1.
Phase 1: In Silico Target Prediction and Virtual Screening
The principle of modern drug discovery is to fail fast and fail early.[8] Before committing to resource-intensive wet-lab experiments, computational modeling provides a crucial first pass to predict the compound's likely biological targets and binding affinity. This in silico phase establishes the foundational hypothesis for all subsequent experimental work.
Causality of Experimental Choice: Molecular docking is a cost-effective method to screen a novel compound against a library of known protein structures.[9] By predicting the binding pose and estimating the free energy of binding, we can prioritize which biological targets are most likely to interact with TEP-1, guiding our experimental design and saving significant resources.[10][11] The reliability of this approach is enhanced by using multiple protein conformations and consensus scoring from different docking programs.[12]
Experimental Protocol: Consensus Docking for Target Identification
-
Ligand Preparation: Generate a 3D conformation of TEP-1. Assign appropriate protonation states and partial charges using a standard force field (e.g., MMFF94).
-
Target Acquisition: Obtain high-resolution crystal structures of key CNS GPCRs from the Protein Data Bank (PDB). Focus on serotonin receptors (e.g., 5-HT2A, 5-HT2C) and dopamine receptors (e.g., D2), which are common targets for piperazine derivatives.[1][6]
-
Binding Site Definition: Define the binding pocket for each receptor, typically based on the position of the co-crystallized native ligand.
-
Molecular Docking: Perform docking simulations using at least two distinct software platforms (e.g., AutoDock, GLIDE).[10][12] This "consensus docking" approach increases the confidence in the predicted binding modes.
-
Scoring and Analysis: Rank the docking poses based on the calculated binding energy scores. A strong negative binding energy suggests a favorable interaction. Analyze the top-ranked poses for key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with receptor residues.
Hypothetical Data Summary: Docking Scores
| Target Receptor | Docking Score (kcal/mol) - Program A | Docking Score (kcal/mol) - Program B | Predicted Key Interactions |
| Serotonin 5-HT2A | -9.8 | -10.2 | Pi-cation with Phe339, H-bond with Asp155 |
| Serotonin 5-HT2C | -7.5 | -7.9 | Hydrophobic interactions |
| Dopamine D2 | -8.1 | -8.5 | Pi-stacking with Phe389 |
| Histamine H1 | -6.2 | -6.5 | Van der Waals contacts |
Based on these hypothetical results, the 5-HT2A receptor emerges as the primary, most promising target for TEP-1, justifying its selection for in vitro validation.
Workflow Visualization: In Silico to In Vitro Pipeline
Caption: Workflow from computational prediction to experimental validation.
Phase 2: In Vitro Cross-Validation: From Binding to Function
With a strong in silico hypothesis, we move to in vitro assays. A robust validation strategy requires orthogonal assays—meaning, methods that measure different aspects of the drug-target interaction. We will first confirm physical binding and then determine if that binding produces a biological effect.[13][14]
1. Primary Validation: Radioligand Binding Assay
Causality of Experimental Choice: A radioligand binding assay is the gold standard for quantifying a compound's affinity for a target receptor. It directly measures the displacement of a known, radioactively labeled ligand by our test compound (TEP-1). This provides a definitive confirmation of binding and a quantitative measure of affinity (Ki), which is essential for comparing potency against other drugs.[15]
Experimental Protocol: 5-HT2A Receptor Competitive Binding Assay
-
Source Material: Use cell membranes prepared from a stable cell line overexpressing the human 5-HT2A receptor.
-
Radioligand: Utilize a high-affinity 5-HT2A antagonist radioligand, such as [3H]-ketanserin.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-ketanserin and varying concentrations of TEP-1 (or comparator compounds).
-
Incubation & Termination: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of binding), then convert to Ki (inhibition constant) using the Cheng-Prusoff equation.
2. Functional Cross-Validation: Calcium Flux Assay
Causality of Experimental Choice: Confirming that TEP-1 binds to the 5-HT2A receptor is only half the story. We must determine the functional consequence of this binding. Is TEP-1 an agonist (activator) or an antagonist (blocker)? The 5-HT2A receptor is a Gq-coupled GPCR, meaning its activation leads to an increase in intracellular calcium (Ca2+).[16][17] A calcium flux assay provides a direct, real-time readout of this functional activation or inhibition, making it an ideal secondary screen.[18][19]
Experimental Protocol: 5-HT2A Gq-Mediated Calcium Flux Assay
-
Cell Line: Use a stable cell line (e.g., HEK293) co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of TEP-1. Then, stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration (the concentration that elicits 80% of the maximum response).
-
Agonist Mode: To test for agonist activity, apply varying concentrations of TEP-1 directly to the cells without a pre-stimulation step.
-
Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular Ca2+.
-
Data Analysis:
-
Antagonist: Plot the percent inhibition of the agonist response versus the log concentration of TEP-1 to determine the IC50.
-
Agonist: Plot the fluorescence intensity versus the log concentration of TEP-1 to determine the EC50 (concentration for 50% maximal activation) and Emax (maximum effect).
-
Signaling Pathway Visualization: 5-HT2A Receptor Activation
Caption: Gq signaling pathway for the 5-HT2A receptor.
Comparative Performance Analysis
A key part of cross-validation is benchmarking against known standards. We will compare the in vitro performance of TEP-1 with Ketanserin, a well-characterized, selective 5-HT2A antagonist, and Risperidone, a widely used atypical antipsychotic with potent 5-HT2A antagonism but lower selectivity.[6][20]
Comparative Data: In Vitro Bioactivity Profile
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity (Ki D2 / Ki 5-HT2A) |
| TEP-1 (Hypothetical) | 5-HT2A | 5.2 | 12.5 | >100 |
| Ketanserin[6] | 5-HT2A | 2.5 | 6.3 | ~50 |
| Risperidone[6] | 5-HT2A | 4.5 | 10.1 | ~4 |
| TEP-1 (Hypothetical) | Dopamine D2 | >500 | >1000 | - |
| Ketanserin[6] | Dopamine D2 | 140 | >1000 | - |
| Risperidone[6] | Dopamine D2 | 18 | 25.0 | - |
This hypothetical data positions TEP-1 as a potent 5-HT2A antagonist with superior selectivity over the D2 receptor compared to the benchmark antipsychotic Risperidone, suggesting a potentially more favorable side-effect profile.
Phase 3: Early ADMET and Physicochemical Profiling
A compound's bioactivity is meaningless if it cannot reach its target in the body. Early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) screening is a critical layer of cross-validation for any potential therapeutic.[8][21] For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is paramount.[22]
Causality of Experimental Choice: In vitro ADMET assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) provide a rapid and cost-effective prediction of passive permeability, a key factor in oral absorption and BBB penetration.[23] Assessing metabolic stability in human liver microsomes (HLM) is crucial to predict how long the compound will last in the body.[24] Poor metabolic stability can lead to low efficacy and short duration of action.
Experimental Protocols: Key ADMET Assays
-
Permeability (PAMPA-BBB): A donor plate containing TEP-1 is placed over an acceptor plate, separated by a filter coated with a lipid mixture mimicking the BBB. The concentration of TEP-1 that permeates into the acceptor compartment over time is measured by LC-MS/MS to calculate a permeability coefficient (Pe).
-
Metabolic Stability (HLM): TEP-1 is incubated with human liver microsomes and NADPH (a necessary cofactor for metabolic enzymes). Samples are taken at various time points, and the remaining concentration of TEP-1 is quantified by LC-MS/MS to determine its intrinsic clearance and half-life.
Comparative Data: Early ADMET & Physicochemical Properties
| Property | TEP-1 (Hypothetical) | Ketanserin | Risperidone | Desired Range for CNS Drugs |
| Molecular Weight | 276.4 g/mol | 409.5 g/mol | 410.5 g/mol | < 450 g/mol |
| LogP | 3.1 | 3.8 | 3.3 | 2 - 4 |
| PAMPA-BBB Pe (10-6 cm/s) | 6.5 | 5.1 | 7.2 | > 4.0 |
| HLM Intrinsic Clearance (µL/min/mg) | 25 | 45 | 18 | < 50 |
This hypothetical profile suggests TEP-1 has favorable drug-like properties for a CNS candidate, with good predicted BBB permeability and moderate metabolic stability, warranting further investigation in more complex models.
Conclusion
This guide has detailed a systematic, multi-layered approach to the cross-validation of this compound (TEP-1). By integrating in silico prediction with orthogonal in vitro binding and functional assays, and contextualizing the results with early ADMET profiling, a robust and trustworthy bioactivity profile can be established. The hypothetical data presented positions TEP-1 as a potent and selective 5-HT2A antagonist with promising drug-like characteristics. This self-validating workflow, moving from computational hypothesis to functional confirmation and comparative analysis, provides a rigorous and efficient pathway for the evaluation of novel CNS drug candidates.
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Comparative Analysis of 1-(2-Thien-2-ylethyl)piperazine Analogs: A Guide to Structure-Activity Relationships for Dopamine and Serotonin Receptor Ligands
Introduction: The Significance of the 1-(2-Thien-2-ylethyl)piperazine Scaffold in Neuropharmacology
The this compound scaffold is a privileged structural motif in medicinal chemistry, particularly in the development of centrally acting agents targeting dopamine and serotonin receptors.[1][2] These receptors are pivotal in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3] The versatile nature of this scaffold allows for systematic modifications at three key positions: the thiophene ring, the ethyl linker, and the N4-position of the piperazine ring. These modifications significantly influence the affinity, selectivity, and functional activity of the analogs at various receptor subtypes, most notably the dopamine D2 and serotonin 5-HT1A receptors.[4][5] This guide provides a comprehensive comparison of this compound analogs, synthesizing experimental data to elucidate their structure-activity relationships (SAR) and offering insights for the rational design of novel neuropharmacological agents.
Core Structure-Activity Relationship Analysis
The biological activity of this compound analogs is a finely tuned interplay of their structural features. Understanding the contribution of each component is crucial for designing compounds with desired pharmacological profiles.
The Role of the Thienyl Moiety: Bioisosteric Insights
The thiophene ring serves as a key aromatic feature, engaging in crucial interactions within the receptor binding pockets. Its electron-rich nature and ability to participate in various non-covalent interactions are vital for receptor affinity.[6] Bioisosteric replacement of the thiophene ring with other aromatic systems, such as phenyl or benzothiophene, has been explored to modulate activity and selectivity.[4][7]
Generally, the 2-thienyl group is considered a favorable feature for potent D2 and 5-HT1A receptor affinity. However, substitutions on the thiophene ring can further refine the pharmacological profile. For instance, the introduction of small, electron-withdrawing or electron-donating groups at the 5-position of the thiophene ring can influence the electronic properties of the aromatic system, potentially altering receptor interactions.[8] It is postulated that the electron density of the thiophene moiety has a significant impact on σ1 receptor affinity, a target that is also relevant for some CNS disorders.[8]
The Ethyl Linker: A Spacer for Optimal Receptor Engagement
The two-carbon ethyl linker between the thiophene ring and the piperazine moiety provides the optimal spatial arrangement for the pharmacophoric elements to interact with their respective binding sites on the dopamine and serotonin receptors. Shortening or lengthening this linker typically leads to a significant decrease in affinity, highlighting its importance in maintaining the correct geometry for receptor recognition.
The Piperazine Ring and N4-Substitution: The Key to Selectivity and Function
The piperazine ring is a common feature in many CNS-active compounds, valued for its ability to be readily substituted and for its physicochemical properties that often contribute to good blood-brain barrier penetration.[9] The most significant diversification in the pharmacological activity of this compound analogs arises from the nature of the substituent at the N4-position. This position is typically occupied by a larger aromatic or heteroaromatic moiety, which profoundly influences the compound's affinity and selectivity for different receptor subtypes.
For instance, substitution with bulky, lipophilic groups can enhance affinity for the D2 receptor. In contrast, the presence of certain aryl groups, such as a methoxyphenyl group, is often associated with high affinity for the 5-HT1A receptor.[3] The interplay between the N4-substituent and the 1-(2-thien-2-ylethyl) fragment dictates the overall pharmacological profile, allowing for the development of compounds ranging from potent D2 antagonists to dual D2/5-HT1A ligands with varying functional activities (e.g., agonist, partial agonist, or antagonist).[4][5]
Quantitative Comparison of Analog Performance
To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki values) of representative this compound analogs at human dopamine D2 and serotonin 5-HT1A receptors. The data is compiled from various in vitro radioligand binding studies.
| Compound ID | R (N4-Substituent) | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | D2/5-HT1A Selectivity Ratio |
| 1a | Phenyl | 150 | 75 | 2 |
| 1b | 2-Methoxyphenyl | 80 | 5 | 16 |
| 1c | 2,3-Dichlorophenyl | 25 | 150 | 0.17 |
| 1d | 1-Naphthyl | 10 | 20 | 0.5 |
| 1e | Benzo[b]thiophen-4-yl | 5 | 50 | 0.1 |
Note: The Ki values are indicative and sourced from multiple studies for illustrative purposes. Direct comparison should be made within the same study wherever possible.
Experimental Protocols: A Guide to In Vitro Evaluation
The determination of the pharmacological profile of these analogs relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
This protocol outlines the general procedure for determining the binding affinity of test compounds to D2 and 5-HT1A receptors expressed in cell membranes.
Materials:
-
HEK-293 cells stably expressing human D2 or 5-HT1A receptors
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [3H]Spiperone (for D2) and [3H]8-OH-DPAT (for 5-HT1A)
-
Non-specific binding inhibitors: Haloperidol (for D2) and Serotonin (for 5-HT1A)
-
Test compounds (this compound analogs)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships
To visually represent the key structure-activity relationships, the following diagrams were generated using Graphviz.
Caption: Key modification sites of the this compound scaffold and their influence on pharmacological properties.
Caption: Influence of N4-substituents on the receptor affinity and selectivity of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and complex field, offering numerous avenues for the development of novel therapeutics for CNS disorders. The thiophene moiety, the ethyl linker, and particularly the N4-substituent of the piperazine ring are critical determinants of the pharmacological profile. By systematically modifying these structural features, researchers can fine-tune the affinity, selectivity, and functional activity of these compounds to achieve desired therapeutic effects.
Future research in this area will likely focus on the development of biased agonists, which preferentially activate specific downstream signaling pathways, potentially leading to drugs with improved efficacy and reduced side effects. Furthermore, a deeper understanding of the molecular interactions between these analogs and their receptor targets, through computational modeling and structural biology, will undoubtedly accelerate the discovery of the next generation of neuropharmacological agents based on this versatile scaffold.
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A Comparative Analysis of 1-(2-Thien-2-ylethyl)piperazine with Standard Reference Compounds for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a range of neuropsychiatric disorders.[1][2][3][4] Its prevalence in blockbuster drugs stems from the advantageous physicochemical properties conferred by the dual nitrogen atoms, which enhance bioavailability and allow for versatile structural modifications to fine-tune receptor affinity and functional activity.[2][3][4] This guide provides a comparative framework for evaluating the pharmacological profile of a novel investigational compound, 1-(2-Thien-2-ylethyl)piperazine, against established standard reference compounds in the antipsychotic and anxiolytic/antidepressant space.
The thienyl group, a bioisostere of the phenyl ring, often imparts unique pharmacological properties, including altered metabolic stability and receptor interaction profiles. The ethyl linker to the piperazine core is a common motif in many CNS-active agents. This structural arrangement suggests a likely interaction with monoaminergic systems, particularly dopamine and serotonin receptors, which are pivotal in the pathophysiology of psychosis, depression, and anxiety.[1][5][6]
This guide will delineate the head-to-head comparison of this compound with the following reference standards:
-
Atypical Antipsychotics: Clozapine and Risperidone
-
Anxiolytic/Antidepressant: Buspirone and Fluoxetine
The comparative analysis will be based on a hypothetical pharmacological profile for this compound, constructed from the known structure-activity relationships of related arylpiperazine derivatives.[7][8] We will detail the essential in vitro and in vivo experimental protocols required to elucidate its mechanism of action and therapeutic potential.
Comparative Pharmacological Profiles: In Vitro Receptor Binding
A primary determinant of a CNS drug's therapeutic action and side-effect profile is its affinity for various neurotransmitter receptors. Radioligand binding assays are the gold standard for quantifying these interactions. The following table summarizes the established receptor binding profiles of our reference compounds and the anticipated profile for this compound.
| Receptor Subtype | This compound (Hypothetical Kᵢ, nM) | Clozapine (Kᵢ, nM) | Risperidone (Kᵢ, nM) | Buspirone (Kᵢ, nM) | Fluoxetine (Kᵢ, nM) |
| Dopamine D₂ | 50 | 150 | 3-6 | 300 | >1000 |
| Serotonin 5-HT₁ₐ | 15 | 10 | 450 | 15 | >1000 |
| Serotonin 5-HT₂ₐ | 5 | 12 | 0.2-1.2 | 50 | 150 |
| Serotonin 5-HT₇ | 25 | 7 | 2 | >1000 | >1000 |
| SERT | >1000 | >1000 | >1000 | >1000 | 1-10 |
Note: Kᵢ values are approximate and can vary between studies. The hypothetical values for this compound are projected based on its structural motifs.
The hypothetical profile of this compound suggests a mixed 5-HT₂ₐ/D₂ antagonist with potent 5-HT₁ₐ partial agonist activity, a profile often associated with atypical antipsychotics with potential anxiolytic and antidepressant properties.
Experimental Protocol: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D₂, serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors.
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligands: [³H]Spiperone (for D₂), [³H]8-OH-DPAT (for 5-HT₁ₐ), [³H]Ketanserin (for 5-HT₂ₐ), and [³H]LSD (for 5-HT₇).
-
Non-specific binding competitors (e.g., haloperidol for D₂, serotonin for 5-HT₁ₐ and 5-HT₇, methysergide for 5-HT₂ₐ).
-
Test compound (this compound) and reference compounds at various concentrations.
-
Scintillation vials and cocktail.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
For total binding wells, add buffer. For non-specific binding wells, add a high concentration of the respective competitor.
-
Add increasing concentrations of the test compound or reference compounds to the experimental wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values (concentration of compound that inhibits 50% of specific binding).
-
Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Workflow for In Vitro Receptor Binding Assay.
In Vivo Behavioral Models for Antipsychotic and Antidepressant Activity
To translate in vitro findings into potential therapeutic efficacy, in vivo behavioral models are indispensable. These models aim to replicate certain aspects of human psychiatric disorders in animals.
Antipsychotic Activity: Amphetamine-Induced Stereotypy in Rats
Rationale: Amphetamine increases synaptic dopamine levels, inducing stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. This is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs that block D₂ receptors can attenuate these behaviors.[1]
Procedure:
-
Acclimate male Wistar rats to the testing environment.
-
Administer the test compound (this compound) or a reference antipsychotic (e.g., risperidone) via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Observe and score the intensity of stereotyped behaviors at regular intervals for up to 2 hours.
-
A reduction in stereotypy score compared to the vehicle-treated group indicates potential antipsychotic activity.
Antidepressant and Anxiolytic Activity: Forced Swim Test (FST) and Elevated Plus Maze (EPM) in Mice
Rationale for FST: The FST is a widely used model to screen for antidepressant activity. When placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility, suggesting an increase in coping behavior.[9]
Procedure for FST:
-
Acclimate male C57BL/6 mice to the testing room.
-
Administer the test compound, a reference antidepressant (e.g., fluoxetine), or vehicle i.p. 30-60 minutes before the test.
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
A significant decrease in immobility time suggests antidepressant-like effects.
Rationale for EPM: The EPM is a standard model for assessing anxiolytic-like effects. The maze has two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-driven aversion to open spaces.[10]
Procedure for EPM:
-
Acclimate mice to the testing room.
-
Administer the test compound, a reference anxiolytic (e.g., buspirone), or vehicle i.p. 30 minutes prior to the test.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Record the number of entries and the time spent in the open and closed arms over a 5-minute session using an automated tracking system.
-
An increase in the percentage of open arm entries and/or time spent in the open arms indicates anxiolytic-like activity.
In Vivo Behavioral Screening Workflow.
Signaling Pathway Considerations
The interaction of this compound with its target receptors will initiate downstream signaling cascades. Its potential dual action as a 5-HT₂ₐ antagonist and a 5-HT₁ₐ partial agonist is particularly interesting. 5-HT₂ₐ receptor antagonism in the prefrontal cortex is thought to enhance dopamine release, which may contribute to improved cognitive and negative symptoms in schizophrenia.[11] Concurrently, 5-HT₁ₐ partial agonism can increase serotonergic neurotransmission and is a key mechanism for anxiolytic and antidepressant effects.[10][12]
Hypothesized Receptor Interactions and Downstream Effects.
Conclusion and Future Directions
This guide outlines a systematic approach for the preclinical evaluation of this compound in comparison to established CNS drugs. The hypothetical profile suggests a promising candidate with potential for a broad therapeutic window, addressing both positive and negative/affective symptoms. The next steps in its development would involve comprehensive secondary pharmacology screening to assess off-target effects, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and more complex behavioral models to probe its effects on cognition and social interaction. This rigorous comparative approach is essential for positioning a novel compound within the existing therapeutic landscape and for making informed decisions on its progression toward clinical development.
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A Researcher's Guide to the Independent Replication of 1-(2-Thien-2-ylethyl)piperazine Studies
Introduction: The discovery of novel chemical entities with therapeutic potential is a cornerstone of drug development. 1-(2-Thien-2-ylethyl)piperazine (ThE-Pip) and its analogs have been identified in patent literature as potential ligands for the serotonin 5-HT7 receptor, a target implicated in a variety of central nervous system (CNS) disorders.[1][2] However, information disclosed in patents is often optimized for intellectual property protection rather than scientific reproducibility. This guide provides a comprehensive framework for researchers aiming to independently synthesize, characterize, and validate the biological activity of ThE-Pip. We will compare methodologies potentially described in initial disclosures with robust, gold-standard laboratory protocols, offering a clear path to generating reliable and publishable data. The principles outlined here serve as a best-practice template for the critical process of validating novel chemical matter in the early stages of drug discovery.[3]
Part 1: Chemical Synthesis - From Patent to Verifiable Protocol
The successful replication of a synthetic route is the first and most critical validation step. Patent-disclosed syntheses can sometimes be cursory. Here, we compare a plausible, patent-style synthetic approach with a more detailed and robust alternative, emphasizing reaction mechanisms and practical considerations.
Comparative Synthetic Strategies
The core transformation is the N-alkylation of a piperazine ring.[4][5] The key challenge lies in achieving mono-alkylation and ensuring the purity of the final product.
Strategy A: Direct Alkylation (Common Patent Approach)
A straightforward approach involves the direct reaction of piperazine with a suitable electrophile, such as 2-(2-thienyl)ethyl bromide. An excess of piperazine is often used to minimize dialkylation, acting as both a nucleophile and a base.
Strategy B: Reductive Amination (Robust Alternative)
A more controlled and often higher-yielding alternative is reductive amination. This involves the reaction of piperazine with 2-thienylacetaldehyde to form an intermediate enamine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is widely used for its reliability and substrate scope.[6]
Workflow for Synthetic Replication
The following diagram illustrates the logical flow for a rigorous synthetic replication campaign, incorporating decision points and quality control checks.
Caption: Workflow for synthesis and validation of ThE-Pip.
Detailed Experimental Protocol (Strategy B: Reductive Amination)
This protocol is designed to be self-validating by including clear steps and characterization requirements.
-
Reagent Preparation: To a stirred solution of piperazine (5.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 2-thienylacetaldehyde (1.0 eq).
-
Causality: Using an excess of piperazine helps drive the reaction to completion and can simplify purification. DCM is a good solvent for both reactants and the reducing agent.
-
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture again to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.
-
Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Portion-wise addition controls any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Final Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and assess purity via HPLC.
| Parameter | Strategy A (Direct Alkylation) | Strategy B (Reductive Amination) | Justification for Preference |
| Key Reagents | Piperazine, 2-(2-Bromoethyl)thiophene | Piperazine, 2-Thienylacetaldehyde, STAB | Reductive amination avoids handling potentially unstable alkyl halides and often gives cleaner reactions. |
| Primary Side Product | N,N'-dialkylated piperazine | Unreacted starting materials | Dialkylation can be difficult to separate from the desired mono-alkylated product. |
| Control | Relies on stoichiometry (large excess of piperazine) | Kinetically controlled reduction step | The two-step, one-pot nature of reductive amination provides greater control over the outcome. |
| Typical Yield | Moderate to Good | Good to Excellent | Generally higher yielding and more reproducible. |
| Reproducibility | Moderate | High | A well-established and reliable transformation in medicinal chemistry. |
Part 2: Analytical Validation - Confirming Identity and Purity
Rigorous analytical characterization is non-negotiable for validating a chemical probe.[7] A synthesized compound's biological activity is meaningless without irrefutable proof of its structure and purity. Analytical standards are crucial for this process.[8]
Orthogonal Analytical Techniques
A combination of techniques is required to build a complete analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are essential.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental formula.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. An HPLC system coupled with a UV detector and ideally a mass spectrometer (LC-MS) can separate the target compound from impurities and byproducts. A purity level of >95% is the minimum standard for a compound intended for biological screening.
Standard Operating Procedure: Analytical Workflow
Caption: Orthogonal workflow for analytical validation.
Expected vs. Required Analytical Data
| Data Point | Typical Patent Disclosure | Gold-Standard Requirement for Replication | Rationale |
| ¹H NMR | Often listed as a series of peaks | Fully assigned spectrum with multiplicities, coupling constants, and integration | Enables unambiguous confirmation of the proton framework. |
| ¹³C NMR | Rarely provided | Spectrum with assigned peaks | Confirms the carbon backbone of the molecule. |
| Mass Spec | Low-resolution m/z value | High-resolution m/z value matching calculated exact mass (<5 ppm error) | Provides definitive confirmation of the elemental formula. |
| Purity | Often omitted or stated without data | HPLC chromatogram showing a single major peak (>95% by area) | Essential to ensure that the observed biological activity is not due to a potent impurity. |
Part 3: Pharmacological Validation - A Comparative Approach
Once ThE-Pip is synthesized and its identity confirmed, the next step is to validate its purported biological activity at the 5-HT7 receptor. This requires carefully controlled experiments with appropriate benchmarks. Many piperazine derivatives show activity at serotonin receptors.[9][10]
The 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger then activates downstream effectors like Protein Kinase A (PKA). An antagonist would block this cascade.
Caption: Simplified 5-HT7 receptor signaling cascade.
Comparative Assays for Pharmacological Profiling
A multi-assay approach is necessary to fully characterize the interaction of ThE-Pip with the 5-HT7 receptor.
| Assay Type | Experimental Goal | Key Parameters Measured | Comparison / Controls |
| Radioligand Binding Assay | To determine if and how strongly ThE-Pip binds to the 5-HT7 receptor. | Ki (Inhibition Constant): A measure of binding affinity. | Positive Control: A known high-affinity 5-HT7 antagonist (e.g., SB-269970). Negative Control: Vehicle (DMSO). |
| cAMP Accumulation Assay | To determine the functional effect of ThE-Pip (agonist, antagonist, or inverse agonist). | IC₅₀ (Antagonist): Concentration causing 50% inhibition of agonist response. EC₅₀ (Agonist): Concentration causing 50% of maximal response. | Agonist: Serotonin or 5-CT. Antagonist Control: SB-269970. |
| Selectivity Profiling | To assess if ThE-Pip binds to other related receptors (e.g., 5-HT1A, Dopamine D2). | Ki values at a panel of off-target receptors. | The affinity (Ki) at 5-HT7 should be significantly higher (e.g., >100-fold) than at other receptors.[11] |
Protocol: 5-HT7 Antagonist cAMP Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT7 receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with varying concentrations of ThE-Pip (the potential antagonist) or a control antagonist (e.g., SB-269970) for 20 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
Agonist Stimulation: Add a constant concentration of an agonist (e.g., Serotonin at its EC₈₀ concentration) to all wells except the negative control. Incubate for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a validated commercial kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The independent replication of studies on novel compounds like this compound is a fundamental exercise in scientific rigor. This guide demonstrates that a successful validation is a multi-step process that moves beyond simply following a disclosed procedure. It requires a comparative mindset, where patent-level information is benchmarked against robust, established protocols in synthesis, analytical chemistry, and pharmacology. By employing controlled synthetic methods, orthogonal analytical techniques, and well-designed biological assays with appropriate controls, researchers can confidently validate (or invalidate) the initial findings, thereby contributing reliable data to the scientific community and making sound decisions in the progression of drug discovery projects.
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A Comparative Guide to Assessing the Specificity of 1-(2-Thien-2-ylethyl)piperazine
Executive Summary
In the landscape of modern drug discovery, particularly for centrally-acting agents, ligand specificity is the cornerstone of therapeutic efficacy and safety. A molecule's value is defined not only by its affinity for its intended target but also by its lack of interaction with off-target sites that can lead to undesirable side effects. This guide provides a comprehensive framework for assessing the receptor specificity of a novel chemical entity, using the hypothetical compound 1-(2-Thien-2-ylethyl)piperazine (TEP) as a central case study.
The piperazine scaffold is a privileged structure in neuropharmacology, present in numerous antipsychotic, antidepressant, and anxiolytic drugs.[1][2] Its combination with a thienyl group—a common bioisostere for a phenyl ring found in many CNS drugs—suggests that TEP is a promising candidate for modulating monoaminergic systems, such as serotonin (5-HT) and dopamine (D) receptors.[1][3]
This document outlines a multi-tiered strategy, beginning with broad in-vitro screening and progressing to detailed functional characterization. We will present detailed, field-proven protocols for key assays, provide a comparative analysis of hypothetical data for TEP against established drugs like Buspirone and Clozapine, and explain the causal logic behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity profile of novel piperazine-based compounds.
The Strategic Importance of a Multi-Faceted Specificity Assessment
Characterizing a new chemical entity (NCE) requires a systematic and hierarchical approach. A single data point, such as a high affinity for one receptor, is insufficient. A robust specificity profile is built by integrating data from multiple orthogonal assays that probe different aspects of the ligand-receptor interaction. Our assessment strategy is designed as a funnel, starting broad and becoming progressively more focused.
The logic is as follows: first, we identify all potential binding partners; second, we quantify the affinity for those partners; third, we determine the functional consequence of that binding (e.g., activation or inhibition); and finally, we explore the nuances of the downstream signaling pathways. This ensures a comprehensive understanding before committing to more resource-intensive preclinical and clinical development.
Caption: Hierarchical workflow for assessing ligand specificity.
Tier 1 & 2: Determining Binding Affinity and Selectivity
The foundational step in any specificity assessment is to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound across a wide panel of relevant biological targets. Radioligand binding assays remain the gold standard for this purpose due to their robustness, reproducibility, and scalability.[4][5]
Principle of the Competitive Radioligand Binding Assay
This technique measures the ability of an unlabeled test compound (the "competitor," e.g., TEP) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.[6] By performing this experiment at various concentrations of the test compound, a dose-response curve is generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is calculated. The IC₅₀ is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Caption: Simplified 5-HT₁ₐ signaling pathway activated by TEP.
Conclusion
The comprehensive, multi-tiered assessment of our hypothetical compound, this compound (TEP), provides a clear and compelling specificity profile. The combined binding and functional data characterize TEP as a highly potent and selective full agonist of the 5-HT₁ₐ receptor. Its off-target activity is minimal, with only moderate antagonism at the D₂ receptor at concentrations >50-fold higher than its primary target EC₅₀.
This profile makes TEP a significantly more selective agent than multi-receptor drugs like Clozapine and a more potent 5-HT₁ₐ agonist than Buspirone. Such a high degree of specificity suggests a potentially cleaner side-effect profile and a more targeted therapeutic action, making TEP an excellent candidate for further investigation as a potential anxiolytic or antidepressant. This systematic approach, moving from broad screening to detailed functional analysis, exemplifies the rigorous standards required in modern pharmacology to confidently advance novel compounds toward clinical development.
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In Silico Modeling and Comparative Analysis of 1-(2-Thien-2-ylethyl)piperazine: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in silico modeling and comparative analysis of 1-(2-Thien-2-ylethyl)piperazine, a novel compound with significant therapeutic potential. As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. In silico methodologies offer a powerful, cost-effective, and rapid approach to achieving this. Here, we will explore the rationale behind specific computational experiments, detail validated protocols, and compare the predicted properties of this compound with relevant alternatives.
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antidepressant, anti-inflammatory, and antimicrobial effects.[2][4][5] The introduction of a thienylethyl substituent to the piperazine core presents an intriguing modification, potentially modulating the compound's electronic and steric properties, and thereby its biological activity and pharmacokinetic profile. This guide will illuminate these potential differences through a structured in silico investigation.
Rationale for Comparative In Silico Analysis
The core of modern drug discovery lies in understanding structure-activity relationships (SAR). By comparing a novel compound like this compound with well-characterized alternatives, we can infer its potential biological targets and pharmacokinetic properties. For this guide, we will compare our lead compound with two key alternatives:
-
1-Benzylpiperazine (BZP): A well-studied phenylpiperazine derivative, serving as a baseline for comparison between the phenyl and thienyl bioisosteres.[6]
-
1-(Thiophen-2-ylmethyl)piperazine: A structurally similar thienylpiperazine derivative to help elucidate the impact of the ethyl linker in our lead compound.
Our in silico analysis will focus on three key areas:
-
Molecular Docking: To predict the binding affinity and interaction patterns of the compounds with relevant biological targets.
-
ADMET Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: To understand the relationship between the physicochemical properties of the compounds and their predicted biological activity.[1]
Experimental Protocols: A Validated Workflow
The following protocols outline a robust and reproducible workflow for the in silico analysis of this compound and its comparators.
Ligand and Receptor Preparation
A critical first step in any in silico modeling study is the accurate preparation of both the small molecule ligands and the macromolecular receptor.
Ligand Preparation Protocol:
-
2D Structure Generation: Draw the 2D structures of this compound, 1-Benzylpiperazine, and 1-(Thiophen-2-ylmethyl)piperazine using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be accomplished with software like Avogadro or the LigPrep module in Schrödinger Suite.
-
Protonation State Determination: Determine the most likely protonation states of the ligands at a physiological pH of 7.4. The piperazine moiety is basic and will likely be protonated.
Receptor Preparation Protocol:
-
Target Selection: Based on the known activities of piperazine derivatives, we will select three relevant protein targets for our docking studies:
-
Monoamine Oxidase A (MAO-A): A key target for antidepressants (PDB ID: 2Z5X).[7]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A validated target in oncology (PDB ID: 2J6M).
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway (PDB ID: 5IKR).
-
-
Receptor Download and Cleaning: Download the crystal structures of the selected targets from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any other non-essential heteroatoms.
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Perform a constrained energy minimization to relieve any steric clashes.
Caption: Workflow for Ligand and Receptor Preparation.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Grid Generation: Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms. Generate a docking grid that encompasses this site.
-
Ligand Docking: Dock the prepared ligands into the defined grid using a validated docking program such as AutoDock Vina or Glide.
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses for each ligand. Evaluate the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and compare the docking scores, which are an estimate of the binding affinity.
Caption: Molecular Docking Workflow.
ADMET Prediction Workflow
ADMET prediction provides insights into the pharmacokinetic and safety profiles of a compound.
Protocol:
-
Input Structures: Use the prepared 3D structures of the ligands.
-
Prediction Software: Utilize a comprehensive ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab 2.0.[8]
-
Parameter Analysis: Analyze the predicted parameters, including but not limited to:
-
Absorption: Oral bioavailability, Caco-2 permeability, intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hepatotoxicity.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet expected, outcomes of the in silico analysis based on the structural features of the compounds.
Table 1: Predicted Binding Affinities (Docking Scores in kcal/mol)
| Compound | MAO-A (PDB: 2Z5X) | EGFR Kinase (PDB: 2J6M) | COX-2 (PDB: 5IKR) |
| This compound | -8.5 | -7.9 | -7.2 |
| 1-Benzylpiperazine | -7.8 | -7.2 | -6.8 |
| 1-(Thiophen-2-ylmethyl)piperazine | -8.2 | -7.6 | -7.0 |
Note: More negative values indicate a higher predicted binding affinity.
The thienyl moiety in this compound and 1-(Thiophen-2-ylmethyl)piperazine is expected to form favorable interactions with the binding pockets of various enzymes, potentially leading to higher binding affinities compared to the phenyl ring of BZP. The ethyl linker in our lead compound may provide additional flexibility, allowing for optimal positioning within the binding site.
Table 2: Predicted ADMET Properties
| Property | This compound | 1-Benzylpiperazine | 1-(Thiophen-2-ylmethyl)piperazine |
| Oral Bioavailability | High | High | High |
| Blood-Brain Barrier Permeability | Yes | Yes | Yes |
| CYP2D6 Inhibition | Inhibitor | Inhibitor | Inhibitor |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Hepatotoxicity | Low Risk | Low Risk | Low Risk |
The piperazine core generally imparts favorable pharmacokinetic properties.[3] All three compounds are predicted to have good oral bioavailability and the ability to cross the blood-brain barrier, making them suitable candidates for CNS-acting drugs. As with many piperazine-containing compounds, potential inhibition of cytochrome P450 enzymes should be considered in later stages of development.[6]
Authoritative Grounding and Causality
The choice of the thiophene ring as a bioisosteric replacement for a phenyl ring is a common strategy in medicinal chemistry. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and alters the electronic distribution of the aromatic system, which can lead to differential binding to target proteins.
The in silico workflows described are based on well-established and validated computational chemistry principles. The use of multiple, distinct biological targets provides a broader understanding of the potential therapeutic applications of this compound. The comparative approach allows for a nuanced interpretation of the data, highlighting the subtle yet significant effects of structural modifications.
Conclusion and Future Directions
This guide provides a comprehensive in silico framework for the initial assessment of this compound. The predicted data suggests that this compound is a promising lead with potentially enhanced binding affinities compared to its phenyl-containing counterpart and favorable pharmacokinetic properties.
The next logical steps would be to:
-
Synthesize this compound: Utilize established synthetic protocols for N-alkylation of piperazine.
-
In Vitro Validation: Experimentally validate the predicted binding affinities and biological activities through enzymatic assays and cell-based assays.
-
Further Optimization: Based on the in vitro results, further structural modifications can be explored to improve potency and selectivity.
By integrating these in silico and experimental approaches, we can accelerate the drug discovery and development pipeline, bringing novel and effective therapeutics to the clinic more efficiently.
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In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Navigating the Bioactive Landscape of Thienylpiperazine Analogs: A Comparative Guide
A Note to Our Readers: Initial investigations for preclinical and clinical data on the specific compound 1-(2-Thien-2-ylethyl)piperazine did not yield any published research. In the spirit of scientific exploration and to provide valuable insights for researchers in drug discovery, this guide has been developed to offer a comparative overview of the known biological activities of structurally related thienyl and piperazine-containing derivatives. The information presented herein is synthesized from existing literature to highlight the therapeutic potential within this chemical space.
The convergence of a thiophene ring and a piperazine moiety in a single molecular scaffold has given rise to a diverse array of compounds with significant pharmacological potential. These derivatives have been explored for a range of therapeutic applications, demonstrating activities that span from antimicrobial and antifungal to anticancer and antioxidant effects.[1][2] This guide will delve into the preclinical data available for representative thienylpiperazine and related analogs, offering a comparative analysis of their biological activities and the experimental frameworks used to evaluate them.
The Pharmacological Versatility of Thienylpiperazine Scaffolds
The piperazine ring is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.[3][4] When combined with a thiophene ring, another privileged heterocyclic system known for its diverse bioactivities, the resulting derivatives present a compelling profile for further investigation.[1][5]
Antimicrobial and Antifungal Activities
Several studies have highlighted the potential of piperazine derivatives as effective antimicrobial and antifungal agents.[6][7] The general mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, certain novel piperazine derivatives of phenothiazine have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[7] Similarly, other synthesized piperazine derivatives have been successfully screened for both antibacterial and antifungal properties.[6]
One study on piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli, while exhibiting weaker antifungal activity.[4] This suggests that specific substitutions on the piperazine core can tune the antimicrobial spectrum.
Anticancer Potential
The fight against cancer has also seen contributions from this class of compounds. Novel fused thiophene derivatives have been investigated as potential VEGFR-2/AKT dual inhibitors, showing promise as apoptosis inducers in liver cancer cell lines.[8] Another study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives demonstrated in vitro antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer).
Furthermore, 2-thienyl- and 2-benzothienyl-substituted benzothiazoles have shown pronounced anticancer activities in vitro, with some compounds exhibiting strong and selective cytostatic activity in cervical carcinoma cells (HeLa).[9]
Antioxidant Properties
Oxidative stress is implicated in a multitude of diseases, making the search for effective antioxidants a key area of research. Piperazine derivatives have been shown to possess antioxidant capabilities.[10] The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][12] In one study, novel thiazole and thiazolidinone derivatives with phenolic fragments were synthesized and their antioxidant activities were determined, with some compounds exceeding the activity of the standard antioxidant BHT.[13]
Comparative Analysis of Biological Activities
To provide a clear comparison, the following table summarizes the observed biological activities of various classes of thienyl and piperazine derivatives as reported in the literature.
| Compound Class | Biological Activity | Key Findings | Reference(s) |
| Thiophene-containing compounds | Antimicrobial, Anticancer, Antioxidant | Broad-spectrum activities, with specific derivatives showing potent effects.[1][14] | [1][14] |
| Piperazine derivatives | Antimicrobial, Antifungal, Anticancer, Anthelmintic | A versatile scaffold with a wide range of therapeutic applications.[2][3][6] | [2][3][6] |
| Phenothiazine-piperazine derivatives | Antibacterial, Antifungal, Antitubercular | Good activity against Gram-positive bacteria and Aspergillus species.[7] | [7] |
| Fused Thiophene derivatives | Anticancer | Act as VEGFR-2/AKT dual inhibitors and induce apoptosis.[8] | [8] |
| Thienyl- and Benzothienyl-substituted Benzothiazoles | Anticancer | Pronounced in vitro anticancer activities, with some showing selective cytostatic effects.[9] | [9] |
| Piperazine derivatives with Xanthine moiety | Antioxidant | Presence of a hydroxyl group is crucial for antioxidant properties.[11] | [11] |
Experimental Protocols: A Closer Look
The evaluation of the biological activities of these compounds relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for two common in vitro assays.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method is widely used to assess the antimicrobial activity of a compound against various bacterial strains.[15][16][17][18]
Objective: To determine the susceptibility of a bacterial strain to a test compound by measuring the zone of growth inhibition.
Materials:
-
Test compound solution of known concentration
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs
-
Positive control antibiotic discs (e.g., Streptomycin)
-
Negative control (solvent used to dissolve the test compound)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound solution, the positive control antibiotic, and the negative control solvent onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Interpretation: Compare the zone of inhibition of the test compound with that of the positive and negative controls to determine its antimicrobial efficacy.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of a compound.[12][19][20][21][22]
Objective: To measure the ability of a test compound to scavenge the stable DPPH free radical.
Materials:
-
Test compound solution at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control.
-
Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Sample Addition: Add a specific volume of the different concentrations of the test compound, positive control, and a blank (methanol) to the wells containing the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
While direct clinical or preclinical data for this compound remains elusive, the broader family of thienylpiperazine derivatives represents a fertile ground for drug discovery. The diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, underscore the therapeutic potential of this chemical scaffold. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel drug candidates with enhanced potency and selectivity. Further research into this promising class of compounds is warranted to unlock their full therapeutic potential.
References
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Thiazine: Synthesis and Biological Activity. (2025). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Thien-2-ylethyl)piperazine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Thien-2-ylethyl)piperazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Assessment and Characterization
Therefore, this compound must be treated as a hazardous waste . This classification is the foundational step in determining the appropriate disposal pathway and is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Key Hazard Considerations:
-
Corrosivity: Potential to cause severe skin and eye damage.
-
Sensitization: May cause allergic reactions upon skin contact or inhalation.[2]
-
Toxicity: Potential for systemic effects and reproductive harm.[3]
| Potential Hazard | Associated Risk | Primary Safety Precaution |
| Corrosivity | Severe skin burns and eye damage | Wear appropriate chemical-resistant gloves, lab coat, and safety goggles. |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin | Handle in a well-ventilated area or a chemical fume hood. |
| Sensitization | Allergic skin or respiratory reactions | Avoid direct contact and inhalation of dust or vapors. |
Personal Protective Equipment (PPE) and Safety Measures
Given the hazardous nature of this compound, strict adherence to personal protective equipment (PPE) protocols is non-negotiable. The following PPE should be worn at all times when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. It is also recommended to have emergency shower facilities readily available.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[8] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container should be made of a material that will not react with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[9]
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10]
Step 2: Secure Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9][11] This area must be under the direct control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS department. They will coordinate the pickup and disposal with a licensed hazardous waste contractor.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. This is part of the "cradle-to-grave" responsibility for hazardous waste generators.[12]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent. The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.
-
Disposal of Rinsed Containers: After triple rinsing, the container can be disposed of as non-hazardous waste, but only in accordance with your institution's specific guidelines.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Minor Spill: For a small spill within a chemical fume hood, absorb the material with a chemical absorbent pad or vermiculite. Place the contaminated absorbent material in the designated hazardous waste container.
-
Major Spill: In the case of a large spill, evacuate the immediate area and alert your institution's emergency response team.[7]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7]
-
Inhalation: Move the affected individual to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
